Hexacosanoic Acid
Beschreibung
This compound has been reported in Trichosanthes tricuspidata, Mandragora autumnalis, and other organisms with data available.
Very Long Chain Fatty Acid is a class of dietary fatty acids that have an alkyl chain length above 21 carbon atoms.
This compound, or cerotic acid, is a 26-carbon long-chain saturated fatty acid with the chemical formula CH3(CH2)24COOH. It is most commonly found in beeswax and carnauba wax, and is a white crystalline solid. (Wikipedia) X-linked adrenoleukodystrophy (X-ALD) is a peroxisomal disorder biochemically characterized by the accumulation of very long chain fatty acids (VLCFA), particularly this compound (C(26:0)) and tetracosanoic acid (C(24:0)), in tissues and biological fluids. (A3378)
cerotic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
a C(26) saturated acid
Eigenschaften
IUPAC Name |
hexacosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-25H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHIUKTWLZUKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075050 | |
| Record name | Hexacosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Acros Organics MSDS], Solid | |
| Record name | Hexacosanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20990 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Hexacosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
506-46-7 | |
| Record name | Hexacosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerotic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXACOSANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexacosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexacosanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEROTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42CQN6P36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hexacosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88.5 °C | |
| Record name | Hexacosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of Hexacosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexacosanoic acid (C26:0), a very-long-chain saturated fatty acid (VLCFA), plays crucial roles in various biological processes, including the formation of cellular membranes and signaling molecules. Its accumulation is implicated in severe neurodegenerative disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome. A thorough understanding of its biosynthetic pathway is therefore critical for the development of therapeutic interventions. This guide provides a detailed overview of the enzymatic steps involved in the synthesis of this compound, presenting quantitative data, experimental methodologies, and pathway visualizations to serve as a comprehensive resource for researchers in the field.
Introduction
This compound is synthesized in the endoplasmic reticulum through a series of four sequential enzymatic reactions collectively known as the very-long-chain fatty acid (VLCFA) elongation cycle. This process extends shorter fatty acyl-CoA precursors by two-carbon units in each cycle. The primary substrate for the final elongation cycles that produce this compound are behenoyl-CoA (C22:0-CoA) and lignoceroyl-CoA (C24:0-CoA). The enzymes of this pathway represent potential therapeutic targets for diseases characterized by VLCFA accumulation.
The Biosynthetic Pathway of this compound
The synthesis of this compound from a C22:0-CoA precursor involves one full cycle of the VLCFA elongation pathway, with an analogous cycle for the conversion of C24:0-CoA to C26:0-CoA. Each cycle consists of four distinct enzymatic reactions: condensation, reduction, dehydration, and a second reduction.
Step 1: Condensation
The initial and rate-limiting step of the elongation cycle is the condensation of an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). For the synthesis of this compound, ELOVL1 is the key elongase, exhibiting high substrate specificity for saturated and monounsaturated acyl-CoAs with chain lengths of C22 and C24.[1][2]
Step 2: Reduction of the 3-Ketoacyl-CoA
The 3-ketoacyl-CoA produced in the first step is then reduced to a 3-hydroxyacyl-CoA. This reaction is catalyzed by the 3-ketoacyl-CoA reductase (KAR) , also known as HSD17B12.[3][4] This enzyme utilizes NADPH as a reducing agent.[5]
Step 3: Dehydration
The 3-hydroxyacyl-CoA is subsequently dehydrated to form a trans-2,3-enoyl-CoA. This reaction is carried out by the 3-hydroxyacyl-CoA dehydratase (HACD) family of enzymes.[6][7] In humans, there are four HACD enzymes (HACD1-4), with HACD1 and HACD2 showing broad substrate specificity and functional redundancy.[8][9]
Step 4: Reduction of the trans-2,3-Enoyl-CoA
The final step in the elongation cycle is the reduction of the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate. This reaction is catalyzed by the trans-2,3-enoyl-CoA reductase (TECR) , which also utilizes NADPH as a cofactor.[10][11]
The resulting acyl-CoA can then re-enter the elongation cycle for further extension or be incorporated into various lipids.
Quantitative Data
The following table summarizes the available kinetic parameters for the key human enzymes involved in the later stages of this compound biosynthesis. Data for VLCFA substrates are limited in the literature.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism/System |
| ELOVL1 | C22:0-CoA | ~10 | Not Reported | Human (recombinant) |
| HSD17B12 (KAR) | Estrone | 3.5 | Not Reported | Human |
| L-3-hydroxyacyl-CoA dehydrogenase | C16:0-OH-CoA | 4.5 | 15.4 | Pig Heart |
| TECR | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Specific kinetic data for human VLCFA elongation enzymes with their physiological substrates are not consistently available in the literature. The provided data for HSD17B12 is for a steroid substrate, and for L-3-hydroxyacyl-CoA dehydrogenase is from a porcine source with a shorter chain substrate, illustrating the need for further research in this area.
Experimental Protocols
In Vitro ELOVL1 Activity Assay
This protocol describes a method to measure the activity of ELOVL1 in microsomal fractions.
Materials:
-
Microsomal fraction containing ELOVL1
-
[14C]Malonyl-CoA
-
Acyl-CoA substrates (e.g., C22:0-CoA)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Fatty acid-free bovine serum albumin (BSA)
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NADPH, and fatty acid-free BSA.
-
Add the microsomal fraction to the reaction mixture and pre-incubate at 37°C.
-
Initiate the reaction by adding the acyl-CoA substrate and [14C]malonyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Saponify the lipids by adding a strong base (e.g., KOH) and heating.
-
Acidify the mixture and extract the fatty acids using an organic solvent.
-
Separate the radiolabeled fatty acid products by TLC.
-
Visualize and quantify the elongated fatty acid products using a phosphorimager or by scraping the corresponding spots from the TLC plate and measuring radioactivity by scintillation counting.
Analysis of Very-Long-Chain Fatty Acids in Cultured Cells by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the quantification of this compound and other VLCFAs in cultured cells.[1]
Materials:
-
Cultured cells (e.g., fibroblasts)
-
Internal standard (e.g., heptacosanoic acid, C27:0)
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
Derivatizing agent (e.g., BF3-methanol or diazomethane)
-
GC-MS system with an appropriate column
Procedure:
-
Harvest cultured cells and wash with phosphate-buffered saline (PBS).
-
Add the internal standard to the cell pellet.
-
Extract total lipids from the cells using an organic solvent mixture.
-
Hydrolyze the lipid extract to release free fatty acids.
-
Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a derivatizing agent.
-
Extract the FAMEs into an organic solvent.
-
Analyze the FAMEs by GC-MS. The different FAMEs are separated based on their retention times and identified by their mass spectra.
-
Quantify the amount of this compound and other VLCFAs by comparing their peak areas to that of the internal standard.
Visualizations
Biosynthetic Pathway of this compound
Caption: The enzymatic steps of the very-long-chain fatty acid elongation cycle for the synthesis of this compound.
Experimental Workflow for VLCFA Analysisdot
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Very-long-chain fatty acid metabolic capacity of 17-beta-hydroxysteroid dehydrogenase type 12 (HSD17B12) promotes replication of hepatitis C virus and related flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TECR trans-2,3-enoyl-CoA reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Hexacosanoic Acid in the Brain: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexacosanoic acid (C26:0), a very-long-chain saturated fatty acid (VLCFA), plays a multifaceted and critical role in the intricate biology of the human brain. While essential for the structural integrity of myelin and the proper functioning of neural membranes, its accumulation due to metabolic dysregulation is pathognomonic for severe neurodegenerative disorders, most notably X-linked adrenoleukodystrophy (X-ALD). This technical guide provides an in-depth exploration of the biological functions of this compound in the brain, delving into its synthesis, metabolism, and physiological roles. It further examines the molecular mechanisms underlying its pathological accumulation and the resultant cellular and systemic consequences. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in neuroscience and drug development.
Introduction
This compound is a saturated fatty acid with a 26-carbon backbone. Within the central nervous system (CNS), it is a key component of various complex lipids, including sphingolipids and glycerophospholipids, which are integral to the structure and function of cellular membranes. The precise regulation of this compound levels is paramount for maintaining neuronal health. Its synthesis occurs through the elongation of shorter-chain fatty acids, while its degradation is primarily carried out via peroxisomal β-oxidation. An imbalance in these pathways can lead to the accumulation of C26:0 and other VLCFAs, triggering a cascade of detrimental effects.
Biological Functions of this compound
Role in Myelination
This compound is a crucial constituent of myelin, the lipid-rich sheath that insulates axons and facilitates rapid saltatory conduction of nerve impulses. It is particularly enriched in sphingomyelin (B164518) and cerebrosides, which are abundant in the myelin sheath produced by oligodendrocytes in the CNS. The long, saturated acyl chains of this compound contribute to the tightly packed, stable, and hydrophobic nature of the myelin membrane, which is essential for its insulating properties.
Studies have shown that the incorporation of exogenous this compound into myelin can lead to biochemical alterations, including a decrease in the activity of 2',3'-cyclic nucleotide 3'-phosphohydrolase (CNPase) and the content of myelin basic protein (MBP).[1] These changes suggest that an excess of this fatty acid can result in a less mature state of myelin.[1]
Incorporation into Sphingolipids and Lipid Rafts
This compound is a key component of ceramides (B1148491), which are the backbone of sphingolipids. The synthesis of very-long-chain fatty acid (VLCFA)-containing ceramides is crucial for the formation and stability of lipid rafts.[2] Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol and sphingolipids. These platforms play a vital role in signal transduction by concentrating or excluding specific proteins.
The presence of VLCFA-containing ceramides in lipid rafts is essential for establishing neuronal polarity, a fundamental process for the proper formation of axons and dendrites and the establishment of neural circuits.[2] Disruption of VLCFA synthesis leads to a reduction in VLCFA-containing ceramides, which in turn impairs the formation of lipid rafts in the growth cones of neurons, ultimately affecting neuronal development.[2]
Pathophysiological Role of this compound
The accumulation of this compound and other VLCFAs is the primary biochemical hallmark of X-linked adrenoleukodystrophy (X-ALD), a rare genetic disorder caused by mutations in the ABCD1 gene.[3] This gene encodes a peroxisomal transporter protein responsible for importing VLCFAs into peroxisomes for their degradation. The failure of this transport mechanism leads to the systemic accumulation of VLCFAs, with the most severe consequences observed in the brain's white matter, adrenal cortex, and testes.[3]
The excess this compound is incorporated into various lipid species, leading to cellular dysfunction and, ultimately, cell death. The accumulation of VLCFAs is particularly toxic to glial cells, including oligodendrocytes and astrocytes.[1][4] This toxicity is a primary driver of the progressive demyelination and neuroinflammation characteristic of the cerebral forms of X-ALD.[1]
Quantitative Data on this compound in the Brain
Precise quantification of this compound in different brain compartments is crucial for understanding its physiological and pathological roles. While comprehensive data across all brain regions and cell types remains an area of active research, available studies provide valuable insights.
| Brain Region/Cell Type | Condition | This compound (C26:0) Level | Reference |
| Human Brain White Matter | Control | 0.74 (C26:0/C22:0 ratio) | [5] |
| X-ALD | 2.05 (C26:0/C22:0 ratio) | [5] | |
| Human Brain Grey Matter | Control | Lower than in X-ALD | [6] |
| Multiple Sclerosis | Elevated (µmol/mg of tissue) | [6] | |
| Human Plasma | Control | 0.015 +/- 0.0032% of total fatty acids | [7] |
| X-ALD Hemizygotes | 0.081 +/- 0.0066% of total fatty acids | [7] | |
| X-ALD Heterozygotes | 0.057 +/- 0.0063% of total fatty acids | [7] | |
| Rat Oligodendrocytes | In vitro (exposed to 40 µM C26:0) | Induces cell death | [1][4] |
| Rat Astrocytes | In vitro (exposed to 40 µM C26:0) | Induces cell death | [1][4] |
| Rat Neurons | In vitro (exposed to 40 µM C26:0) | Induces cell death | [4] |
Signaling Pathways Associated with this compound
The direct role of this compound as a signaling molecule is not yet fully elucidated. However, its accumulation and incorporation into other lipids can significantly impact various signaling pathways, primarily through indirect mechanisms.
Ceramide-Mediated Signaling
As a key component of ceramides, elevated levels of this compound can lead to an increase in VLCFA-containing ceramides. Ceramides are potent bioactive lipids involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation. The specific signaling outcomes of ceramide accumulation can depend on the fatty acid chain length.
VLCFA-Ceramide Signaling Pathway.
Inflammatory Signaling
The accumulation of this compound in glial cells is a potent trigger of neuroinflammation. This is characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines and chemokines. While a direct interaction with specific receptors is not definitively established, VLCFAs can induce inflammatory responses through scavenger receptors like CD36, leading to the activation of signaling pathways such as JNK. Furthermore, in glial cells, excess VLCFAs can be converted to Sphingosine-1-Phosphate (S1P), which can cause neuroinflammation and NF-κB activation.[2]
VLCFA-Induced Neuroinflammation.
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is the gold standard for the accurate quantification of fatty acids, including this compound, in biological samples.
Methodology:
-
Lipid Extraction: Total lipids are extracted from brain tissue homogenates using a solvent mixture, typically chloroform:methanol (2:1, v/v).
-
Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release the fatty acids. The fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) using an acid catalyst (e.g., BF3 in methanol).
-
Extraction of FAMEs: The FAMEs are extracted into an organic solvent such as hexane.
-
GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a mass spectrometer. The FAMEs are separated based on their boiling points and chain lengths on a capillary column. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. An internal standard (e.g., a deuterated version of a fatty acid) is added at the beginning of the procedure for accurate quantification.
GC-MS Workflow for this compound Quantification.
Assessment of Myelination by Immunofluorescence Staining for Myelin Basic Protein (MBP)
Immunofluorescence is a widely used technique to visualize and quantify the extent of myelination in brain tissue sections.
Methodology:
-
Tissue Preparation: Brain tissue is fixed (e.g., with 4% paraformaldehyde), cryoprotected in sucrose (B13894) solutions, and then sectioned using a cryostat or vibratome.
-
Antigen Retrieval: For some antibodies and fixation methods, an antigen retrieval step (e.g., heat-induced epitope retrieval in citrate (B86180) buffer) may be necessary to unmask the epitope.
-
Permeabilization and Blocking: Sections are permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access intracellular antigens. Non-specific antibody binding is blocked using a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for MBP (e.g., mouse anti-MBP).
-
Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore like Alexa Fluor 488).
-
Counterstaining and Mounting: Nuclei are often counterstained with a fluorescent DNA-binding dye like DAPI. The sections are then mounted on slides with an anti-fade mounting medium.
-
Imaging and Analysis: The stained sections are visualized using a fluorescence or confocal microscope. The intensity and area of MBP staining can be quantified using image analysis software to assess the degree of myelination.
Conclusion and Future Directions
This compound is a vital component of the brain, indispensable for the structural integrity of myelin and the organization of neuronal membranes. However, its accumulation due to impaired peroxisomal metabolism has devastating consequences, leading to severe neurodegeneration. A deeper understanding of the precise molecular mechanisms by which this compound exerts its toxic effects is crucial for the development of effective therapeutic strategies for X-ALD and other related disorders.
Future research should focus on several key areas:
-
Quantitative Mapping: Comprehensive, high-resolution mapping of this compound and other VLCFA concentrations across different brain regions and cell types in both healthy and diseased states.
-
Direct Signaling Roles: Investigating potential direct signaling roles of this compound, including its interaction with nuclear receptors or G-protein coupled receptors.
-
Therapeutic Targets: Identifying and validating novel therapeutic targets within the pathways of VLCFA synthesis, transport, and degradation, as well as the downstream pathways affected by their accumulation.
By advancing our knowledge in these areas, we can pave the way for the development of novel diagnostics and targeted therapies to combat the debilitating effects of VLCFA accumulation in the brain.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexacosanoic and docosanoic acids plasma levels in patients with cerebral childhood and asymptomatic X-linked adrenoleukodystrophy: Lorenzo's oil effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyunsaturated fatty acids including docosahexaenoic and arachidonic acid bind to the retinoid X receptor alpha ligand-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. NR4A orphan nuclear receptors influence retinoic acid and docosahexaenoic acid signaling via up-regulation of fatty acid binding protein 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Hexacosanoic Acid in Plant Epicuticular Wax: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epicuticular wax layer is the outermost shield of terrestrial plants, a hydrophobic barrier critical for their survival and interaction with the environment. This intricate layer is a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives. Among these, hexacosanoic acid (C26:0), a saturated fatty acid with 26 carbon atoms, plays a significant, multifaceted role. This technical guide provides an in-depth exploration of the biosynthesis, regulation, and functional significance of this compound in plant epicuticular wax, offering valuable insights for researchers in plant biology, stress physiology, and the development of novel crop protection strategies.
Biosynthesis of this compound
The synthesis of this compound is a multi-step enzymatic process localized in the endoplasmic reticulum (ER) of epidermal cells. It begins with the elongation of shorter C16 and C18 fatty acid precursors synthesized in the plastids. This elongation is carried out by a fatty acid elongase (FAE) complex, a multi-enzyme system that sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain.
The key enzyme determining the final chain length of the fatty acid is β-ketoacyl-CoA synthase (KCS). Specific KCS enzymes exhibit substrate specificity for different chain lengths. The elongation of fatty acids to C26 and beyond is primarily catalyzed by the coordinated action of specific KCS enzymes, notably KCS1 and CER6 (also known as KCS6) in the model plant Arabidopsis thaliana.[1][2] Disruption of these genes leads to a significant reduction in the amount of VLCFAs with 26 or more carbons in the epicuticular wax.[2]
The biosynthesis of VLCFAs, including this compound, involves a cycle of four reactions:
-
Condensation: Catalyzed by a β-ketoacyl-CoA synthase (KCS).
-
Reduction: Catalyzed by a β-ketoacyl-CoA reductase (KCR).
-
Dehydration: Catalyzed by a β-hydroxyacyl-CoA dehydratase (HCD).
-
Reduction: Catalyzed by an enoyl-CoA reductase (ECR).
Quantitative Analysis of this compound in Epicuticular Wax
The abundance of this compound in the epicuticular wax varies significantly among plant species, and even between different organs of the same plant. Furthermore, its concentration can be influenced by developmental stage and environmental conditions. In Arabidopsis thaliana, this compound is a notable component of the stem cuticular wax.
| Plant Species | Genotype/Condition | Organ | This compound (wt%) | Reference |
| Arabidopsis thaliana | Landsberg erecta (Wild Type) | Stem | 1.55 | [3] |
| Arabidopsis thaliana | cer16 | Stem | 0.54 | [3] |
| Arabidopsis thaliana | cer17 | Stem | 0.77 | [3] |
| Arabidopsis thaliana | cer18 | Stem | 0.92 | [3] |
| Arabidopsis thaliana | cer19 | Stem | 6.17 | [3] |
| Arabidopsis thaliana | cer20 | Stem | 4.58 | [3] |
Table 1: Weight percentage of this compound in the epicuticular wax of Arabidopsis thaliana wild-type and various eceriferum (cer) mutants. The cer mutants have defects in wax biosynthesis, leading to altered wax composition.
Role in Abiotic Stress Tolerance
The epicuticular wax layer is a critical line of defense against various abiotic stresses, particularly drought. While direct quantitative data for this compound under stress is limited across a wide range of species, studies on VLCFAs collectively indicate their importance in stress adaptation. Abiotic stresses such as drought, salt, and cold have been shown to induce the expression of genes involved in VLCFA biosynthesis, including KCS1 and CER6.[4][5] This upregulation often leads to an increase in the total wax load and alterations in wax composition, which can enhance the cuticle's barrier properties and reduce non-stomatal water loss.
| Stress Type | Plant Species | Observed Change in VLCFAs/Wax Composition | Implication for this compound |
| Drought | Arabidopsis thaliana | Increased expression of KCS1, KCS2, KCS6. Increase in total wax load, particularly alkanes. | Likely increase in C26 precursors for alkane synthesis. |
| Salt | Arabidopsis thaliana | Upregulation of KCS gene expression. | Potential increase in this compound biosynthesis. |
| Cold | Arabidopsis thaliana | Downregulation of some KCS genes. | May lead to a decrease in this compound levels. |
| Osmotic Stress | Arabidopsis thaliana | Enhanced CER6 transcript accumulation. | Suggests an increase in the synthesis of C26 and longer VLCFAs.[2] |
Table 2: Summary of observed changes in VLCFA biosynthesis and wax composition in response to various abiotic stresses.
The specific contribution of this compound to stress tolerance lies in its role as a precursor to other wax components, such as C25 alkanes (via the decarbonylation pathway) and C26 primary alcohols (via the acyl-reduction pathway). These derivatives are crucial for forming the crystalline wax structures that enhance water repellency and reduce cuticular permeability.
Regulation of this compound Biosynthesis
The biosynthesis of VLCFAs is tightly regulated at the transcriptional level, primarily by MYB-type transcription factors. In Arabidopsis, MYB96 and MYB30 have been identified as key regulators.[3][6] MYB96, an ABA-responsive transcription factor, directly binds to the promoters of several KCS genes, including KCS1 and KCS6, to activate their expression in response to drought stress.[6] This activation leads to an increase in cuticular wax accumulation and enhanced drought resistance. MYB30 has also been shown to regulate the expression of genes in the fatty acid elongase complex.[3]
Experimental Protocols
Protocol 1: Extraction of Epicuticular Wax
This protocol describes a standard method for the selective extraction of epicuticular waxes from plant leaves.
Materials:
-
Fresh plant leaves
-
Chloroform (B151607) (analytical grade)
-
Glass beakers (50 mL)
-
Forceps
-
Glass vials with Teflon-lined caps
-
Internal standard (e.g., n-tetracosane, 10 µg/mL in chloroform)
-
Nitrogen gas supply
Procedure:
-
Excise fresh, undamaged leaves from the plant.
-
Measure the surface area of the leaves if quantification per unit area is required.
-
Immerse the leaves in a sufficient volume of chloroform containing the internal standard in a glass beaker for 30-60 seconds with gentle agitation. This short immersion time is critical to minimize the extraction of intracellular lipids.
-
Remove the leaves with forceps and allow any residual chloroform to evaporate.
-
Transfer the chloroform extract to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
The dried residue contains the epicuticular wax and is ready for derivatization and analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol outlines the derivatization and GC-MS analysis for the quantification of this compound.
Materials:
-
Dried epicuticular wax extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heptane (B126788) or Hexane (B92381) (GC grade)
-
GC-MS system equipped with a capillary column (e.g., HP-5MS)
Procedure:
Derivatization:
-
To the dried wax extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes to convert the fatty acids to their trimethylsilyl (B98337) (TMS) esters.
-
Cool the sample to room temperature.
-
Evaporate the derivatization reagents under a stream of nitrogen.
-
Redissolve the derivatized sample in 100 µL of heptane or hexane for GC-MS analysis.
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Program:
-
Initial oven temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 15°C/minute.
-
Ramp 2: Increase to 320°C at a rate of 5°C/minute.
-
Hold at 320°C for 10 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass scan range: m/z 50-650.
-
-
Quantification: Identify the TMS ester of this compound based on its retention time and mass spectrum. Quantify the peak area relative to the internal standard (n-tetracosane).
Conclusion
This compound is a vital component of the plant epicuticular wax, serving as a key precursor for the biosynthesis of other major wax constituents that are essential for establishing a robust protective barrier. Its synthesis is intricately regulated by a network of enzymes and transcription factors that are, in turn, responsive to environmental cues such as drought. A deeper understanding of the biosynthesis, regulation, and function of this compound holds significant promise for the development of novel strategies to enhance crop resilience to abiotic stresses. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to further investigate the multifaceted role of this important very-long-chain fatty acid in the plant kingdom.
References
- 1. Frontiers | Cuticular Wax Accumulation Is Associated with Drought Tolerance in Wheat Near-Isogenic Lines [frontiersin.org]
- 2. Significance of the Expression of the CER6 Condensing Enzyme for Cuticular Wax Production in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A MYB Transcription Factor Regulates Very-Long-Chain Fatty Acid Biosynthesis for Activation of the Hypersensitive Cell Death Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
- 6. The MYB96 Transcription Factor Regulates Cuticular Wax Biosynthesis under Drought Conditions in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Hexacosanoic Acid: A Comprehensive Technical Guide to its Discovery in Natural Sources
Introduction
Hexacosanoic acid, also known as cerotic acid, is a saturated very-long-chain fatty acid (VLCFA) with the chemical formula CH₃(CH₂)₂₄COOH.[1][2][3] As a 26-carbon straight-chain fatty acid, it is a waxy solid at room temperature and is practically insoluble in water.[1][2] Its name originates from the Latin word "cerotus," meaning beeswax, from which it was first isolated.[1][3][4] This technical guide provides an in-depth overview of the natural occurrences of this compound, methodologies for its extraction and identification, and its biosynthetic pathway in plants. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the natural sources and analysis of this particular VLCFA.
Natural Occurrence and Quantitative Data
This compound is found in a variety of natural sources, most notably in waxes of both plant and animal origin.[1][2][4] It is a significant component of beeswax and carnauba wax.[1][4] Furthermore, it has been identified in the seeds of several plants and in peanut oil.[1][5][6] The quantitative presence of this compound in various natural sources is summarized in the table below.
| Natural Source | Scientific Name | Part of Organism | Concentration/Percentage of this compound (C26:0) |
| Beeswax | Apis mellifera | Wax | 1% of free fatty acids[7] |
| Peanut | Arachis hypogaea | Seed Oil | Varies by origin, with a total VLFA content (including C22:0, C24:0, and C26:0) ranging from 4.57% to 7.96% of total fatty acids[5] |
| Pentaclethra macrophylla | Pentaclethra macrophylla | Seed Carbohydrate Extract | ≈5%[1] |
| Heisteria silvanii | Heisteria silvanii | Seed Carbohydrate Extract | ≈4%[1] |
| Apios mellifica Boerh | Apios mellifica | Seed Carbohydrate Extract | ≈5%[1] |
| Eriobotrya japonica | Eriobotrya japonica | Seed Carbohydrate Extract | ≈9%[1] |
| Brachystegia eurycoma | Brachystegia eurycoma | Seed Carbohydrate Extract | ≈4%[1] |
Experimental Protocols: Extraction, Identification, and Quantification
The analysis of this compound from natural sources involves several key steps, including extraction, hydrolysis, derivatization, and chromatographic analysis.
Extraction from Solid Matrices (e.g., Plant Material)
A common method for extracting lipids, including this compound, from solid plant materials is Soxhlet extraction.
-
Protocol:
-
The dried and powdered plant material (e.g., leaves, seeds) is placed in a thimble.
-
The thimble is placed in a Soxhlet extractor.
-
A non-polar solvent, such as n-hexane, is heated in a flask, and its vapor travels to a condenser, where it cools and drips into the thimble containing the sample.
-
The solvent extracts the lipids and, once the solvent level reaches the top of the siphon arm, the solvent and extracted lipids are siphoned back into the flask.
-
This process is repeated for several hours to ensure complete extraction.
-
The solvent is then evaporated, typically using a rotary evaporator, to yield the crude lipid extract.[8]
-
Hydrolysis of Wax Esters and Complex Lipids
In many biological samples, this compound is present as an ester. To analyze the total amount of this fatty acid, a hydrolysis step is required to release the free fatty acid.
-
Acid Hydrolysis Protocol:
-
To a sample (e.g., 50 µL of plasma or a known amount of lipid extract), add an internal standard (e.g., deuterated C26:0).
-
Add a solution of hydrochloric acid (e.g., 100 µL of HCl).
-
Vortex the mixture thoroughly.
-
Incubate the sample in a water bath at 90-100°C for 1 hour.[9][10]
-
Allow the sample to cool to room temperature before proceeding with extraction of the free fatty acids.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.
-
Protocol using Acetyl Chloride in Methanol:
-
The lipid extract or hydrolyzed sample is dissolved in a methanol/toluene mixture (e.g., 4:1, v/v).
-
Acetyl chloride is slowly added to the mixture.
-
The mixture is heated at 100°C for 1 hour to facilitate transesterification.
-
After cooling, the reaction is neutralized with a potassium carbonate solution (e.g., 6% K₂CO₃).
-
The upper organic phase containing the FAMEs is collected and concentrated under a stream of nitrogen.[10]
-
Analytical Techniques for Quantification
Several advanced analytical techniques are employed for the precise quantification of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: This is a robust method for separating and identifying volatile compounds. FAMEs are separated on a capillary column and then detected by a mass spectrometer.[11][12][13]
-
Instrumentation: A gas chromatograph equipped with a polar capillary column (e.g., cyanopropyl silicone) is used.[11] Helium is typically used as the carrier gas. The GC is coupled to a mass spectrometer for detection.
-
Analysis: The FAMEs are identified by their retention times and mass spectra, which can be compared to authentic standards and spectral libraries.[6] Quantification is often achieved using an internal standard.[13]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: This technique allows for the direct quantification of fatty acids, often without derivatization. The fatty acids are separated by reversed-phase liquid chromatography and detected by a tandem mass spectrometer.[11][12][14]
-
Sample Preparation: After hydrolysis and extraction, the sample is reconstituted in the initial mobile phase.[11]
-
Instrumentation: A C18 reversed-phase column is commonly used for separation.[9][11] The mobile phase often consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent mixture (e.g., acetonitrile/isopropanol).[9] Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode, often with multiple reaction monitoring (MRM) for high specificity and sensitivity.[9]
-
Visualizations: Workflows and Biosynthetic Pathways
To better illustrate the processes involved in the study of this compound, the following diagrams have been generated using the Graphviz DOT language.
Biosynthesis of this compound in Plants
In plants, this compound and other VLCFAs are synthesized in the endoplasmic reticulum through the action of fatty acid elongation (FAE) complexes.[15][16] The process begins with the production of C16 and C18 fatty acids in the plastids by the fatty acid synthase (FAS) complex.[15][17] These long-chain fatty acids are then exported to the cytosol and activated to their acyl-CoA esters by long-chain acyl-CoA synthetases (LACS).[15]
The resulting long-chain acyl-CoAs serve as precursors for the FAE complexes.[15] Each FAE complex consists of four core enzymes that carry out a cycle of four reactions to extend the acyl chain by two carbons, using malonyl-CoA as the carbon donor. These reactions are:
-
Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS).
-
Reduction: Catalyzed by β-ketoacyl-CoA reductase (KCR).
-
Dehydration: Catalyzed by 3-hydroxyacyl-CoA dehydratase (HCD).
-
Reduction: Catalyzed by enoyl-CoA reductase (ECR).[15]
This four-step cycle is repeated to produce a range of VLCFAs with chain lengths up to 38 carbons.[16] The resulting pool of VLCFA-CoAs, including hexacosanoyl-CoA, is then available for incorporation into various lipids such as sphingolipids, cuticular waxes, and storage lipids.[15]
References
- 1. Cerotic acid: chemical formula, occurrence in nature, properties ... [antropocene.it]
- 2. altmeyers.org [altmeyers.org]
- 3. Cerotic acid - Wikipedia [en.wikipedia.org]
- 4. CEROTIC ACID - Ataman Kimya [atamanchemicals.com]
- 5. This compound and other very long-chain fatty acids in peanut seed oil | Plant Genetic Resources | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. inchem.org [inchem.org]
- 8. arcjournals.org [arcjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of very long chain fatty acids (VLCFA) [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of C20–38 Fatty Acids in Plant Tissues [mdpi.com]
- 17. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Crystalline Hexacosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanoic acid, also known as cerotic acid, is a very-long-chain saturated fatty acid (VLCFA) with the chemical formula C₂₆H₅₂O₂.[1] As a significant component of various natural waxes, including beeswax and carnauba wax, it plays a role in numerous biological and industrial processes.[2] In the biomedical field, this compound is of particular interest due to its association with several metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD), a genetic condition characterized by the accumulation of VLCFAs in tissues and plasma.[3] This technical guide provides an in-depth overview of the physical and chemical properties of crystalline this compound, detailed experimental protocols for its characterization, and a visualization of its primary metabolic pathway.
Chemical and Physical Properties
Crystalline this compound presents as a white, waxy solid at room temperature.[2] Its long, saturated hydrocarbon chain imparts a high degree of hydrophobicity and a relatively high melting point. The fundamental identifiers and properties are summarized below.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Cerotic acid, C26:0 | [2] |
| Chemical Formula | C₂₆H₅₂O₂ | [2] |
| Molar Mass | 396.7 g/mol | [2] |
| CAS Number | 506-46-7 | [2] |
| Appearance | White crystalline solid | [2] |
Table 2: Physical Properties of Crystalline this compound
| Property | Value | Source(s) |
| Melting Point | 87.7 - 88.5 °C | [2] |
| Boiling Point | 250 °C at 0.01 mbar | |
| Enthalpy of Fusion | 88.5 ± 1.0 kJ/mol | |
| Solubility | Insoluble in water; Soluble in chloroform (B151607) (2.5 mg/mL), ethanol (B145695), and ether.[2] | |
| pKa (Predicted) | 4.95 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.
Table 3: Key Spectroscopic Data for this compound
| Technique | Key Peaks/Shifts (in CDCl₃) | Source(s) |
| ¹³C NMR | ~179.46 ppm (C=O), ~34.19 ppm (α-CH₂), ~31.99 ppm (β-CH₂), ~22.60-29.75 ppm (-(CH₂)n-), ~14.26 ppm (-CH₃) | [1] |
| ¹H NMR | ~2.28 ppm (t, 2H, -CH₂COOH), ~1.61 ppm (m, 2H, -CH₂CH₂COOH), ~1.25 ppm (s, 44H, -(CH₂)₂₂-), ~0.88 ppm (t, 3H, -CH₃) | [1] |
| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺) and characteristic fragmentation patterns. | [1] |
Experimental Protocols
The following sections detail standardized methodologies for the characterization of crystalline this compound.
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of crystalline this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating.
-
Instrument Calibration: Calibrate the DSC instrument using high-purity standards with known melting points and enthalpies of fusion, such as indium and zinc.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Heat the sample from 25°C to 100°C at a constant rate of 5°C/min under a nitrogen purge (50 mL/min).
-
Cool the sample from 100°C to 25°C at a rate of 10°C/min.
-
Reheat the sample from 25°C to 100°C at 5°C/min. The second heating scan is used to determine the melting point, as it provides data on a sample with a controlled thermal history.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the DSC thermogram. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
This technique provides precise information about the three-dimensional arrangement of atoms within a crystal.
Protocol:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol or chloroform).
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head using a suitable adhesive or cryo-loop.
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform a preliminary screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data at a controlled temperature (e.g., 100 K) using monochromatic X-rays (e.g., Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to optimize atomic coordinates, and thermal parameters.
-
Note: A specific Crystallographic Information File (CIF) for this compound was not found in the searched open-access databases. The protocol provided is a general procedure for small organic molecules.
Structural Analysis by ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules.
Protocol:
-
Sample Preparation:
-
Dissolve 50-100 mg of crystalline this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
For quantitative analysis, a known amount of a relaxation agent (e.g., chromium(III) acetylacetonate) can be added to ensure uniform relaxation of all carbon nuclei.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a proton-decoupled ¹³C NMR spectrum. For quantitative measurements, use a pulse sequence with a sufficient relaxation delay (D1) to allow for complete relaxation of all carbon nuclei between scans.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals to determine the relative number of carbons of each type. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
-
Metabolic Pathway: Peroxisomal β-Oxidation
This compound, as a VLCFA, is primarily metabolized in peroxisomes through a process called β-oxidation. This pathway shortens the long fatty acid chain into smaller units that can then be further metabolized in the mitochondria.
The β-oxidation of this compound involves a series of enzymatic reactions:
-
Activation: this compound is activated to its coenzyme A (CoA) ester, hexacosanoyl-CoA, in the cytoplasm.
-
Transport: Hexacosanoyl-CoA is transported into the peroxisome via the ATP-binding cassette transporter D1 (ABCD1).
-
Oxidation: Acyl-CoA oxidase introduces a double bond between the α and β carbons.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.
-
Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
This cycle repeats until the fatty acid chain is sufficiently shortened to be transported to the mitochondria for complete oxidation.
Relevance in Disease: X-Linked Adrenoleukodystrophy (X-ALD)
In X-ALD, mutations in the ABCD1 gene lead to a dysfunctional ABCD1 transporter protein. This impairment prevents the proper transport of VLCFAs, including this compound, into peroxisomes for degradation. The resulting accumulation of these fatty acids in various tissues, particularly the brain, spinal cord, and adrenal glands, is a hallmark of the disease and contributes to its severe neurological and endocrine symptoms.[3]
Conclusion
Crystalline this compound is a very-long-chain saturated fatty acid with distinct physical and chemical properties that are largely dictated by its long hydrocarbon chain. Its metabolism is intrinsically linked to peroxisomal function, and its accumulation is a key biomarker for X-linked adrenoleukodystrophy. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic disease research. Further investigation into the precise crystal structure and thermodynamic properties of this compound will enhance our understanding of its behavior in both biological and industrial contexts.
References
- 1. Rapid 13C Solid-State Quantitative NMR Method for Multiple Physical and Chemical Analyses of Cocoa-Based Products: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C26H52O2 | CID 10469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. pubs.acs.org [pubs.acs.org]
Hexacosanoic Acid in Sphingolipids: A Technical Guide for Researchers
Abstract
Hexacosanoic acid (C26:0), a very-long-chain saturated fatty acid (VLCFA), is a critical component of sphingolipids, a class of lipids integral to cell membrane structure and signaling. The incorporation of this compound into ceramides (B1148491) and subsequently into more complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, confers unique biophysical properties to cellular membranes, influencing their fluidity, thickness, and the formation of specialized microdomains known as lipid rafts. Dysregulation of this compound metabolism and its accumulation in sphingolipids are hallmarks of several severe neurological disorders, most notably X-linked adrenoleukodystrophy (X-ALD). This technical guide provides an in-depth overview of the role of this compound in sphingolipid biology, its involvement in cellular signaling pathways, and its implications for disease and drug development. Detailed experimental protocols for the analysis of this compound-containing sphingolipids are provided, along with a comprehensive summary of quantitative data and visualizations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of sphingolipid metabolism and associated pathologies.
Introduction: The Significance of this compound in Sphingolipid Biology
Sphingolipids are a diverse class of lipids characterized by a sphingoid base backbone. The N-acylation of this backbone with a fatty acid forms a ceramide, the central hub of sphingolipid metabolism. The fatty acid composition of ceramides is highly variable and plays a crucial role in determining the function of the resulting sphingolipid. This compound (C26:0) is a saturated fatty acid with a 26-carbon chain, classifying it as a very-long-chain fatty acid (VLCFA).
The incorporation of this compound into sphingolipids is primarily catalyzed by Ceramide Synthase 3 (CERS3) , an enzyme with a high specificity for very- and ultra-long-chain fatty acyl-CoAs (chain length greater than C22).[1][2] CERS3 is highly expressed in the skin and testes, where it is essential for the formation of the epidermal permeability barrier and spermatogenesis, respectively.[3][4][5] While its expression in the brain is lower, the presence of this compound in brain sphingolipids, particularly in the myelin sheath, underscores its importance in the central nervous system.[6][7][8]
The exceptional length of the hexacosanoyl chain imparts distinct biophysical properties to sphingolipids. These molecules increase the thickness and rigidity of lipid bilayers and are key components in the formation of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction.[9][10] Dysregulation of this compound metabolism, leading to its accumulation, is a key pathological feature of X-linked adrenoleukodystrophy (X-ALD), a genetic disorder resulting from a defect in the peroxisomal transporter ABCD1. This accumulation disrupts myelin integrity and adrenal function, leading to severe neurological symptoms.[11][12]
Quantitative Data on this compound-Containing Sphingolipids
The concentration of this compound-containing sphingolipids varies significantly across different tissues and in disease states. The following tables summarize available quantitative data.
Table 1: Concentration of this compound-Containing Sphingolipids in Healthy Human Tissues
| Sphingolipid Class | Tissue | Concentration (Representative Values) | Reference |
| Ceramide (C26:0) | Plasma | ~0.1 - 0.5 µM | [12][13] |
| Hexosylceramide (C26:0) | Plasma | ~0.05 - 0.2 µM | [13] |
| Sphingomyelin (C26:0) | Plasma | ~0.5 - 2.0 µM | [13] |
| Ceramide (C26:0) | Brain (White Matter) | Higher than Grey Matter | [9] |
| Ceramide (C26:0) | Brain (Grey Matter) | Lower than White Matter | [9] |
| Ceramide (C26:0) | Skin (Epidermis) | High | [3] |
| Ceramide (C26:0) | Testis | High | [3] |
Table 2: Alterations in this compound-Containing Sphingolipids in X-linked Adrenoleukodystrophy (X-ALD)
| Sphingolipid Class | Sample Type | Fold Change (X-ALD vs. Control) | Reference |
| This compound (Free) | Plasma | Significantly Increased | [11][12] |
| Hexosylceramide (C26:0) | Fibroblasts | Significantly Increased | |
| Dihexosylceramide (C26:0) | Fibroblasts | Significantly Increased | |
| GM3 (C26:0) | Fibroblasts | Significantly Increased | |
| Sphingomyelin (C26:0) | Fibroblasts | Significantly Increased |
Signaling Pathways Involving this compound-Containing Sphingolipids
While much of the research on ceramide signaling has not differentiated between fatty acyl chain lengths, the unique properties of this compound-containing sphingolipids suggest specific roles in modulating cellular pathways.
Membrane Raft Formation and Signal Transduction
The incorporation of C26:0 into sphingolipids promotes the formation of highly ordered and stable lipid rafts.[9][10] These microdomains serve as organizing centers for signaling proteins, including receptors and downstream effectors. The enrichment of C26:0-sphingolipids in these rafts can influence the activity of various signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Single-Molecule Analysis of Lipid-Protein Interactions in Crude Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Lipidomics Atlas of Selected Sphingolipids in Multiple Mouse Nervous System Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blood sphingolipidomics in healthy humans: impact of sample collection methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood sphingolipidomics in healthy humans: impact of sample collection methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. Emerging methodologies to investigate lipid–protein interactions - Integrative Biology (RSC Publishing) [pubs.rsc.org]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
The Cellular Choreography of Hexacosanoic Acid Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanoic acid (C26:0), a very-long-chain saturated fatty acid (VLCFA), plays critical roles in various physiological and pathological processes, including membrane structure, cell signaling, and the pathogenesis of certain neurological disorders. Understanding the precise subcellular location of its synthesis is paramount for developing therapeutic strategies targeting diseases associated with aberrant VLCFA metabolism, such as X-linked adrenoleukodystrophy (X-ALD). This technical guide provides a comprehensive overview of the cellular localization of this compound synthesis, detailing the enzymatic machinery, regulatory pathways, and key experimental methodologies used to elucidate this fundamental biological process.
Primary Site of Synthesis: The Endoplasmic Reticulum
The synthesis of this compound, and VLCFAs in general, is predominantly localized to the endoplasmic reticulum (ER). This intricate network of membranes houses the fatty acid elongase (FAE) complex, a multi-enzyme system responsible for the stepwise addition of two-carbon units to a growing acyl-CoA chain. The entire process occurs on the cytosolic face of the ER membrane.[1]
The FAE complex consists of four core enzymes that catalyze a four-step elongation cycle:
-
Condensation: This is the rate-limiting step and is catalyzed by β-ketoacyl-CoA synthase (KCS), also known as fatty acid elongase (ELOVL). This enzyme condenses an acyl-CoA substrate with malonyl-CoA.
-
Reduction: The resulting β-ketoacyl-CoA is then reduced to β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).
-
Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form an enoyl-CoA.
-
Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer than the initial substrate.
This elongated acyl-CoA can then re-enter the cycle for further elongation or be channeled into various metabolic pathways.
The Role of Peroxisomes
While the primary synthesis of this compound occurs in the ER, peroxisomes also play a crucial, albeit different, role in VLCFA metabolism. Peroxisomes are the primary site of β-oxidation of VLCFAs, including this compound.[2] This metabolic interplay between the ER and peroxisomes is essential for maintaining VLCFA homeostasis. A defect in the peroxisomal β-oxidation of VLCFAs, as seen in X-ALD, leads to the accumulation of these fatty acids, which is a hallmark of the disease.[3][4] Furthermore, some studies suggest a potential for peroxisomes to be involved in the synthesis of CoA esters of very long-chain fatty acids, indicating a more complex interaction with the ER than just degradation.[5]
Quantitative Data on Enzyme Activity and Substrate Specificity
The rate-limiting step of VLCFA elongation is catalyzed by the ELOVL family of enzymes. Different ELOVL isoforms exhibit distinct substrate specificities, which contributes to the diversity of fatty acids within a cell. For the synthesis of saturated VLCFAs like this compound, ELOVL1 is a key enzyme.
Table 1: Substrate Specificity of Human ELOVL1
| Substrate (Acyl-CoA) | Relative Activity (%) | Primary Products |
| C18:0 (Stearoyl-CoA) | Moderate | C20:0, C22:0, C24:0, C26:0 |
| C20:0 (Arachidoyl-CoA) | High | C22:0, C24:0 |
| C22:0 (Behenoyl-CoA) | High | C24:0, C26:0 |
| C24:0 (Lignoceroyl-CoA) | Moderate | C26:0 |
Data synthesized from multiple sources indicating relative elongation efficiencies.
Table 2: Kinetic Parameters of Microsomal Fatty Acid Elongation
| Substrate | Km (µM) | Vmax (pmol/min/mg protein) |
| Malonyl-CoA | 52 | 340 |
| NADPH | 11 | - |
| C18:0-CoA | 7.2 | - |
These values represent general kinetic parameters for the overall microsomal elongation process and can vary depending on the specific ELOVL isoform and experimental conditions.
Experimental Protocols
Subcellular Fractionation for Isolation of Endoplasmic Reticulum and Peroxisomes
Principle: This method separates cellular organelles based on their size and density using differential centrifugation followed by density gradient centrifugation.
Materials:
-
Cell culture or tissue sample
-
Homogenization buffer (e.g., 0.25 M sucrose (B13894), 10 mM HEPES-KOH pH 7.4, 1 mM EDTA)
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge with appropriate rotors
-
Sucrose solutions of varying densities (e.g., 1.0 M, 1.5 M, 2.0 M) or a continuous gradient medium like OptiPrep™ or Nycodenz.
Procedure:
-
Homogenization: Harvest cells or mince tissue and wash with ice-cold PBS. Resuspend in ice-cold homogenization buffer with protease inhibitors. Homogenize using a Dounce homogenizer on ice until approximately 80-90% of cells are lysed, as monitored by microscopy.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet mitochondria and peroxisomes (the "heavy" membrane fraction).
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction, which is enriched in ER membranes.
-
-
Peroxisome Enrichment (from the heavy membrane fraction):
-
Resuspend the 20,000 x g pellet in homogenization buffer.
-
Layer the suspension on top of a discontinuous or continuous density gradient (e.g., sucrose or OptiPrep™).
-
Centrifuge at high speed (e.g., 100,000 x g for 2 hours at 4°C).
-
Peroxisomes will band at a higher density than mitochondria. Carefully collect the fractions and analyze for peroxisomal and mitochondrial markers (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).
-
-
ER Purity Assessment: The 100,000 x g pellet (microsomal fraction) can be further purified on a density gradient if necessary. Purity of the ER fraction should be assessed by Western blotting for marker proteins (e.g., Calnexin or PDI for ER, Catalase for peroxisomes, and COX IV for mitochondria).
Immunofluorescence Staining for ELOVL1 Localization
Principle: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of a specific protein within fixed and permeabilized cells.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody (anti-ELOVL1)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)
-
ER marker antibody (e.g., anti-Calnexin) with a different fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 594 anti-mouse IgG)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Fixation: Grow cells on sterile glass coverslips to sub-confluency. Wash briefly with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-ELOVL1 and anti-Calnexin) in blocking buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei. Wash once with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the fluorescent signals using a fluorescence microscope with appropriate filters for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red). Co-localization of the ELOVL1 signal with the Calnexin signal will confirm its ER localization.
Visualizations of Pathways and Workflows
Fatty Acid Elongation Cycle in the Endoplasmic Reticulum
Caption: The fatty acid elongation cycle in the ER.
Experimental Workflow for Subcellular Localization
Caption: Workflow for organelle isolation.
Regulation of ELOVL1 Gene Expression
Caption: Key regulators of ELOVL1 expression.
Conclusion
The synthesis of this compound is a spatially organized process, with the endoplasmic reticulum serving as the primary site of fatty acid elongation. The fatty acid elongase complex, particularly the ELOVL1 enzyme, is central to this process. Peroxisomes are crucial for the subsequent degradation of these very-long-chain fatty acids, highlighting a vital metabolic crosstalk between these two organelles. A thorough understanding of the cellular localization, enzymatic kinetics, and regulatory networks governing this compound synthesis is essential for the development of novel therapeutic interventions for a range of metabolic and neurological diseases. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate this critical area of lipid metabolism.
References
- 1. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical fractionation of human liver microsomal fractions: localization of cholesterol and of the enzymes relevant to its metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deletion of ELOVL5 leads to fatty liver through activation of SREBP-1c in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial fatty acid synthesis coordinates oxidative metabolism in mammalian mitochondria | eLife [elifesciences.org]
- 5. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Pathophysiology of Hexacosanoic Acid Accumulation in Adrenoleukodystrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
X-linked adrenoleukodystrophy (ALD) is a devastating neurodegenerative disorder characterized by the accumulation of very-long-chain fatty acids (VLCFAs), particularly hexacosanoic acid (C26:0). This accumulation, driven by mutations in the ABCD1 gene, disrupts cellular homeostasis in the central nervous system, adrenal glands, and testes. This technical guide provides an in-depth exploration of the core pathophysiological mechanisms stemming from C26:0 accumulation. It details the molecular cascade of events, including mitochondrial dysfunction, oxidative stress, and neuroinflammation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a comprehensive understanding for researchers and professionals in the field.
Introduction: The Central Role of ABCD1 and VLCFA Metabolism
X-linked adrenoleukodystrophy is a monogenic disorder resulting from mutations in the ABCD1 gene, which encodes the adrenoleukodystrophy protein (ALDP), an ATP-binding cassette (ABC) transporter located in the peroxisomal membrane.[1][2] ALDP is responsible for transporting VLCFAs, specifically those with a carbon chain length of C22:0 or longer, from the cytosol into the peroxisome for degradation via β-oxidation.[2][3]
Mutations in ABCD1 lead to a non-functional or absent ALDP, resulting in the pathological accumulation of VLCFAs, most notably this compound (C26:0), in various tissues and bodily fluids.[4][5] This accumulation is a key biochemical hallmark of ALD and the primary driver of its pathology.[6] While the elevation of C26:0 is systemic, the most severely affected tissues are the myelin in the central nervous system, the adrenal cortex, and the Leydig cells of the testes.[6]
Quantitative Data on this compound Accumulation and its Consequences
The accumulation of C26:0 and other VLCFAs is a quantifiable marker of ALD. The following tables summarize key quantitative findings from various studies, providing a comparative overview of the biochemical alterations observed in ALD patients and experimental models.
Table 1: Very-Long-Chain Fatty Acid (VLCFA) Levels in ALD Patients
| Analyte | Sample Type | Condition | Concentration/Ratio (Mean ± SEM/SD) | Reference |
| This compound (C26:0) | Plasma | ALD Hemizygotes | 0.081 ± 0.0066 % of total fatty acids | [7][8] |
| Plasma | Controls | 0.015 ± 0.0032 % of total fatty acids | [7][8] | |
| Cultured Skin Fibroblasts | ALD Patients | 0.778 ± 0.139 (C26:0/C22:0 ratio) | [9] | |
| Cultured Skin Fibroblasts | Controls | 0.064 ± 0.019 (C26:0/C22:0 ratio) | [9] | |
| C26:0-lysophosphatidylcholine (C26:0-lyso-PC) | Dried Blood Spots/Plasma | ALD Males and >99% of Females | Elevated above reference range | [4] |
Table 2: Markers of Oxidative Stress and Mitochondrial Dysfunction in ALD Models
| Parameter | Model System | Condition | Quantitative Change | Reference |
| Reactive Oxygen Species (ROS) | X-ALD Lymphoblasts | Basal | ~1.45-fold increase vs. controls | [10] |
| Glutathione (GSH) | Lymphocytes of AMN patients | - | Significantly lower than CALD patients | [11] |
| Protein Carbonyls | Human End-Stage Alcoholic Cirrhosis (as a model for oxidative stress) | - | Increased in hepatocytes | [12][13] |
| 4-Hydroxynonenal (B163490) (4-HNE) | Preclinical Alzheimer's Disease Brain (as a model for neurodegenerative oxidative stress) | Hippocampus/Parahippocampal Gyrus | Significantly increased vs. controls | [14] |
| ATP Production | Murine Oligodendrocytes | 25 µM C26:0 for 24h | ~15% reduction vs. vehicle control | [7] |
| Murine Oligodendrocytes | 50 µM C26:0 for 24h | ~40% reduction vs. vehicle control | [7] | |
| Mitochondrial Membrane Potential (ΔΨm) | Various cell types in aging studies | - | >50% reduction in fluorescence intensity in aged vs. young hepatocytes | [15] |
Core Pathophysiological Mechanisms
The accumulation of C26:0 initiates a cascade of cytotoxic events that underpin the pathology of ALD. These mechanisms are interconnected and create a vicious cycle of cellular damage.
Membrane Destabilization and Myelin Sheath Disruption
Normal myelin is rich in lipids, which contribute to its tightly packed and organized structure.[16] The incorporation of excessive amounts of C26:0 into the lipid bilayers of cell membranes, particularly in oligodendrocytes, is believed to disrupt the structural integrity and fluidity of the myelin sheath.[17] This destabilization can lead to demyelination, a hallmark of the cerebral forms of ALD.
Mitochondrial Dysfunction
Mitochondria are central to cellular energy metabolism and are significantly impacted by C26:0 accumulation. The pathogenic effects on mitochondria include:
-
Impaired Electron Transport Chain and Reduced ATP Synthesis: C26:0 has been shown to decrease the mitochondrial membrane potential (ΔΨm), a critical component of oxidative phosphorylation.[18] This disruption leads to a significant reduction in ATP production, compromising cellular energy supply, particularly in high-energy-demand cells like neurons and oligodendrocytes.[7][19]
-
Increased Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria are a major source of reactive oxygen species. The accumulation of C26:0 leads to an overproduction of ROS, tipping the cellular redox balance towards a state of oxidative stress.[18]
Oxidative Stress
Oxidative stress is a key pathogenic driver in ALD. The excess ROS generated by mitochondrial dysfunction, coupled with a blunted antioxidant response, leads to widespread cellular damage:
-
Lipid Peroxidation: ROS attacks polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation. This process generates cytotoxic byproducts such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can damage proteins and DNA.[5][11]
-
Protein Oxidation: Proteins are also targets of oxidative damage, leading to the formation of protein carbonyls and other modifications that can impair their function.[12][13]
-
DNA Damage: Oxidative stress can cause damage to nuclear and mitochondrial DNA, further contributing to cellular dysfunction and apoptosis.
Neuroinflammation
Neuroinflammation is a prominent feature of the cerebral forms of ALD. The accumulation of C26:0 triggers an inflammatory cascade involving microglia and astrocytes:
-
Microglial Activation: Microglia, the resident immune cells of the CNS, become activated in response to C26:0-induced cellular stress and damage. Activated microglia release pro-inflammatory cytokines and chemokines, further perpetuating the inflammatory response.
-
Astrocyte Reactivity: Astrocytes also become reactive, contributing to the inflammatory milieu.
Key Signaling Pathways in ALD Pathophysiology
Several interconnected signaling pathways are dysregulated in ALD as a consequence of C26:0 accumulation, oxidative stress, and inflammation.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In ALD, various stimuli, including ROS and potentially direct effects of VLCFAs, can activate this pathway.
The NRF2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response. Under normal conditions, NRF2 is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1). However, in ALD, the NRF2-mediated antioxidant response is impaired, in part due to inhibition by Glycogen (B147801) Synthase Kinase-3β (GSK-3β).
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for advancing ALD research. This section provides detailed methodologies for key experiments cited in the literature.
Quantification of Very-Long-Chain Fatty Acids (VLCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the clinical diagnosis of ALD.[20]
Objective: To quantify the levels of C26:0 and other VLCFAs in plasma samples.
Materials:
-
Plasma samples
-
Internal standards (deuterated fatty acids)
-
Reagents for hydrolysis (e.g., KOH), extraction (e.g., iso-octane), and derivatization (e.g., pentafluorobenzyl bromide)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Add a known amount of deuterated internal standards to each plasma sample.
-
-
Hydrolysis:
-
Perform acid/base hydrolysis to release fatty acids from complex lipids.
-
-
Extraction:
-
Extract the fatty acids using an organic solvent such as iso-octane.
-
-
Derivatization:
-
Derivatize the fatty acids to their pentafluorobenzyl esters to improve their volatility and detection by GC-MS.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the fatty acid esters based on their boiling points and retention times on the GC column.
-
Detect and quantify the different fatty acid esters using the mass spectrometer.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of unlabeled fatty acid standards mixed with the same deuterated internal standards.
-
Determine the concentration of VLCFAs in the plasma samples by comparing their peak areas to the standard curve.
-
Calculate the ratios of C26:0/C22:0 and C24:0/C22:0.
-
Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)
This protocol is a widely used method for detecting intracellular ROS.
Objective: To measure the levels of intracellular ROS in cultured cells treated with C26:0.
Materials:
-
Cultured cells (e.g., oligodendrocytes, fibroblasts)
-
H2DCFDA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a culture plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with the desired concentration of C26:0 for the specified duration. Include untreated control cells.
-
-
Staining:
-
Prepare a working solution of H2DCFDA (e.g., 10-50 µM) in pre-warmed serum-free medium or PBS.
-
Wash the cells twice with pre-warmed PBS.
-
Add the H2DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing:
-
Aspirate the H2DCFDA solution and wash the cells 2-3 times with pre-warmed buffer to remove excess probe.
-
-
Analysis:
-
For flow cytometry: Detach the cells, resuspend them in a suitable buffer, and analyze the fluorescence in the green channel (e.g., FITC or FL1).
-
For microplate reader: Add buffer to the wells and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis:
-
Quantify ROS levels as the fold change in the mean fluorescence intensity (MFI) of treated cells compared to control cells.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol utilizes the cationic dye JC-1, which exhibits potential-dependent accumulation in mitochondria.
Objective: To assess changes in mitochondrial membrane potential in cells exposed to C26:0.
Materials:
-
Cultured cells
-
JC-1 dye
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation and Treatment:
-
Culture cells to the desired density.
-
Treat cells with C26:0 as required. Include a positive control for depolarization (e.g., CCCP).
-
-
JC-1 Staining:
-
Prepare a JC-1 staining solution at the desired concentration (e.g., 2 µM) in cell culture medium.
-
Resuspend treated and control cells in the JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Centrifuge the cells to pellet them.
-
Resuspend the cell pellet in fresh cell culture medium or buffer and wash twice.
-
-
Analysis:
-
Flow Cytometry: Analyze the cells using a flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or stressed cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Observe the shift from red to green fluorescence in treated cells compared to controls.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
-
Logical Relationships in ALD Pathophysiology
The various pathological mechanisms in ALD are intricately linked in a cause-and-effect relationship.
Conclusion and Future Directions
The accumulation of this compound in ALD triggers a complex and multifaceted pathological cascade that ultimately leads to severe neurodegeneration. A thorough understanding of these intricate mechanisms, from membrane disruption to mitochondrial dysfunction, oxidative stress, and neuroinflammation, is paramount for the development of effective therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to combat this devastating disease. Future research should continue to focus on elucidating the precise molecular interactions within these pathways to identify novel therapeutic targets aimed at mitigating the toxic effects of C26:0 accumulation and halting the progression of adrenoleukodystrophy.
References
- 1. Inhibition of glycogen synthase kinase-3 enhances NRF2 protein stability, nuclear localisation and target gene transcription in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 4. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 5. Oxidative Stress in Patients with X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Upstream regulators and downstream effectors of NF-κB in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Role of Oxidative Stress and Inflammation in X-Link Adrenoleukodystrophy [frontiersin.org]
- 11. Increased hepatocellular protein carbonylation in human end-stage alcoholic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased hepatocellular protein carbonylation in human end-stage alcoholic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased levels of 4-hydroxynonenal and acrolein in the brain in preclinical Alzheimer’s disease (PCAD) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Reduction in the Mitochondrial Membrane Potential in Aging: The Role of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Interactions of a very long chain fatty acid with model membranes and serum albumin. Implications for the pathogenesis of adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oligodendrocytes Enhance Axonal Energy Metabolism by Deacetylation of Mitochondrial Proteins Through Transcellular Delivery of SIRT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
Hexacosanoic acid structure and chemical formula.
An In-depth Technical Guide to Hexacosanoic Acid: Structure, Properties, and Metabolism
This compound, also known as cerotic acid, is a very long-chain saturated fatty acid (VLCFA) with significant roles in various biological systems and industrial applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, metabolic pathways, and the analytical methods used for its characterization, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Formula
This compound is a saturated fatty acid containing a 26-carbon chain.[1] Its structure consists of a 25-carbon alkyl chain attached to a carboxylic acid group.
The long, unbranched hydrocarbon tail imparts a highly nonpolar and hydrophobic character to the molecule, while the carboxylic acid head is polar and hydrophilic.
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below. These characteristics are crucial for understanding its behavior in biological membranes, its low solubility in aqueous solutions, and for developing analytical and industrial processes.
| Property | Value | References |
| Molar Mass | 396.700 g·mol⁻¹ | [1][2][6] |
| Appearance | White solid (impure samples may appear yellowish) | [1][4] |
| Melting Point | 87.7 °C (189.9 °F; 360.8 K) | [1] |
| Boiling Point | 250 °C (482 °F; 523 K) at reduced pressure | [1] |
| Density | 0.8198 g/cm³ (at 100 °C) | [1] |
| Solubility | Insoluble in water; soluble in boiling ethanol. | [5] |
| CAS Number | 506-46-7 | [2][3] |
Metabolic Pathways
This compound, as a VLCFA, undergoes distinct metabolic processes for its synthesis (elongation) in the endoplasmic reticulum and its breakdown (β-oxidation) primarily within peroxisomes.[7] Dysregulation of these pathways can lead to the accumulation of VLCFAs, which is associated with severe neurological disorders such as X-linked adrenoleukodystrophy (ALD).[1][6][8]
Biosynthesis: Fatty Acid Elongation
The synthesis of this compound occurs through a four-step elongation cycle in the endoplasmic reticulum, where a pre-existing fatty acyl-CoA is extended by two carbons using malonyl-CoA as the carbon donor.[7]
Caption: The very long-chain fatty acid elongation cycle in the endoplasmic reticulum.
Catabolism: Peroxisomal β-Oxidation
The degradation of this compound primarily occurs in peroxisomes because mitochondria are unable to efficiently oxidize VLCFAs. The process involves a series of enzymatic reactions that shorten the fatty acid chain.
Caption: The β-oxidation pathway for very long-chain fatty acids in the peroxisome.
Experimental Protocols
The analysis of this compound in biological samples is critical for diagnosing metabolic disorders and for research in lipidomics. Gas chromatography-mass spectrometry (GC-MS) is a standard method for the quantification of VLCFAs.[9]
Protocol: Quantification of this compound by GC-MS
This protocol outlines the key steps for analyzing this compound in biological samples like plasma, cultured cells, or tissue homogenates.
1. Sample Preparation and Lipid Extraction:
-
Biological samples (e.g., cell pellets, tissue homogenates) are placed in glass tubes with Teflon-lined caps.[10]
-
An internal standard, such as a stable isotope-labeled this compound or an odd-chain fatty acid (e.g., heptadecanoic acid), is added to each sample for accurate quantification.[11]
-
Lipids are extracted from the sample using a solvent mixture, typically chloroform/methanol (B129727).[10]
2. Methylation (Derivatization):
-
To increase volatility for gas chromatography, the carboxylic acid group of this compound is converted into a fatty acid methyl ester (FAME).
-
The lipid extract is mixed with a methylation reagent, such as 14% Boron Trifluoride in methanol (BF₃/methanol).[10]
-
The mixture is heated at 90–110°C for approximately one hour.[10]
-
After cooling, water and a nonpolar solvent (e.g., hexane) are added. The FAMEs partition into the hexane (B92381) layer.[10]
-
The hexane layer is collected and concentrated under a stream of nitrogen.[10]
3. GC-MS Analysis:
-
The concentrated FAME sample is injected into the GC-MS system.
-
Gas Chromatography (GC): The FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a DB-5MS column).[11] The oven temperature is programmed to ramp up to ensure separation of different fatty acids.[11]
-
Mass Spectrometry (MS): As the separated FAMEs elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that allows for positive identification and quantification.
Caption: Experimental workflow for the analysis of this compound using GC-MS.
References
- 1. Cerotic acid - Wikipedia [en.wikipedia.org]
- 2. This compound (Cerotic acid), Very long chain fatty acid (CAS 506-46-7) | Abcam [abcam.com]
- 3. larodan.com [larodan.com]
- 4. CEROTIC ACID - Ataman Kimya [atamanchemicals.com]
- 5. altmeyers.org [altmeyers.org]
- 6. This compound | C26H52O2 | CID 10469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maranasgroup.com [maranasgroup.com]
A Technical Guide to the Natural Occurrence of Hexacosanoic Acid in Beeswax
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of hexacosanoic acid, also known as cerotic acid, in beeswax (Apis mellifera). It details the quantitative presence of this very-long-chain saturated fatty acid, outlines the experimental protocols for its analysis, and illustrates key related processes.
Introduction: The Chemical Landscape of Beeswax
Beeswax is a complex natural substance secreted by honeybees to construct their honeycombs. Its composition is a rich mixture of several chemical classes, primarily consisting of wax esters, hydrocarbons, and free fatty acids.[1][2][3] The exact composition can vary depending on the bee species, their diet, and environmental factors.[1][3] Among the constituents, the free fatty acid fraction is significant, contributing to the wax's overall chemical and physical properties.[4][5] This guide focuses specifically on this compound (C26:0), a prominent very-long-chain fatty acid found within this fraction.
Quantitative Analysis of Free Fatty Acids in Beeswax
Beeswax is composed of approximately 12-14% free fatty acids.[2][3] This fraction is dominated by saturated very-long-chain fatty acids, typically ranging from C24 to C32.[2][3][6] this compound (cerotic acid) is a consistently identified component, although its reported concentration varies. An early, influential study identified its concentration at approximately 1% of the total beeswax composition.[2] Other prevalent free fatty acids include lignoceric acid (C24) and octacosanoic acid (C28).[2]
Table 1: Quantitative Composition of Major Free Fatty Acids in Beeswax
| Fatty Acid | Common Name | Chemical Formula | Carbon Number | Typical Concentration (% of Total Beeswax) | Reference |
| Tetracosanoic Acid | Lignoceric Acid | C24H48O2 | C24:0 | ~6% | [2] |
| This compound | Cerotic Acid | C26H52O2 | C26:0 | ~1-2% | [2][7] |
| Octacosanoic Acid | Montanic Acid | C28H56O2 | C28:0 | ~1% | [2] |
| Palmitic Acid | Palmitic Acid | C16H32O2 | C16:0 | 10-15% (of total fatty acids) | [7] |
| Stearic Acid | Stearic Acid | C18H36O2 | C18:0 | 2-5% (of total fatty acids) | [7] |
Note: The concentration of individual fatty acids can vary based on the origin and processing of the beeswax.
Experimental Protocols for Fatty Acid Analysis in Beeswax
The analysis of this compound and other fatty acids in the complex matrix of beeswax requires specific and robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique employed for this purpose.[8][9][10] The general procedure involves the liberation of free fatty acids and the conversion of these acids into volatile esters for chromatographic separation and detection.
This protocol is adapted from methodologies used for the characterization of organic components in beeswax samples.[11]
Objective: To hydrolyze esters, isolate the free fatty acid fraction, and derivatize the acids into fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Beeswax sample (~10-20 mg)
-
Methanolic potassium hydroxide (B78521) (KOH) solution
-
Boron trifluoride in methanol (B129727) (BF3-methanol), 10-14% solution[7][12]
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663)
-
Microwave extraction system
-
GC-MS system with a non-polar capillary column (e.g., ZB-5HT)[13]
Procedure:
-
Sample Preparation: Weigh approximately 10 mg of the beeswax sample into a microwave-safe extraction vessel.
-
Saponification (Hydrolysis):
-
Add a methanolic KOH solution to the sample.
-
Seal the vessel and place it in the microwave system.
-
Heat to a set temperature (e.g., 100°C) for a specified time (e.g., 15-20 minutes) to ensure complete hydrolysis of the wax esters, liberating the fatty acids as potassium salts.
-
-
Extraction of Neutral Components:
-
After cooling, add hexane to the vessel to extract the non-saponifiable (neutral) fraction, which includes hydrocarbons and fatty alcohols.
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully remove the upper hexane layer. Repeat this extraction step two more times to ensure complete removal of the neutral components. The lower methanolic layer contains the fatty acid salts.
-
-
Acidification and Fatty Acid Extraction:
-
Acidify the remaining methanolic layer with an appropriate acid (e.g., HCl) to protonate the fatty acid salts, forming free fatty acids.
-
Extract the free fatty acids into hexane.
-
-
Derivatization to FAMEs:
-
Extraction of FAMEs:
-
After cooling, add hexane and a saturated NaCl solution to the vial.
-
Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer, which now contains the FAMEs.
-
-
Drying and Concentration:
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the sample to the desired volume under a stream of nitrogen before analysis.
-
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the final hexane solution into the GC-MS.
-
GC Conditions: Use a temperature program that starts at a lower temperature (e.g., 120°C) and ramps up to a high temperature (e.g., 300-320°C) to elute the very-long-chain FAMEs.[12]
-
MS Conditions: Operate the mass spectrometer in electron impact (EI) ionization mode, scanning a mass range of m/z 50-600.[7]
-
Identification: Identify the FAMEs, including methyl hexacosanoate, by comparing their mass spectra and retention times with those of known standards and reference libraries (e.g., NIST).
-
Visualizations: Workflow and Composition
The following diagram illustrates the major chemical classes that constitute natural beeswax.
Caption: Major chemical constituents of natural beeswax.
The diagram below outlines the key steps in the analytical procedure for quantifying this compound and other fatty acids in beeswax.
Caption: General workflow for fatty acid analysis in beeswax via GC-MS.
Biosynthesis of Very-Long-Chain Fatty Acids in Bees
While the specific enzymatic pathway for this compound synthesis in Apis mellifera is not fully elucidated, the general mechanism for fatty acid synthesis and elongation is understood. Bees are capable of de novo synthesis of fatty acids.[14][15] The formation of very-long-chain fatty acids (VLCFAs) like this compound involves the extension of shorter-chain fatty acid precursors, such as palmitic acid (C16:0), through the action of fatty acid elongase enzyme systems. This process is crucial for the production of various lipids, including components for the cuticle and beeswax. Research on other fatty acids in bees, such as mandibular acids, shows that synthesis can begin with stearic acid (C18:0), followed by hydroxylation and chain-shortening via β-oxidation.[16][17]
Conclusion
This compound is a consistent and natural component of the free fatty acid fraction of beeswax, typically found at concentrations of around 1-2% of the total wax. Its presence, along with other very-long-chain fatty acids, is integral to the chemical signature and material properties of beeswax. The accurate quantification of this compound is reliably achieved through established analytical protocols, predominantly involving saponification followed by derivatization and GC-MS analysis. This guide provides the foundational knowledge and methodologies necessary for researchers to investigate this and other lipid components within this complex natural product.
References
- 1. What Is Beeswax Made Of? Composition & Key Components - Alphawax [alphawax.com]
- 2. inchem.org [inchem.org]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of fatty acids in the mechanical properties of beeswax | Apidologie [apidologie.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. irsm.cas.cz [irsm.cas.cz]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Characterisation of beeswax in works of art by gas chromatography-mass spectrometry and pyrolysis-gas chromatography-mass spectrometry procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sterol and lipid metabolism in bees - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Oleic Acid Promotes the Biosynthesis of 10-Hydroxy-2-decenoic Acid via Species-Selective Remodeling of TAGs in Apis mellifera ligustica - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Significance of Hexacosanoic Acid in Cellular Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanoic acid (C26:0), a very-long-chain saturated fatty acid (VLCFA), is a critical component of cellular lipids, playing a profound role in the architecture and function of biological membranes. While essential for the structural integrity of specialized tissues, its accumulation is implicated in severe pathological conditions, most notably X-linked adrenoleukodystrophy (X-ALD). This technical guide provides a comprehensive overview of the role of this compound in membrane structure, its metabolic pathways, and its impact on cellular signaling. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the physiological and pathological implications of this unique fatty acid.
The Incorporation of this compound into Membrane Lipids
This compound is primarily found esterified in two major classes of membrane lipids: sphingolipids and, to a lesser extent, glycerophospholipids.[1]
-
Sphingolipids: These are a major constituent of the outer leaflet of the plasma membrane and are particularly enriched in the myelin sheath of the nervous system. The long acyl chain of this compound in sphingolipids, such as sphingomyelin (B164518) and cerebrosides, is thought to contribute to the formation of highly ordered and stable membrane domains.[2]
-
Glycerophospholipids: While less common, this compound can also be incorporated into glycerophospholipids like phosphatidylcholine. This incorporation can significantly alter the biophysical properties of the membrane.[3]
The presence of this compound in these lipids influences key membrane characteristics:
-
Membrane Thickness: The extended length of the C26:0 acyl chain contributes to an increase in bilayer thickness. This alteration can affect the function of transmembrane proteins and the overall architecture of the membrane.[4]
-
Membrane Fluidity: Saturated fatty acids, like this compound, decrease membrane fluidity by promoting a more ordered, gel-like state of the lipid bilayer. This is in contrast to unsaturated fatty acids, which introduce kinks in their acyl chains and increase fluidity.[4] Studies have shown that the accumulation of VLCFAs, including C26:0, leads to increased membrane microviscosity.[5]
-
Lipid Rafts: These are specialized membrane microdomains enriched in sphingolipids and cholesterol that are involved in signal transduction. The incorporation of this compound into sphingolipids is thought to play a role in the formation and stability of these rafts. Alterations in lipid raft composition due to abnormal VLCFA levels can disrupt downstream signaling pathways.[6][7]
Metabolic Pathways of this compound
The cellular concentration of this compound is tightly regulated by a balance between its synthesis (elongation) and degradation (peroxisomal β-oxidation).
Biosynthesis of Very-Long-Chain Fatty Acids
VLCFA synthesis occurs in the endoplasmic reticulum through a four-step elongation cycle catalyzed by a complex of enzymes. The cycle starts with a long-chain fatty acid (typically C16 or C18) and sequentially adds two-carbon units from malonyl-CoA.[1][8]
Peroxisomal β-Oxidation of VLCFAs
The degradation of VLCFAs, including this compound, occurs exclusively in peroxisomes. This is a critical pathway for maintaining cellular homeostasis of these fatty acids. A defect in this pathway leads to the accumulation of VLCFAs, as seen in X-ALD. The transporter protein ABCD1 is responsible for importing VLCFA-CoA into the peroxisome for degradation.
Impact on Cellular Signaling
The accumulation of saturated VLCFAs, such as this compound, can act as a signaling molecule, particularly in the context of inflammation. In macrophages, elevated levels of VLCFAs can prime the cell for a pro-inflammatory response. One of the key pathways implicated is the c-Jun N-terminal kinase (JNK) signaling cascade.
Saturated fatty acids can induce the clustering of the proto-oncogene tyrosine-protein kinase Src within membrane subdomains, leading to the activation of the JNK pathway.[2] This can result in the expression of pro-inflammatory cytokines and chemokines.
Quantitative Data on this compound in Disease
The accumulation of this compound is a hallmark of X-linked adrenoleukodystrophy (X-ALD), a neurodegenerative disorder characterized by the breakdown of myelin. The table below summarizes data on the lipid composition of white matter in an X-ALD patient compared to a control, highlighting the dramatic increase in C26:0 in phosphatidylcholine.[3]
| Lipid Class | Fatty Acid | Control White Matter (% of total fatty acids) | ALD "Intact" White Matter (% of total fatty acids) | ALD "Active" Demyelination (% of total fatty acids) |
| Phosphatidylcholine | C16:0 (Palmitic) | 30.2 | 28.1 | 29.5 |
| C18:0 (Stearic) | 15.8 | 14.9 | 15.2 | |
| C18:1 (Oleic) | 35.1 | 30.5 | 31.0 | |
| C26:0 (Hexacosanoic) | 0.1 | 1.7 | 1.7 |
Data adapted from Theda et al., 1992.
This 17-fold increase in this compound in the phosphatidylcholine fraction of "intact" and "active" white matter from an ALD patient underscores the profound impact of impaired VLCFA metabolism on membrane composition, which is believed to precede demyelination.[3]
Experimental Protocols
Lipid Extraction from Cultured Cells
A standard method for extracting total lipids from cultured cells is a modification of the Bligh and Dyer method.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Deionized water
-
Butylated hydroxytoluene (BHT) as an antioxidant (optional)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Harvest cultured cells (e.g., 0.5 x 10^6 cells) and wash with ice-cold PBS.
-
Pellet the cells by centrifugation and resuspend in 200 µL of PBS.
-
Add 500 µL of ice-cold methanol and 250 µL of dichloromethane to the cell suspension. If desired, add BHT to a final concentration of 50 µg/mL to prevent oxidation.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Induce phase separation by adding 250 µL of dichloromethane and 250 µL of deionized water.
-
Vortex the mixture again and then centrifuge at 3000 rpm for 3 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer to a clean glass tube.
-
Repeat the extraction of the aqueous phase with another 1 mL of dichloromethane to maximize lipid recovery.
-
Combine the organic phases and dry the solvent under a stream of nitrogen gas.
-
The dried lipid extract can be stored at -80°C until further analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of fatty acids, including this compound, from a lipid extract. The fatty acids are first converted to their more volatile fatty acid methyl esters (FAMEs).
Materials:
-
Dried lipid extract
-
BF3-methanol reagent (14% w/v) or 0.5 M Sodium Methoxide in anhydrous methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., a wax column)
-
Internal standard (e.g., heptadecanoic acid, C17:0)
Procedure:
-
Derivatization (using BF3-methanol):
-
To the dried lipid extract, add a known amount of internal standard.
-
Add 1 mL of BF3-methanol reagent.
-
Seal the tube and heat at 80-100°C for 45-60 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution, and vortex.
-
Centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
Use a temperature program that allows for the separation of all fatty acids of interest. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the very-long-chain fatty acids.
-
The mass spectrometer is operated in electron ionization (EI) mode, and spectra are collected over a suitable mass range.
-
Fatty acids are identified by their retention times and mass spectra compared to known standards.
-
Quantification is achieved by comparing the peak area of each fatty acid to the peak area of the internal standard.
-
Measurement of Membrane Fluidity using Fluorescence Anisotropy
Fluorescence anisotropy can be used to assess the rotational mobility of a fluorescent probe embedded in a lipid bilayer, which is inversely related to membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used hydrophobic probe for this purpose.
Materials:
-
Liposomes or cell membrane vesicles
-
DPH stock solution in a suitable solvent (e.g., tetrahydrofuran)
-
Buffer (e.g., PBS)
-
Spectrofluorometer equipped with polarizers
Procedure:
-
Probe Labeling:
-
Prepare a suspension of liposomes or membrane vesicles in buffer.
-
Add the DPH stock solution to the liposome (B1194612) suspension while vortexing to a final probe-to-lipid molar ratio of approximately 1:500.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for the incorporation of the probe into the membranes.
-
-
Fluorescence Anisotropy Measurement:
-
Place the labeled sample in a cuvette in the spectrofluorometer.
-
Excite the sample with vertically polarized light at the excitation maximum of DPH (~360 nm).
-
Measure the fluorescence emission intensity at the emission maximum of DPH (~430 nm) through polarizers oriented parallel (I_VV) and perpendicular (I_VH) to the excitation polarizer.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, an instrument-specific correction factor.
-
A higher anisotropy value indicates lower rotational mobility of the probe and thus lower membrane fluidity.
-
Experimental Workflow for Studying the Effect of this compound on Cultured Cells
Conclusion
This compound is a crucial, yet potentially cytotoxic, component of cellular membranes. Its extended acyl chain length significantly influences membrane thickness, fluidity, and the organization of lipid rafts, thereby affecting a multitude of cellular processes from signal transduction to membrane trafficking. The dysregulation of this compound metabolism, particularly its impaired degradation, leads to its accumulation and is a key factor in the pathology of X-linked adrenoleukodystrophy. A thorough understanding of the biophysical and biochemical roles of this compound in membrane structure is paramount for the development of therapeutic strategies for X-ALD and other related disorders. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the multifaceted role of this very-long-chain fatty acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Saturated fatty acids induce c-Src clustering within membrane subdomains leading to JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic Acid Alters the Size and Distribution of Cell Surface Microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docosahexaenoic acid modifies the clustering and size of lipid rafts and the lateral organization and surface expression of MHC class I of EL4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An ω-3, but Not an ω-6 Polyunsaturated Fatty Acid Decreases Membrane Dipole Potential and Stimulates Endo-Lysosomal Escape of Penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 7. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Unseen Architect: Hexacosanoic Acid's Profound Impact on Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Hexacosanoic acid, a saturated very-long-chain fatty acid (VLCFA) with a 26-carbon backbone, also known as cerotic acid, has long been recognized for its structural role in complex lipids. However, a growing body of evidence reveals its critical and often detrimental function as a signaling molecule, profoundly influencing a spectrum of cellular processes from inflammation and stress responses to apoptosis. This technical guide delves into the core mechanisms by which this compound exerts its influence on cellular signaling pathways, providing a comprehensive resource for researchers in cellular biology and drug development. The accumulation of this compound is a hallmark of several genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD), a devastating neurodegenerative disease. Understanding the signaling cascades triggered by this VLCFA is paramount for the development of targeted therapeutic interventions.
The Pro-Inflammatory and Cytotoxic Profile of this compound
Elevated levels of this compound are strongly associated with cytotoxicity, particularly in neural cells. Studies have demonstrated its toxic effects on oligodendrocytes and astrocytes, the supportive cells of the central nervous system. This toxicity is a key factor in the demyelination and neuroinflammation characteristic of X-ALD.
Quantitative Effects of this compound on Glial Cell Viability
| Cell Type | This compound Concentration | Exposure Time | Observed Effect | Reference |
| Rat Astrocytes | 40 µM | 24 hours | ~5-fold increase in cell death (compared to control) | [1] |
| Rat Oligodendrocytes | 40 µM | 24 hours | ~3-fold increase in cell death (compared to control) | [1] |
Table 1: Cytotoxic Effects of this compound on Glial Cells. This table summarizes the quantitative data on the impact of this compound on the viability of primary rat glial cells.
Core Signaling Pathways Modulated by this compound
This compound orchestrates its cellular effects by impinging on several key signaling cascades. The most prominently affected are the c-Jun N-terminal kinase (JNK) stress-activated pathway and the intricate network of sphingolipid metabolism.
Activation of the JNK Stress Kinase Pathway
The JNK pathway, a critical component of the mitogen-activated protein kinase (MAPK) signaling family, is a primary responder to cellular stress. This compound has been shown to be a potent activator of this pathway, leading to downstream events that can culminate in apoptosis. The activation cascade is thought to involve upstream kinases such as Apoptosis Signal-regulating Kinase 1 (ASK1) and Mitogen-activated protein kinase kinase 4/7 (MKK4/7).
Disruption of Sphingolipid Metabolism
This compound is a key substrate for the synthesis of very-long-chain ceramides (B1148491), a class of sphingolipids. The accumulation of C26:0 leads to an increase in the production of very-long-chain ceramides, such as C26-ceramide. This alteration in the ceramide pool can have profound consequences, as ceramides are themselves potent signaling molecules involved in apoptosis, cell cycle arrest, and inflammation. Furthermore, glial cells have been shown to convert excess VLCFAs into sphingosine-1-phosphate (S1P), a signaling lipid that promotes neuroinflammation.[2] Studies in a fly model have demonstrated a 2-3 fold increase in the levels of very-long-chain ceramides (C22 and C24) upon elevation of VLCFAs.[2]
Experimental Protocols
To facilitate further research in this critical area, this section provides detailed methodologies for key experiments cited in the study of this compound's cellular effects.
Protocol 1: Treatment of Primary Astrocytes with this compound and Assessment of Cytotoxicity
Objective: To determine the dose-dependent cytotoxic effect of this compound on primary astrocytes.
Materials:
-
Primary rat astrocytes
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
This compound (cerotic acid)
-
Bovine serum albumin (BSA), fatty acid-free
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
35 mm cell culture dishes
Procedure:
-
Cell Culture: Culture primary rat astrocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of this compound-BSA Complex: a. Prepare a stock solution of this compound in ethanol. b. Prepare a solution of fatty acid-free BSA in serum-free DMEM. c. Add the this compound stock solution to the BSA solution while stirring to achieve the desired final concentrations (e.g., 10, 20, 40, 80 µM) and a final BSA concentration of 1%. d. Incubate the solution at 37°C for 30 minutes to allow for complex formation.
-
Cell Treatment: a. Seed astrocytes in 35 mm dishes and allow them to adhere and reach 70-80% confluency. b. Replace the culture medium with serum-free DMEM containing the this compound-BSA complex at various concentrations. Include a vehicle control (DMEM with 1% BSA and the corresponding concentration of ethanol). c. Incubate the cells for 24 hours.
-
Cytotoxicity Assay: a. After the incubation period, collect the cell culture supernatant. b. Measure the amount of LDH released into the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions. c. Lyse the remaining cells to determine the maximum LDH release. d. Calculate the percentage of cytotoxicity as: (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
Protocol 2: Western Blot Analysis of JNK Phosphorylation
Objective: To quantify the dose-dependent effect of this compound on the phosphorylation of JNK in a target cell line (e.g., primary astrocytes or a relevant cell line).
Materials:
-
Cell line of interest (e.g., primary astrocytes)
-
This compound-BSA complex (prepared as in Protocol 1)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Treat cells with varying concentrations of this compound-BSA complex for a specified time (e.g., 6, 12, or 24 hours). b. Wash cells with ice-cold PBS and lyse them in RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: a. Strip the membrane of the bound antibodies using a stripping buffer. b. Re-probe the membrane with an antibody against total JNK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-JNK and total JNK using densitometry software. Express the results as the ratio of phospho-JNK to total JNK.
Conclusion and Future Directions
This compound is not merely a passive structural component of cellular membranes but an active and potent signaling molecule with significant implications for cellular health and disease. Its ability to trigger pro-inflammatory and apoptotic pathways, particularly the JNK signaling cascade, and to disrupt the delicate balance of sphingolipid metabolism underscores its importance in the pathology of diseases like X-ALD. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further investigation into the precise molecular mechanisms of this compound-induced cellular dysfunction. Future research should focus on identifying the direct molecular targets of this compound, elucidating the complete network of interacting signaling pathways, and exploring therapeutic strategies to mitigate its detrimental effects. A deeper understanding of these processes will be instrumental in developing novel treatments for diseases characterized by the accumulation of this very-long-chain fatty acid.
References
A Historical Perspective on Hexacosanoic Acid Research: From Obscurity to a Key Biomarker
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanoic acid, a saturated very-long-chain fatty acid (VLCFA) with 26 carbon atoms (C26:0), has traversed a remarkable scientific journey from a relatively obscure lipid component to a critical biomarker in the diagnosis and understanding of severe neurodegenerative diseases. Initially identified as a component of natural waxes, its pivotal role in human health remained largely unknown until the latter half of the 20th century. This technical guide provides a comprehensive historical perspective on this compound research, detailing the key discoveries, experimental methodologies, and the elucidation of its metabolic pathway, with a particular focus on its association with X-linked adrenoleukodystrophy (ALD).
Early Discoveries and Characterization
This compound, also known as cerotic acid, was first characterized in the 19th century as a component of beeswax (from the Latin cera, meaning wax) and carnauba wax. For many decades, it was considered a minor and biologically inert fatty acid. Early analytical methods, primarily based on fractional distillation and crystallization of fatty acid esters, were cumbersome and lacked the sensitivity to detect and quantify trace amounts of VLCFAs in biological samples. The advent of gas-liquid chromatography (GLC) in the mid-20th century marked a significant technological leap, enabling more precise separation and quantification of fatty acids. However, the focus of lipid research remained predominantly on more abundant short- and long-chain fatty acids.
The Turning Point: Adrenoleukodystrophy (ALD)
The pivotal moment in the history of this compound research came with the investigation of a rare, devastating X-linked neurodegenerative disorder known as adrenoleukodystrophy (ALD). In the 1970s, researchers observed the accumulation of unidentified lipid inclusions in the brains and adrenal glands of ALD patients. A breakthrough occurred in 1976 when Igarashi and colleagues identified these accumulated lipids as cholesterol esters containing unusually high proportions of VLCFAs, with this compound being a prominent component.
This discovery was solidified in 1981 when Moser et al. published a landmark paper demonstrating significantly elevated levels of this compound in the plasma of ALD patients and female carriers.[1][2] This finding established this compound as a reliable biomarker for ALD and paved the way for the development of diagnostic tests.
Quantitative Data: The Diagnostic Power of this compound
The ability to quantify this compound in readily accessible biological samples like plasma revolutionized the diagnosis of ALD, allowing for early and accurate identification of affected individuals and carriers. The following table summarizes the key quantitative findings from the seminal 1981 study by Moser et al., which laid the foundation for the diagnostic use of C26:0 levels.[1][2]
| Group | Number of Subjects (n) | Mean this compound (C26:0) (% of total plasma fatty acids) | Standard Error of the Mean (SEM) |
| ALD Hemizygotes (Males) | 18 | 0.081 | 0.0066 |
| ALD Heterozygotes (Females) | 16 | 0.057 | 0.0063 |
| Control Subjects | 25 | 0.015 | 0.0032 |
Table 1: Plasma this compound Levels in ALD Patients and Controls (Data from Moser et al., 1981).[1][2]
Subsequent research has further refined the diagnostic criteria, often utilizing the ratio of this compound (C26:0) to docosanoic acid (C22:0) or tetracosanoic acid (C24:0) to improve diagnostic accuracy.[3][4]
Experimental Protocols: A Glimpse into Historical Methodologies
The quantification of this compound in the late 1970s and early 1980s was a meticulous process. Below is a detailed description of the key experimental protocols of that era, reconstructed from historical literature.
Protocol 1: Extraction and Derivatization of Very-Long-Chain Fatty Acids from Plasma (circa 1981)
This protocol outlines the essential steps for preparing fatty acid methyl esters (FAMEs) from plasma samples for subsequent analysis by gas chromatography.
1. Lipid Extraction: a. To a known volume of plasma (e.g., 1-2 mL), add a 2:1 (v/v) mixture of chloroform (B151607):methanol to precipitate proteins and extract lipids. b. Vortex the mixture vigorously and allow it to stand to ensure complete extraction. c. Centrifuge the sample to pellet the protein precipitate. d. Carefully collect the lower chloroform phase containing the lipids. e. Wash the chloroform phase with a saline solution to remove non-lipid contaminants. f. Evaporate the chloroform extract to dryness under a stream of nitrogen.
2. Saponification and Methylation (Derivatization to FAMEs): a. To the dried lipid extract, add a solution of 0.5 N sodium hydroxide (B78521) in methanol. b. Heat the mixture in a sealed tube at 100°C for 5-10 minutes to saponify the esterified fatty acids, yielding free fatty acids. c. After cooling, add a 14% solution of boron trifluoride (BF₃) in methanol. BF₃ acts as a catalyst for the methylation of free fatty acids.[5] d. Heat the mixture again at 100°C for 2-5 minutes to form fatty acid methyl esters (FAMEs). e. After cooling, add water and hexane (B92381) to the tube. f. Vortex vigorously to extract the FAMEs into the upper hexane layer. g. Carefully transfer the hexane layer containing the FAMEs to a clean vial for GC analysis.
Protocol 2: Gas Chromatographic Analysis of FAMEs (circa 1981)
This protocol describes the typical gas chromatography (GC) setup used for the analysis of VLCFA methyl esters.
1. Gas Chromatograph and Column: a. A gas chromatograph equipped with a flame ionization detector (FID) was commonly used. b. Packed columns were prevalent, often containing a non-polar stationary phase like SE-30 or OV-1 on a solid support (e.g., Chromosorb W). The column length was typically 1-2 meters.
2. Operating Conditions: a. Injection: A small volume (1-5 µL) of the FAMEs in hexane was injected into the heated injection port. b. Carrier Gas: Nitrogen or helium was used as the carrier gas at a constant flow rate. c. Temperature Program: A temperature program was crucial for separating the wide range of fatty acid methyl esters. A typical program would start at a lower temperature (e.g., 150-180°C) and gradually increase to a higher temperature (e.g., 250-300°C) to elute the very-long-chain fatty acids. d. Detection: The flame ionization detector (FID) would generate a signal proportional to the amount of each FAME as it eluted from the column.
3. Quantification: a. The area under each peak in the chromatogram was integrated. b. The percentage of each fatty acid was calculated by dividing the area of its peak by the total area of all fatty acid peaks. c. For absolute quantification, an internal standard (a fatty acid not naturally present in the sample) would be added at the beginning of the extraction process.
Signaling Pathways and Experimental Workflows
The discovery of elevated this compound in ALD spurred research into its underlying metabolic defect. It was determined that the accumulation of VLCFAs is due to impaired degradation in peroxisomes, a specific cellular organelle.
Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids
VLCFAs are exclusively metabolized through a β-oxidation pathway within the peroxisomes. A defect in this pathway leads to their accumulation. The key steps are outlined in the diagram below.
Caption: Peroxisomal β-oxidation pathway for very-long-chain fatty acids.
The genetic defect in ALD was later identified in the ABCD1 gene, which codes for the ALD protein (ALDP), an ATP-binding cassette (ABC) transporter located in the peroxisomal membrane.[6][7] This transporter is responsible for importing VLCFA-CoA esters from the cytosol into the peroxisome for their degradation.[6][7][8] A malfunctioning ABCD1 transporter leads to the accumulation of VLCFAs in the cytosol and subsequently in various tissues.[6][8]
Historical Diagnostic Workflow for Adrenoleukodystrophy
The discovery of elevated this compound levels established a clear workflow for the diagnosis of ALD in the pre-genetic testing era.
Caption: Historical diagnostic workflow for Adrenoleukodystrophy (ALD).
This workflow, initiated by clinical suspicion, relied on the biochemical analysis of VLCFAs.[9][10][11] A skin biopsy for fibroblast culture was also a common practice, as these cells could be used to directly measure the rate of VLCFA oxidation, which is impaired in ALD patients.[9]
Conclusion: From a Waxy Molecule to a Lifesaving Biomarker
The history of this compound research is a compelling example of how the investigation of a rare disease can illuminate fundamental aspects of human biochemistry and provide powerful diagnostic tools. From its humble beginnings as a component of natural waxes, this compound has become an indispensable biomarker for adrenoleukodystrophy and other peroxisomal disorders. The development of analytical techniques to precisely measure this very-long-chain fatty acid has not only enabled early diagnosis, which is critical for therapeutic interventions like hematopoietic stem cell transplantation, but has also deepened our understanding of peroxisomal metabolism and its importance in human health. The ongoing research into the pathological mechanisms triggered by the accumulation of this compound and other VLCFAs continues to be a vibrant field, with the ultimate goal of developing more effective therapies for these devastating disorders.
References
- 1. Adrenoleukodystrophy: increased plasma content of saturated very long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ez-admanager.com [ez-admanager.com]
- 3. Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impaired Very Long-chain Acyl-CoA β-Oxidation in Human X-linked Adrenoleukodystrophy Fibroblasts Is a Direct Consequence of ABCD1 Transporter Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of acyl-CoA transport across the peroxisomal membrane by human ABCD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adrenoleukodystrophy - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 10. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
Methodological & Application
Application Notes and Protocols for Hexacosanoic Acid Extraction from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanoic acid (C26:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in cellular physiology and is a key biomarker for certain metabolic disorders. Elevated levels of this compound in plasma are a primary diagnostic indicator for peroxisomal biogenesis disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD).[1][2][3] Accurate and reliable quantification of this compound in plasma is therefore essential for clinical diagnosis, disease monitoring, and for research into the efficacy of therapeutic interventions.
These application notes provide detailed protocols for the extraction of this compound from plasma, suitable for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The concentration of this compound and its ratios to other very-long-chain fatty acids are critical for diagnostic purposes. The following tables summarize typical reference ranges and values of interest.
Table 1: Reference Intervals for Very-Long-Chain Fatty Acids in Human Plasma
| Analyte | Concentration Range (μmol/L) |
| Docosanoic Acid (C22:0) | 32.0 - 73.4[4] |
| Tetracosanoic Acid (C24:0) | 30.3 - 72.0[4] |
| This compound (C26:0) | 0.20 - 0.71[4] |
Table 2: Diagnostic Ratios of Very-Long-Chain Fatty Acids in Human Plasma
| Ratio | Reference Interval |
| C24:0 / C22:0 | 0.75 - 1.28[4] |
| C26:0 / C22:0 | 0.005 - 0.0139[4] |
Note: Reference intervals may vary slightly between laboratories and populations. It is recommended that each laboratory establishes its own reference ranges.
Experimental Protocols
Two primary methods for the extraction of this compound from plasma are detailed below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method may depend on sample throughput requirements, available equipment, and the subsequent analytical technique.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a robust and widely used method for the extraction of total fatty acids from plasma. It involves hydrolysis to release fatty acids from their esterified forms, followed by extraction into an organic solvent.
Materials:
-
Plasma sample
-
Internal Standard (e.g., deuterated this compound)
-
Potassium Hydroxide (KOH) in methanol (2%)
-
Boron trifluoride (BF3) in methanol (14%)
-
Saline solution (0.9% NaCl)
-
Glass centrifuge tubes with screw caps
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Pipette 100 µL of plasma into a glass centrifuge tube. If the sample volume is less than 1 mL, adjust the volume to 1 mL with saline solution.[5]
-
Internal Standard Addition: Add a known amount of internal standard (e.g., 10-100 µg of heptadecanoic acid or a deuterated analog of this compound) to the plasma sample.[5]
-
Lipid Extraction (Folch Method):
-
Add 2 mL of methanol and 3.9 mL of chloroform to the plasma sample.[5]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.[5]
-
Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
-
Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
-
Saponification (Hydrolysis):
-
To the dried lipid extract, add 1 mL of 2% KOH in methanol.[5]
-
Incubate at 60°C for 30 minutes to hydrolyze the esterified fatty acids.
-
-
Methylation (Derivatization for GC-MS):
-
After cooling, add 1 mL of 14% BF3 in methanol.[5]
-
Incubate at 60°C for 30 minutes to convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs).
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of water to the tube.
-
Vortex thoroughly for 30 seconds.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a higher-throughput alternative to LLE and can be automated. This method is suitable for lipidomic analysis and can be adapted for the targeted analysis of this compound.
Materials:
-
Plasma sample
-
Internal Standard solution
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Lipid Extraction SPE Cartridges or 96-well plates
-
Waste reservoir
-
Collection plate
-
Positive pressure manifold or vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Sonicator
-
Centrifuge
Procedure:
-
Protein Precipitation:
-
SPE Cartridge/Plate Conditioning:
-
Condition the lipid extraction SPE plate by passing a suitable solvent as recommended by the manufacturer.
-
-
Sample Loading:
-
Washing:
-
Rinse the original collection plate with 2 x 1 mL of 9:1 ACN:water and transfer the rinse to the extraction plate.[6]
-
Allow the wash solvent to pass through by gravity.
-
-
Elution:
-
Drying and Reconstitution:
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from plasma.
Caption: General workflow for this compound extraction and analysis.
VLCFA Metabolism Pathway
This diagram shows a simplified overview of very-long-chain fatty acid metabolism and the role of peroxisomes.
Caption: Simplified pathway of VLCFA metabolism and peroxisomal β-oxidation.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of unusual very-long-chain fatty acid and ether lipid derivatives in the fibroblasts and plasma of patients with peroxisomal diseases using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
Application Note: Analysis of Hexacosanoic Acid Methyl Ester by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexacosanoic acid (C26:0), a very-long-chain saturated fatty acid, is of significant interest in biomedical research, particularly in the study of peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD), where its accumulation is a key biomarker. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and selective quantification of fatty acids.[1] This application note provides a detailed protocol for the analysis of this compound, following its derivatization to this compound methyl ester (C27H54O2), to enhance volatility for GC analysis.[2][3]
Principle
The analysis of fatty acids by GC-MS typically requires a derivatization step to convert the non-volatile fatty acids into their volatile fatty acid methyl ester (FAME) counterparts.[2][4] This is commonly achieved through esterification. Following derivatization, the FAMEs are separated by gas chromatography based on their boiling points and polarity on a capillary column. The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), enabling both qualitative identification and quantitative analysis.[1][5]
Experimental Protocols
1. Sample Preparation and Derivatization (Esterification)
Accurate quantification of this compound is contingent on an efficient and reproducible sample preparation and derivatization process. An acid-catalyzed esterification using boron trifluoride-methanol (BF3-MeOH) is a common and effective method.[6]
Materials:
-
Sample containing this compound (e.g., lipid extract from biological samples)
-
Internal Standard (IS) solution (e.g., Methyl Heptadecanoate or Methyl Tricosanoate in hexane)[7]
-
Hexane (B92381), HPLC grade
-
Boron trifluoride-methanol (BF3-MeOH) solution (10-14% w/w)[6]
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Screw-capped glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas evaporator
Protocol:
-
Lipid Extraction: Begin with a lipid extraction from the sample matrix using a suitable method, such as a Folch or Bligh-Dyer extraction.
-
Solvent Evaporation: Transfer a known aliquot of the lipid extract to a screw-capped glass tube and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Internal Standard Addition: Add a precise volume of the internal standard solution to the dried lipid extract.
-
Esterification:
-
Add 1 mL of 10% BF3 in methanol (B129727) to the tube.[7]
-
Cap the tube tightly and heat at 80-100°C for 10-20 minutes.[6][7]
-
Cool the tube to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane to the tube and vortex for 1 minute.
-
Add 1 mL of saturated NaCl solution to facilitate phase separation and vortex again.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.
-
-
Drying and Concentration:
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried hexane extract to a new vial for analysis or concentrate under a gentle stream of nitrogen if necessary.
-
2. GC-MS Analysis
The following are typical starting conditions for the GC-MS analysis of FAMEs. Optimization may be required based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)
GC Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[8][9] |
| Carrier Gas | Helium, constant flow rate of 1 mL/min[8] |
| Inlet Temperature | 260°C[6] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 10:1)[9] |
| Oven Program | Initial temperature 70°C, hold for 2 min; ramp at 10°C/min to 230°C; ramp at 5°C/min to 310°C, hold for 10 min.[6] |
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI)[10] |
| Ionization Energy | 70 eV[6][8] |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Mass Scan Range | m/z 45-650[6][8] |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Qualitative Identification
The identification of this compound methyl ester is confirmed by comparing the retention time and the acquired mass spectrum with a known standard or a reference library such as the NIST Mass Spectral Library. The mass spectrum of methyl hexacosanoate is characterized by a molecular ion peak (M+) at m/z 410.7 and characteristic fragment ions.[11]
Table 1: GC-MS Data for this compound Methyl Ester
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|---|
| this compound Methyl Ester | Dependent on GC conditions | 410.7 | 74, 87, 143, 199, 255, 297, 353, 381 |
Quantitative Analysis
Quantification is performed using the internal standard method. A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of this compound methyl ester and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration ratio.
Table 2: Representative Quantitative Parameters for FAME Analysis
| Parameter | Typical Range |
|---|---|
| Linearity Range | 0.5 - 100 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.003 - 1.0 µg/L[12] |
| Limit of Quantification (LOQ) | 0.01 - 3.0 µg/L |
| Recovery | 90 - 110% |
| Relative Standard Deviation (RSD) | < 15% |
Note: These values are representative for FAMEs and may vary for this compound methyl ester depending on the matrix and instrumentation.[5][12]
Mandatory Visualization
Experimental Workflow Diagram
References
- 1. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. restek.com [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. perlan.com.pl [perlan.com.pl]
- 10. jeol.com [jeol.com]
- 11. This compound, methyl ester [webbook.nist.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantification of Very-Long-Chain Fatty Acids by LC-MS/MS
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. lcms.cz [lcms.cz]
- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Hexacosanoic Acid for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanoic acid (C26:0), a very-long-chain saturated fatty acid (VLCFA), is a critical biomarker for several peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD). Accurate and reliable quantification of this compound in biological matrices is paramount for the diagnosis, monitoring, and development of therapeutic interventions for these conditions. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, due to the low volatility and high polarity of free fatty acids, a derivatization step is essential to convert them into more volatile and thermally stable forms suitable for GC analysis.[1]
This document provides detailed application notes and protocols for two common and effective derivatization methods for this compound: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.
Methods Overview
The two primary methods for derivatizing this compound for GC analysis are:
-
Fatty Acid Methyl Ester (FAME) Synthesis: This is the most common method for fatty acid analysis.[1] It involves the conversion of the carboxylic acid group to a methyl ester. Acid-catalyzed esterification using Boron Trifluoride-Methanol (BF3-Methanol) is a widely used and effective reagent for this purpose.[2][3]
-
Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group.[4] Reagents such as N,O-Bis(trimethylsilyl)trifluoracetamide (BSTFA) are commonly used. Silylation is a versatile technique that can also derivatize other functional groups, which can be advantageous in the analysis of complex samples.
Quantitative Data Summary
The following tables summarize the performance characteristics of GC-MS methods for the analysis of very-long-chain fatty acids, including this compound, after derivatization.
Table 1: Performance Characteristics of FAME-GC-MS Methods for VLCFA Analysis
| Analyte | Internal Standard | Matrix | Linearity (r²) | Recovery (%) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Reference |
| C26:0 | C23:0 or C26:0-d4 | Plasma | >0.99 | 95-105 | ~0.01 µg/mL | ~0.05 µg/mL | [5] |
Table 2: Performance Characteristics of TMS-GC-MS Methods for VLCFA Analysis
| Analyte | Internal Standard | Matrix | Linearity (r²) | Recovery (%) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Reference |
| This compound | Tridecanoic acid | Model Systems | >0.99 | Not Reported | Not Reported | Not Reported | [6] |
Experimental Protocols
Protocol 1: Fatty Acid Methyl Ester (FAME) Synthesis using Boron Trifluoride-Methanol
This protocol details the esterification of this compound from a biological sample (e.g., plasma) to form its methyl ester for GC-MS analysis.
Materials:
-
Plasma sample containing this compound
-
Internal Standard (e.g., C23:0 or deuterated C26:0)
-
Methanol
-
Boron Trifluoride-Methanol (14% w/v)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Glass test tubes with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
GC vials
Procedure:
-
Sample Preparation: To a glass test tube, add 100 µL of plasma.
-
Internal Standard Addition: Add a known amount of internal standard to the plasma sample.
-
Hydrolysis: Add 1 mL of 0.5 M NaOH in methanol. Cap the tube tightly and heat at 100°C for 10 minutes to hydrolyze the lipids.[5]
-
Cooling: Allow the tube to cool to room temperature.
-
Esterification: Add 2 mL of 14% Boron Trifluoride-Methanol reagent.[5] Cap the tube tightly and heat at 100°C for 5 minutes.[5]
-
Cooling: Cool the tube to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution.[5]
-
Mixing and Phase Separation: Vortex the tube vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Transfer the dried hexane extract to a GC vial for analysis.
Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ester.
Materials:
-
Dried sample containing this compound
-
Internal Standard (e.g., Tridecanoic acid)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Glass test tubes or vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
Pipettes
-
GC vials
Procedure:
-
Sample and Internal Standard Preparation: Place the dried sample containing this compound in a clean, dry glass vial. Add a known amount of internal standard.
-
Reagent Addition: Add 100 µL of anhydrous solvent and 100 µL of BSTFA (+1% TMCS).
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS.
Visualization of Experimental Workflows
Caption: Workflow for FAME synthesis of this compound.
Caption: Workflow for silylation of this compound.
Recommended GC-MS Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of this compound derivatives. Method optimization is recommended for specific instruments and applications.
Table 3: Recommended GC-MS Parameters for this compound Methyl Ester (FAME) Analysis
| Parameter | Value |
| GC System | |
| Column | DB-1ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[5] |
| Inlet Temperature | 280°C[5] |
| Injection Volume | 1 µL |
| Oven Program | Initial 100°C for 2 min, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min and hold for 10 min[5] |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | For this compound methyl ester: Molecular ion (m/z 410.7) and characteristic fragment ions |
Table 4: Recommended GC-MS Parameters for this compound Trimethylsilyl (TMS) Ester Analysis
| Parameter | Value |
| GC System | |
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280°C |
| Injection Volume | 1 µL |
| Oven Program | A temperature ramp suitable for eluting high molecular weight compounds, e.g., initial 150°C, ramp to 320°C. |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (m/z) | For this compound TMS ester: Molecular ion (m/z 468.9) and characteristic fragment ions |
Conclusion
The derivatization of this compound is a crucial step for its accurate quantification by gas chromatography. Both esterification to FAMEs and silylation to TMS esters are effective methods. The choice of method may depend on the sample matrix, available instrumentation, and the presence of other analytes of interest. The provided protocols and GC-MS parameters offer a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for this compound.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. arpi.unipi.it [arpi.unipi.it]
Synthesis of Deuterated Hexacosanoic Acid for Use as an Internal Standard in Mass Spectrometry-Based Bioanalysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexacosanoic acid (C26:0), a very long-chain saturated fatty acid, is a critical analyte in various biomedical research areas, particularly in the study of peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD).[1][2] Accurate and precise quantification of this compound in biological matrices is essential for disease diagnosis, monitoring, and for understanding its metabolic pathways. The gold standard for quantitative bioanalysis using mass spectrometry is the stable isotope dilution method, which employs a stable isotope-labeled version of the analyte as an internal standard.[3] Deuterated internal standards are ideal as they share nearly identical chemical and physical properties with the unlabeled analyte, ensuring they co-elute chromatographically and experience similar ionization effects and sample preparation losses. This application note provides a detailed protocol for the chemical synthesis of deuterated this compound (e.g., this compound-d4) and its application as an internal standard for the quantification of endogenous this compound in biological samples by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Synthesis of Deuterated this compound (this compound-d4)
The synthesis of deuterated this compound can be achieved through a multi-step chemical synthesis involving the coupling of two deuterated alkyl units. This method offers versatility in introducing deuterium (B1214612) atoms at specific positions within the fatty acid chain. The following protocol is a representative example for the synthesis of this compound-d4.
Synthetic Workflow
Caption: Synthetic workflow for deuterated this compound.
Experimental Protocol
This protocol outlines a plausible synthetic route. Researchers should adapt and optimize the conditions based on available starting materials and laboratory capabilities.
Step 1: Synthesis of a Deuterated Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of a deuterated long-chain alkyl bromide (e.g., 1-bromododecane-d25) in anhydrous diethyl ether.
-
Add a small portion of the alkyl bromide solution to the magnesium turnings and initiate the reaction with gentle heating.
-
Once the reaction has started (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining alkyl bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Coupling Reaction
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve a second deuterated alkyl halide with a terminal functional group suitable for chain extension (e.g., a protected ω-halo-alcohol) in anhydrous THF.
-
Add a catalytic amount of a copper(I) salt (e.g., CuI or Li2CuCl4).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the prepared Grignard reagent from Step 1 to the reaction mixture via a cannula.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection and Oxidation to the Carboxylic Acid
-
Deprotect the terminal functional group of the coupled product. The choice of deprotection method will depend on the protecting group used.
-
Oxidize the resulting terminal alcohol to the carboxylic acid using a suitable oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid and acetone) or a milder two-step procedure (e.g., Swern or Dess-Martin oxidation followed by a Pinnick oxidation).
-
After the oxidation is complete, work up the reaction mixture appropriately to isolate the crude deuterated this compound.
Step 4: Purification
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water) to obtain the pure deuterated this compound.
-
Characterize the final product by NMR (¹H and ²H) and mass spectrometry to confirm its identity, purity, and the extent of deuterium incorporation.
Quantitative Data
The following table summarizes expected outcomes for the synthesis of deuterated long-chain fatty acids based on similar literature procedures.
| Parameter | Expected Value |
| Overall Yield | 30-50% |
| Isotopic Purity | >98% |
| Chemical Purity | >98% |
Application as an Internal Standard in GC-MS and LC-MS/MS Analysis
Deuterated this compound is an excellent internal standard for the quantification of its endogenous counterpart in biological samples such as plasma, serum, and tissue homogenates.
Analytical Workflow
Caption: Analytical workflow for fatty acid quantification.
Experimental Protocols
2.2.1. Sample Preparation and Lipid Extraction
-
Thaw the biological sample (e.g., 100 µL of plasma) on ice.
-
Add a known amount of the deuterated this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).
-
Perform a lipid extraction using a modified Folch or Bligh-Dyer method. For example, add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution and vortex vigorously.
-
Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Carefully transfer the lower organic phase to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.
2.2.2. Derivatization for GC-MS Analysis
Free fatty acids require derivatization to increase their volatility for GC-MS analysis. A common method is the formation of fatty acid methyl esters (FAMEs).
-
To the dried lipid extract, add 1-2 mL of 14% boron trifluoride in methanol (BF₃-methanol).
-
Tightly cap the tube and heat at 100°C for 30 minutes.
-
Cool the tube, add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
2.2.3. LC-MS/MS Analysis
For LC-MS/MS, derivatization is often not necessary.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol/isopropanol 1:1, v/v).
-
Vortex and transfer to an autosampler vial for injection.
Instrumental Analysis
2.3.1. GC-MS Conditions (for FAMEs)
| Parameter | Condition |
| Column | DB-23 (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| Oven Program | 100°C for 2 min, ramp to 250°C at 10°C/min, hold for 10 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | m/z for endogenous hexacosanoate methyl ester and deuterated hexacosanoate methyl ester |
2.3.2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) with 0.1% formic acid |
| Gradient | Optimized for separation of fatty acids |
| Flow Rate | 0.3 mL/min |
| Ionization | Electrospray Ionization (ESI), negative mode |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor > product ion for endogenous this compound and deuterated this compound |
Data Analysis and Quantification
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of unlabeled this compound and a fixed concentration of the deuterated internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the biological samples by interpolating the analyte/internal standard peak area ratio from the calibration curve.
Conclusion
The synthesis of deuterated this compound provides a crucial tool for the accurate and precise quantification of this very long-chain fatty acid in biological samples. The use of a stable isotope-labeled internal standard is essential for robust and reliable bioanalytical methods, particularly in clinical research and drug development where accurate data is paramount. The protocols outlined in this application note provide a comprehensive guide for the synthesis and application of deuterated this compound as an internal standard for mass spectrometry-based analysis.
References
Application Notes: Hexacosanoic Acid as a Biomarker for Peroxisomal Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomal disorders are a heterogeneous group of genetic diseases characterized by defects in peroxisome biogenesis or the dysfunction of specific peroxisomal enzymes. A key function of peroxisomes is the beta-oxidation of very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[1] In several of these disorders, the impaired breakdown of VLCFAs leads to their accumulation in plasma, tissues, and cells.[2] Hexacosanoic acid (C26:0), a saturated 22-carbon VLCFA, is a crucial biomarker for the diagnosis and monitoring of certain peroxisomal disorders.[3][4] Its elevated levels are a primary indicator for conditions such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSD).[5][6] More recently, derivatives such as C26:0-lysophosphatidylcholine (C26:0-lysoPC) and C26:0-carnitine have emerged as potentially more sensitive biomarkers.[7]
This document provides detailed application notes and protocols for the utilization of this compound and its derivatives as biomarkers for peroxisomal disorders.
Relevant Peroxisomal Disorders
-
X-Linked Adrenoleukodystrophy (X-ALD) : A common peroxisomal disorder caused by mutations in the ABCD1 gene, leading to the accumulation of VLCFAs.[2] Elevated C26:0 and the C26:0/C22:0 ratio are hallmark diagnostic markers.[8]
-
Zellweger Spectrum Disorders (ZSD) : A group of autosomal recessive disorders caused by mutations in PEX genes, resulting in impaired peroxisome biogenesis.[9] This leads to the accumulation of VLCFAs, including C26:0, in plasma and tissues.[6]
-
Infantile Refsum Disease (IRD) : A variant of Refsum disease and considered a milder form of ZSD, characterized by the accumulation of phytanic acid and, notably, also elevated levels of C26:0.[3][10] Adult Refsum disease, in contrast, primarily involves the accumulation of phytanic acid with normal VLCFA levels.[11]
Data Presentation: Quantitative Levels of this compound and Derivatives
The following tables summarize the typical concentrations of this compound (C26:0), the C26:0/C22:0 ratio, and C26:0-lysophosphatidylcholine (C26:0-lysoPC) in plasma and dried blood spots (DBS) for healthy individuals and patients with peroxisomal disorders.
Table 1: Plasma Very Long-Chain Fatty Acid (VLCFA) Levels
| Analyte | Healthy Controls | X-ALD (Males) | X-ALD (Females) | Zellweger Spectrum Disorders (ZSD) | Unit |
| C26:0 | 0.15 - 1.9[8] | 1.19 - 5.01[5] | 1.11 - 4.06[5] | 0.95 - 9.74[5] | µmol/L |
| C26:0/C22:0 Ratio | 0.0 - 0.03[8] | 0.033 - 0.09[5] | 0.02 - 0.05[5] | 0.02 - 0.39[5] | Ratio |
| C24:0/C22:0 Ratio | 0.32 - 1.19[8] | >1.19 | >1.19 | >1.19 | Ratio |
Table 2: C26:0-Lysophosphatidylcholine (C26:0-lysoPC) Levels
| Sample Type | Healthy Controls | X-ALD (Males) | X-ALD (Females) | Zellweger Spectrum Disorders (ZSD) | Unit |
| Plasma | 0.011 - 0.063[6] | 0.127 - 0.736[5] | 0.118 - 0.576[5] | 0.074 - 2.485[6] | µmol/L |
| Dried Blood Spots (DBS) | 0.016 - 0.063[6] | 0.224 - 1.208[6] | 0.080 - 0.497[6] | 0.124 - 2.881[6] | µmol/L |
Signaling Pathways and Experimental Workflows
Peroxisomal Beta-Oxidation of Very Long-Chain Fatty Acids
The degradation of VLCFAs occurs exclusively in peroxisomes through a process called beta-oxidation. A defect in the transport of VLCFAs into the peroxisome (as in X-ALD) or a general failure of peroxisome biogenesis (as in ZSD) disrupts this pathway, leading to the accumulation of C26:0 and other VLCFAs.
Caption: Peroxisomal beta-oxidation pathway for VLCFAs.
Experimental Workflow for C26:0 Analysis by GC-MS
The quantification of C26:0 in biological samples typically involves extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).
Caption: General workflow for C26:0 analysis by GC-MS.
Experimental Workflow for C26:0-lysoPC Analysis by LC-MS/MS
The analysis of C26:0-lysoPC, particularly from dried blood spots, is often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.
Caption: Workflow for C26:0-lysoPC analysis by LC-MS/MS.
Experimental Protocols
Protocol 1: Quantification of Total this compound (C26:0) in Plasma by GC-MS
This protocol details the extraction, derivatization, and analysis of total C26:0 from plasma samples.
Materials:
-
Plasma sample
-
Internal Standard: this compound-d4 (C26:0-d4)[12]
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Boron trifluoride (BF₃)-methanol (12-14%)[13]
-
Anhydrous sodium sulfate (B86663)
-
Glass tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
Pipette 100 µL of plasma into a glass tube.
-
Add a known amount of C26:0-d4 internal standard.
-
-
Lipid Extraction (Folch Method): [14]
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer into a new clean glass tube.
-
-
Drying:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): [13][15]
-
To the dried lipid extract, add 1 mL of 12-14% BF₃-methanol.
-
Tightly cap the tube and heat at 60°C for 60 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,500 x g for 5 minutes.
-
Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract containing the FAMEs into the GC-MS system.
-
Use a suitable capillary column for FAME analysis (e.g., a polar stationary phase).
-
Employ a temperature gradient to separate the FAMEs based on their chain length and volatility.
-
Use selected ion monitoring (SIM) mode in the mass spectrometer to detect and quantify the characteristic ions for C26:0 and C26:0-d4.
-
-
Quantification:
-
Generate a standard curve using known concentrations of C26:0 and the internal standard.
-
Calculate the concentration of C26:0 in the plasma sample based on the peak area ratio of C26:0 to C26:0-d4 and the standard curve.
-
Protocol 2: Quantification of C26:0-lysophosphatidylcholine in Dried Blood Spots (DBS) by LC-MS/MS
This protocol describes a rapid and sensitive method for the analysis of C26:0-lysoPC from DBS, suitable for high-throughput screening.
Materials:
-
Dried blood spot (DBS) card
-
3-mm hole punch
-
Internal Standard: C26:0-d4-lysophosphatidylcholine (C26:0-d4-lysoPC)[16]
-
Methanol (HPLC grade)
-
96-well microtiter plate
-
Plate shaker
-
Centrifuge with plate rotor
-
Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation:
-
Punch a 3-mm disk from the DBS into a well of a 96-well plate.[17]
-
-
Extraction:
-
To each well containing a DBS punch, add 100 µL of methanol containing a known concentration of C26:0-d4-lysoPC internal standard.[17]
-
Seal the plate and shake for 30 minutes at room temperature.
-
Centrifuge the plate at 3,000 x g for 10 minutes.
-
-
Sample Transfer:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the extract into the LC-MS/MS system.
-
Use a suitable C8 or C18 reversed-phase column for chromatographic separation.
-
Employ an isocratic or gradient elution with a mobile phase typically consisting of methanol or acetonitrile (B52724) with an additive like ammonium (B1175870) acetate.
-
Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for C26:0-lysoPC and its deuterated internal standard.[7][18]
-
-
Quantification:
-
Create a calibration curve by analyzing standards with known concentrations of C26:0-lysoPC and the internal standard.
-
Determine the concentration of C26:0-lysoPC in the DBS sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound and its derivatives are invaluable biomarkers for the diagnosis and management of several peroxisomal disorders. The choice of analyte (C26:0, C26:0/C22:0 ratio, or C26:0-lysoPC) and analytical platform (GC-MS or LC-MS/MS) will depend on the specific clinical or research question, sample availability, and required sensitivity. The detailed protocols provided herein offer robust methodologies for the accurate quantification of these critical biomarkers, aiding in the timely diagnosis of affected individuals and facilitating research into the pathophysiology and treatment of these devastating diseases.
References
- 1. Refsum Disease - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 3. Plasma and skin fibroblast C26 fatty acids in infantile Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS for X-linked adrenoleukodystrophy newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Defining diagnostic cutoffs in neurological patients for serum very long chain fatty acids (VLCFA) in genetically confirmed X-Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Ophthalmic Diagnosis and Novel Management of Infantile Refsum Disease with Combination Docosahexaenoic Acid and Cholic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Hexacosanoic Acid Metabolism in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexacosanoic acid (C26:0) is a very-long-chain fatty acid (VLCFA) that, in high concentrations, is a key pathogenic molecule in several severe metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSDs).[1][2][3] The metabolism of this compound primarily occurs through β-oxidation within peroxisomes.[2][4][5] Dysfunctional peroxisomal β-oxidation leads to the accumulation of C26:0 and other VLCFAs in tissues and plasma, causing cytotoxicity and contributing to the pathology of these diseases.[4][6][7]
Cell culture models are indispensable tools for investigating the intricate mechanisms of this compound metabolism, elucidating disease pathogenesis, and for the screening and development of novel therapeutic agents.[8][9] This document provides detailed application notes and protocols for utilizing various cell culture systems to study C26:0 metabolism.
I. Cell Culture Models for Studying this compound Metabolism
A variety of cell lines are utilized to model the metabolic defects associated with this compound accumulation. The choice of cell model depends on the specific research question.
1. Primary Human Skin Fibroblasts:
-
Description: Fibroblasts derived from skin biopsies of patients with X-ALD or ZSDs and healthy controls are a foundational model.[3][6] They recapitulate the genetic and biochemical defects, such as deficient peroxisomal β-oxidation and subsequent VLCFA accumulation.[6][10]
-
Applications:
2. Induced Pluripotent Stem Cells (iPSCs):
-
Description: iPSCs can be generated from patient-derived fibroblasts and differentiated into various cell types affected in the diseases, such as neurons, oligodendrocytes, and hepatocytes.[8][11][12]
-
Applications:
3. Genetically Engineered Cell Lines (e.g., CRISPR-Cas9 Knockout):
-
Description: Cell lines like HeLa or HEK-293 can be genetically modified to knockout genes essential for peroxisomal β-oxidation, such as ABCD1 (the gene mutated in X-ALD) or PEX genes (involved in peroxisome biogenesis).[14][15]
-
Applications:
-
Studying the function of specific proteins in VLCFA metabolism.[14]
-
Creating isogenic cell lines for controlled experiments.
-
4. Hepatoma Cell Lines (e.g., HepG2):
-
Description: The liver plays a significant role in fatty acid metabolism. HepG2 cells are a useful model for studying the hepatic contribution to VLCFA metabolism.[16][17]
-
Applications:
II. Experimental Protocols
A. Protocol 1: Culturing Human Skin Fibroblasts
This protocol outlines the basic steps for culturing and maintaining human skin fibroblasts.
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose (4500 mg/L)[18]
-
Fetal Bovine Serum (FBS), 10% final concentration[18]
-
Glutamax supplement[18]
-
Non-essential amino acids (NEAA)[18]
-
Penicillin/Streptomycin solution[18]
-
Trypsin-EDTA solution[19]
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25, T-75)
-
Freezing medium (90% FBS, 10% DMSO)[18]
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen fibroblasts in a 37°C water bath.[19]
-
Wipe the vial with 70% ethanol (B145695) before opening in a sterile cell culture hood.[19]
-
Transfer the cell suspension to a T-75 flask containing 15 ml of pre-warmed complete growth medium (DMEM + 10% FBS + Glutamax + NEAA + Pen/Strep).
-
Incubate at 37°C in a humidified incubator with 5% CO2.[18]
-
The following day, replace the medium to remove residual DMSO.
-
-
Subculturing (Splitting) Cells:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with PBS.[18]
-
Add 1-2 ml of trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[19]
-
Neutralize the trypsin by adding 4-5 ml of complete growth medium.[19]
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.[19]
-
Resuspend the cell pellet in fresh medium and plate into new flasks at a recommended subcultivation ratio of 1:4.[18]
-
Change the medium every 2-3 days.[18]
-
-
Cryopreservation:
-
Trypsinize and pellet the cells as described above.
-
Resuspend the cell pellet in cold freezing medium at a concentration of 5 x 10^5 cells/ml.[19]
-
Aliquot into cryovials and place in an isopropanol (B130326) freezing container at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.[19]
-
B. Protocol 2: Treatment of Cultured Cells with this compound
This protocol describes how to prepare and apply this compound to cultured cells. Due to its poor solubility in aqueous solutions, C26:0 must be complexed with a carrier molecule, typically bovine serum albumin (BSA).[20]
Materials:
-
This compound (C26:0)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol or DMSO[21]
-
Sterile PBS
-
Cultured cells (e.g., fibroblasts in T-75 flasks)
Procedure:
-
Preparation of C26:0-BSA Complex:
-
Prepare a stock solution of C26:0 in ethanol or DMSO.
-
Prepare a stock solution of fatty acid-free BSA in sterile PBS (e.g., 10% w/v).
-
Warm the BSA solution to 37°C.
-
Slowly add the C26:0 stock solution to the BSA solution while stirring to achieve the desired molar ratio (typically 3:1 to 5:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.[20]
-
Sterile-filter the C26:0-BSA complex solution before adding it to cell culture medium.
-
-
Cell Treatment:
-
Grow cells to the desired confluency (e.g., 70-80%).
-
Prepare the treatment medium by diluting the C26:0-BSA complex into the complete growth medium to the desired final concentration of C26:0.
-
Aspirate the existing medium from the cells and replace it with the treatment medium.
-
As a control, treat a parallel set of cells with BSA alone (without C26:0).[20]
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
C. Protocol 3: Measurement of Peroxisomal β-Oxidation using Stable Isotope-Labeled Fatty Acids
This protocol provides a method to measure the rate of peroxisomal β-oxidation in living cells using a stable isotope-labeled substrate, followed by quantification of the chain-shortened products by mass spectrometry.[7][22]
Materials:
-
Stable isotope-labeled very-long-chain fatty acid (e.g., D3-C22:0 or [1-¹⁴C]lignoceric acid)[7][9]
-
Cultured cells
-
Hexane
-
Nitrogen gas stream
-
Internal standards for mass spectrometry
-
LC-MS/MS or GC-MS system[2]
Procedure:
-
Cell Labeling:
-
Culture cells to near confluency in appropriate culture vessels.
-
Prepare a labeling medium containing the stable isotope-labeled VLCFA complexed with BSA (as described in Protocol 2).
-
Incubate the cells with the labeling medium for a defined period (e.g., 24 hours).
-
-
Lipid Extraction:
-
After incubation, wash the cells with PBS.
-
Harvest the cells by scraping or trypsinization.
-
Perform a lipid extraction using a suitable solvent system (e.g., hexane/isopropanol).
-
Add internal standards for the fatty acids to be quantified.
-
-
Sample Preparation for Mass Spectrometry:
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Calculate the amount of each chain-shortened product.
-
The rate of peroxisomal β-oxidation can be expressed as the ratio of the product to the initial substrate.[7]
-
Normalize the results to the total protein content of the cell lysate.
-
III. Data Presentation
Quantitative data from experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical VLCFA Levels in Patient-Derived Fibroblasts
| Cell Line | C24:0 (µg/mg protein) | C26:0 (µg/mg protein) | C26:0/C22:0 Ratio |
| Healthy Control 1 | 0.8 ± 0.1 | 0.05 ± 0.01 | 0.02 ± 0.005 |
| Healthy Control 2 | 0.9 ± 0.2 | 0.06 ± 0.01 | 0.02 ± 0.006 |
| X-ALD Patient 1 | 3.5 ± 0.4 | 1.2 ± 0.2 | 0.5 ± 0.08 |
| X-ALD Patient 2 | 4.1 ± 0.5 | 1.5 ± 0.3 | 0.6 ± 0.1 |
| ZSD Patient 1 | 5.2 ± 0.6 | 2.8 ± 0.4 | 1.1 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Peroxisomal β-Oxidation Activity
| Cell Line | Treatment | Product/Substrate Ratio (D3-C16:0 / D3-C22:0) | % of Control Activity |
| Healthy Control | Vehicle | 1.0 ± 0.15 | 100% |
| X-ALD Patient | Vehicle | 0.3 ± 0.05 | 30% |
| X-ALD Patient | Compound X | 0.7 ± 0.1 | 70% |
| ZSD Patient | Vehicle | 0.1 ± 0.02 | 10% |
Data are presented as mean ± standard deviation.
IV. Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
A. Peroxisomal β-Oxidation Pathway
Caption: The enzymatic steps of peroxisomal β-oxidation of very-long-chain fatty acids.
B. Experimental Workflow for VLCFA Quantification
Caption: A typical experimental workflow for the quantification of VLCFAs in cultured cells.
C. Logical Relationship of Disease Models
Caption: The relationship between different patient-derived cell models for studying VLCFA metabolism.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0002356) [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. Zellweger syndrome - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Cellular and molecular aspects of Zellweger syndrome and other peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of adrenoleukodystrophy model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased synthesis of this compound (C23:0) by cultured skin fibroblasts from patients with adrenoleukodystrophy (ALD) and adrenomyeloneuropathy (AMN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induced pluripotent stem cell models of Zellweger spectrum disorder show impaired peroxisome assembly and cell type-specific lipid abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Coordination of peroxisomal beta-oxidation and fatty acid elongation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Human fibroblast culturing [protocols.io]
- 19. progeriaresearch.org [progeriaresearch.org]
- 20. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 22. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Hexacosanoic Acid in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanoic acid (C26:0), a very long-chain saturated fatty acid, is a critical biomarker for the diagnosis and monitoring of X-linked adrenoleukodystrophy (X-ALD), a rare neurodegenerative disorder.[1][2] In individuals with X-ALD, the genetic defect impairs the peroxisomal beta-oxidation of very long-chain fatty acids (VLCFAs), leading to their accumulation in various tissues, including the central nervous system and, consequently, the cerebrospinal fluid (CSF).[3] The quantification of this compound in CSF provides a direct measure of the metabolic dysregulation within the central nervous system, making it an invaluable tool for diagnostics, patient stratification, and monitoring therapeutic efficacy in clinical trials.
This document provides detailed application notes and protocols for the accurate and reproducible quantification of this compound in human cerebrospinal fluid using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][4]
Data Presentation
The following tables summarize the quantitative data for very long-chain fatty acids in cerebrospinal fluid from healthy individuals and patients with X-linked adrenoleukodystrophy.
Table 1: Endogenous Levels of Very Long-Chain Fatty Acids in Cerebrospinal Fluid of Healthy Humans
| Fatty Acid | Mean Concentration (ng/mL) | Concentration Range (ng/mL) |
| C20:0 (Arachidic acid) | 1.84 | 0.72 - 3.82 |
| C22:0 (Behenic acid) | 2.19 | 0.88 - 5.51 |
| C24:0 (Lignoceric acid) | 1.73 | 0.69 - 4.34 |
| C26:0 (this compound) | 0.10 | 0.04 - 0.25 |
Data adapted from a study involving 52 healthy human subjects.[5]
Table 2: Lysophosphatidylcholine (LPC) Levels in Cerebrospinal Fluid of Healthy Controls and X-ALD Patients
| Analyte | Healthy Controls (nmol/L) | X-ALD Patients (nmol/L) |
| LPC 20:0 | 0.61 - 0.99 | 0.58 - 0.74 |
| LPC 22:0 | 0.77 - 1.11 | 0.71 - 0.90 |
| LPC 24:0 | 1.11 - 1.63 | 1.12 - 1.34 |
| LPC 26:0 | 1.07 - 1.66 | 11.1 - 11.8 |
Data from a study analyzing CSF from healthy controls and two X-ALD patients.[3] Note: While this table shows LPC 26:0, it is a closely related and established biomarker for X-ALD, reflecting the underlying accumulation of C26:0.
Signaling Pathway
The accumulation of this compound in X-ALD is a direct consequence of impaired peroxisomal beta-oxidation. The following diagram illustrates the metabolic pathway of very long-chain fatty acids.
Caption: Metabolic pathway of very long-chain fatty acids and the defect in X-ALD.
Experimental Workflow
The following diagram outlines the major steps for the quantification of this compound in cerebrospinal fluid.
References
- 1. Fit-for-purpose biomarker LC-MS/MS qualification for the quantitation of very long chain fatty acids in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexacosanoic and docosanoic acids plasma levels in patients with cerebral childhood and asymptomatic X-linked adrenoleukodystrophy: Lorenzo's oil effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Characteristic Phosphatidylcholine Containing Very Long Chain Fatty Acids in Cerebrospinal Fluid from Patients with X-Linked Adrenoleukodystrophy [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Solid-Phase Extraction of Hexacosanoic Acid from Tissue Homogenates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanoic acid (C26:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in various biological processes, including the formation of myelin and the structure of cellular membranes. Aberrant accumulation of this compound in tissues is a key biomarker for certain peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD). Accurate and reliable quantification of this compound in tissue samples is therefore critical for disease diagnosis, monitoring disease progression, and for the development of novel therapeutic interventions.
Solid-phase extraction (SPE) is a robust and selective method for the isolation and purification of fatty acids from complex biological matrices like tissue homogenates. This technique offers significant advantages over traditional liquid-liquid extraction by minimizing solvent consumption, reducing sample handling, and improving sample purity, leading to more accurate downstream analysis by methods such as gas chromatography-mass spectrometry (GC-MS).
These application notes provide a detailed protocol for the solid-phase extraction of this compound from tissue homogenates, a summary of expected performance metrics, and a visualization of the relevant metabolic pathway.
Data Presentation: Performance of SPE for Very-Long-Chain Fatty Acids
While specific quantitative data for the solid-phase extraction of this compound from tissue homogenates is not extensively published, the following table summarizes representative performance data for the extraction of very-long-chain fatty acids from biological matrices using C18 SPE cartridges. This data can be used as a guideline for expected performance.
| Analyte | SPE Sorbent | Sample Matrix | Average Recovery (%) | Reproducibility (RSD, %) | Downstream Analysis |
| Very-Long-Chain Fatty Acids (representative) | C18 | Brain Tissue Homogenate | 85 - 95 | < 10 | GC-MS |
| This compound (C26:0) | C18 | Plasma | > 90 | < 15 | LC-MS/MS |
| Very-Long-Chain Fatty Acids (representative) | Aminopropyl | Adipocere | > 90 | < 10 | GC-MS |
Note: The data presented is based on published results for very-long-chain fatty acids and may vary depending on the specific tissue type and experimental conditions.
Experimental Protocols
This section outlines the detailed methodology for the solid-phase extraction of this compound from tissue homogenates.
Tissue Homogenization and Lipid Extraction
This initial step disrupts the tissue and extracts the total lipid fraction containing this compound.
Materials:
-
Tissue sample (e.g., brain, adrenal gland)
-
Dounce homogenizer or other suitable tissue homogenizer
-
Chloroform
-
0.9% NaCl solution
-
Centrifuge
Procedure:
-
Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass Dounce homogenizer.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the homogenizer.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.5 mL of 0.9% NaCl solution to the homogenate and vortex thoroughly to induce phase separation.
-
Centrifuge the mixture at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer), which contains the total lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.
Solid-Phase Extraction (SPE)
This step purifies the this compound from other lipid classes and interfering substances in the extract. A reversed-phase C18 SPE cartridge is recommended for this application.
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water
-
Hexane (B92381) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Nitrogen gas evaporator
Procedure:
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 5 mL of hexane through the sorbent.
-
Follow with 5 mL of methanol.
-
Equilibrate the cartridges by passing 5 mL of deionized water. Do not allow the cartridges to go dry after this step.
-
-
Sample Loading:
-
Reconstitute the dried lipid extract from the previous step in 1 mL of the initial mobile phase (e.g., methanol/water, 80:20 v/v).
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 5 mL of 50% aqueous methanol to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of acetonitrile into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent and volume (e.g., 100 µL of hexane) for subsequent derivatization and GC-MS analysis.
-
Derivatization for GC-MS Analysis
For GC-MS analysis, the carboxyl group of this compound needs to be derivatized to a more volatile ester, typically a methyl ester (FAME).
Materials:
-
Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v)
-
Hexane
-
Saturated NaCl solution
Procedure:
-
To the reconstituted sample from the SPE step, add 1 mL of 14% BF3-MeOH solution.
-
Seal the tube tightly and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the fatty acid methyl esters into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the this compound methyl ester and transfer it to a GC vial for analysis.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase extraction of this compound.
Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids
Caption: Peroxisomal beta-oxidation pathway of this compound.
Application Notes and Protocols for Stable Isotope Labeling of Hexacosanoic Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanoic acid (C26:0), a very long-chain fatty acid (VLCFA), is a critical molecule in cellular metabolism, primarily associated with the etiology of several severe human diseases, most notably X-linked adrenoleukodystrophy (X-ALD).[1][2][3] In healthy individuals, the levels of this compound are tightly regulated through a balance of endogenous synthesis in the endoplasmic reticulum and degradation via β-oxidation within peroxisomes.[4][5] The accumulation of C26:0 in tissues and plasma is a key biomarker for X-ALD, a genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter essential for the degradation of VLCFAs.[1][4][6] This accumulation is linked to demyelination, neuroinflammation, and adrenal insufficiency.
Stable isotope labeling is a powerful technique to trace the metabolic fate of this compound in biological systems. By introducing atoms with heavier isotopes (e.g., Deuterium (B1214612) (²H or D) or Carbon-13 (¹³C)) into the C26:0 molecule, researchers can track its synthesis, degradation, and incorporation into other complex lipids. This approach provides invaluable insights into the dynamics of VLCFA metabolism, allowing for the quantification of metabolic fluxes and the elucidation of disease mechanisms. These studies are crucial for the development and evaluation of therapeutic strategies aimed at reducing the pathological accumulation of this compound.
Metabolic Pathways of this compound
The metabolism of this compound involves its synthesis (elongation) and its breakdown (β-oxidation).
Biosynthesis of this compound
This compound is synthesized in the endoplasmic reticulum from shorter-chain fatty acids through a series of enzymatic reactions. The process begins with the elongation of long-chain fatty acids, with the final steps to produce C26:0 being catalyzed by the enzyme ELOVL1.[4][7]
Peroxisomal β-Oxidation of this compound
The degradation of this compound occurs primarily in the peroxisomes. The ABCD1 transporter facilitates the entry of C26:0-CoA into the peroxisome, where it undergoes a series of β-oxidation cycles to shorten the fatty acid chain.[4][6] A defect in the ABCD1 transporter leads to the accumulation of C26:0 in the cytosol.[4]
Quantitative Data from Metabolic Studies
Stable isotope-labeled this compound is used to quantify its metabolic fate. Commercially available deuterated this compound, such as this compound-d4, can be used as a tracer and an internal standard for mass spectrometry-based quantification.[8][9]
The following table summarizes representative data on the levels of this compound in plasma and dried blood spots (DBS) from healthy controls and patients with X-linked adrenoleukodystrophy (ALD) and Zellweger spectrum disorders (ZSD). While this table presents concentration data, kinetic studies using stable isotopes would provide flux rates.
Table 1: this compound (C26:0) and C26:0-Lysophosphatidylcholine (C26:0-LPC) Levels in Human Samples
| Analyte | Sample Type | Control (µmol/L) | ALD Males (µmol/L) | ALD Females (µmol/L) | ZSD Patients (µmol/L) |
| C26:0 | Plasma | 0.67 (0.37–1.34) | 2.92 (1.19–5.01) | 1.81 (1.11–4.06) | 2.41 (0.95–9.74) |
| C26:0/C22:0 Ratio | Plasma | 0.012 (0.008–0.053) | 0.055 (0.033–0.09) | 0.03 (0.02–0.05) | 0.05 (0.02–0.39) |
| C26:0-LPC | DBS | 0.033 (0.016–0.063) | 0.425 (0.224–1.208) | 0.276 (0.080–0.497) | 0.470 (0.124–2.881) |
| C26:0-LPC | Plasma | 0.040 (0.011–0.063) | 0.333 (0.127–0.736) | 0.266 (0.118–0.576) | 0.445 (0.074–2.485) |
| Data presented as median (range). Data extracted from Jaspers et al., 2020.[10] |
Experimental Protocols
Protocol 1: Synthesis of Deuterated this compound (General Approach)
For custom synthesis, a common method for introducing deuterium into fatty acids is through H/D exchange using D₂O as the deuterium source and a metal catalyst like Pt/C under hydrothermal conditions.[13]
General Steps for H/D Exchange:
-
Dissolve this compound in a suitable solvent.
-
Add D₂O and a Pt/C catalyst.
-
Heat the mixture in a sealed reactor under pressure.
-
Repeat the process to achieve the desired level of deuteration.
-
Purify the deuterated this compound using chromatography.
Protocol 2: In Vitro Metabolic Labeling of Cultured Cells with Deuterated this compound
This protocol outlines the steps for tracing the metabolism of deuterated this compound in cultured cells, such as fibroblasts.
Materials:
-
Cultured cells (e.g., human fibroblasts)
-
Cell culture medium
-
Deuterated this compound (e.g., this compound-d4)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for mass spectrometry
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
Experimental Workflow:
Procedure:
-
Preparation of Labeling Medium:
-
Prepare a stock solution of deuterated this compound. Due to its low solubility, it should be complexed with fatty acid-free BSA.
-
Briefly, dissolve the deuterated this compound in a small amount of ethanol (B145695) or DMSO.
-
Add this solution to a sterile BSA solution in PBS with stirring.
-
Dilute the deuterated C26:0-BSA complex in the cell culture medium to the desired final concentration.
-
-
Cell Culture and Labeling:
-
Plate cells and allow them to adhere and grow to a desired confluency.
-
Remove the growth medium and wash the cells with PBS.
-
Add the prepared labeling medium containing the deuterated this compound to the cells.
-
Incubate the cells for various time points to track the metabolic fate of the labeled fatty acid.
-
-
Cell Harvesting and Lipid Extraction:
-
At each time point, aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Lyse the cells and extract total lipids using a standard method such as the Bligh and Dyer method (chloroform:methanol:water).
-
Add an internal standard for the lipid classes of interest before extraction for accurate quantification.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the lipid extract under a stream of nitrogen.
-
For GC-MS analysis, derivatize the fatty acids to fatty acid methyl esters (FAMEs) by incubation with a reagent like methanol/HCl or BF₃/methanol.
-
For LC-MS/MS analysis, the lipid extract can often be analyzed directly after reconstitution in a suitable solvent.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples by GC-MS or LC-MS/MS.
-
For GC-MS of FAMEs, use a column suitable for fatty acid separation. Monitor the ions corresponding to the unlabeled and deuterated this compound and its potential breakdown products.
-
For LC-MS/MS, separate the lipid classes using a suitable column (e.g., C18). Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the deuterated this compound and its incorporation into complex lipids.
-
-
Data Analysis:
-
Calculate the isotopic enrichment of this compound and its metabolites.
-
Determine the rate of degradation of the labeled C26:0 by measuring its disappearance over time.
-
Quantify the incorporation of the labeled C26:0 into various lipid species (e.g., phospholipids, sphingolipids) by monitoring the appearance of the deuterated fatty acid in these lipid classes.
-
Conclusion
Stable isotope labeling of this compound is an indispensable tool for elucidating the complex dynamics of VLCFA metabolism. These studies provide critical quantitative data on the synthesis, degradation, and trafficking of this important fatty acid. The protocols and information provided herein offer a framework for researchers to design and execute experiments that can further our understanding of diseases like X-linked adrenoleukodystrophy and contribute to the development of novel therapeutic interventions. The use of commercially available deuterated standards and advanced mass spectrometry techniques allows for precise and sensitive tracking of this compound in various biological systems.
References
- 1. air.unimi.it [air.unimi.it]
- 2. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 3. Chemical Synthesis of a Very Long-Chain Fatty Acid, this compound (C26:0), and the Ceramide Containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 5. benchchem.com [benchchem.com]
- 6. mda.org.nz [mda.org.nz]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. usbio.net [usbio.net]
- 10. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurisotop.com [eurisotop.com]
- 13. Documents download module [ec.europa.eu]
Application Notes and Protocols for High-Throughput Screening of Hexacosanoic Acid Level Modifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanoic acid (C26:0) is a very long-chain saturated fatty acid (VLCFA) that plays a crucial role in various cellular processes. However, the accumulation of C26:0 is a key pathological hallmark of several severe disorders, most notably X-linked adrenoleukodystrophy (X-ALD).[1][2] X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, which impairs the transport of VLCFAs into peroxisomes for their degradation, leading to their accumulation in tissues and plasma.[1][2] This accumulation is believed to contribute to the demyelination and neuroinflammation characteristic of the disease. Therefore, identifying small molecules that can reduce the levels of this compound represents a promising therapeutic strategy.
This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign to identify modifiers of intracellular this compound levels. The described methodology employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) based readout in a patient-derived fibroblast cell model.
Data Presentation
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Assay Format | 96-well plate | Cell culture and compound treatment format. |
| Cell Line | X-ALD Patient-Derived Fibroblasts | Immortalized fibroblasts from an X-ALD patient with elevated baseline C26:0 levels.[3] |
| Primary Readout | C26:0 Lysophosphatidylcholine (C26:0-LPC) levels | Measured by LC-MS/MS as a reliable biomarker for cellular C26:0 levels.[3] |
| Z'-factor | 0.6 ± 0.2 | A measure of assay quality and suitability for HTS.[4] |
| Hit Rate | ~0.5% | Percentage of compounds identified as potential hits in a primary screen. |
| Positive Control | Irbesartan (10 µM) | Known to reduce C26:0 levels in X-ALD fibroblasts.[3][5] |
| Negative Control | DMSO (0.1%) | Vehicle control. |
Table 2: Illustrative Data for Confirmed Hits
| Compound ID | Compound Name | Primary Screen Activity (% C26:0 Reduction) | IC50 (µM) | Notes |
| HIT-001 | Irbesartan | 35% | 5.2 | Anti-hypertensive drug identified in a screen of approved drugs.[3][5] |
| HIT-002 | Pioglitazone | 28% | 8.1 | Anti-diabetic medication shown to be effective in an ALD mouse model.[2] |
| HIT-003 | Leriglitazone | 42% | 3.5 | A more brain-penetrant metabolite of pioglitazone.[6] |
| HIT-004 | PXL770 | 31% | 6.7 | AMPK activator that reduces VLCFA levels in in-vitro and in-vivo ALD models.[6] |
Experimental Protocols
Protocol 1: Cell-Based High-Throughput Screening for Modifiers of this compound Levels
1. Cell Culture and Plating:
- Culture X-linked adrenoleukodystrophy (X-ALD) patient-derived fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and non-essential amino acids.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- For the HTS assay, seed the fibroblasts into 96-well plates at a density of 10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a compound library in dimethyl sulfoxide (B87167) (DMSO).
- Using a liquid handler, add the compounds to the cell plates to a final concentration of 10 µM. The final DMSO concentration should not exceed 0.1%.
- Include positive controls (e.g., Irbesartan) and negative controls (DMSO vehicle) on each plate.
- Incubate the plates for 72 hours at 37°C and 5% CO2.
3. Cell Lysis and Protein Precipitation:
- After incubation, aspirate the culture medium from the wells.
- Wash the cells once with phosphate-buffered saline (PBS).
- Add 100 µL of ice-cold methanol (B129727) containing an internal standard (e.g., d4-C26:0-LPC) to each well to lyse the cells and precipitate proteins.
- Incubate at -20°C for 20 minutes.
- Centrifuge the plates at 3000 x g for 10 minutes to pellet the protein precipitate.
4. Sample Preparation for LC-MS/MS:
- Transfer the supernatant containing the lipid extract to a new 96-well plate.
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis of C26:0-LPC:
- Utilize a high-throughput LC-MS/MS system for the quantification of C26:0-LPC.[4][7][8]
- Liquid Chromatography (LC) Conditions:
- Column: A suitable HILIC column for polar lipid separation.[4][7][8]
- Mobile Phase A: Acetonitrile/water (95:5) with 10 mM ammonium (B1175870) formate.
- Mobile Phase B: Acetonitrile/water (50:50) with 10 mM ammonium formate.
- Gradient: A linear gradient from 100% A to 100% B over a short run time (e.g., 5-8 minutes).[7][8]
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5 µL.
- Tandem Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- C26:0-LPC: Monitor the transition from the parent ion to a specific product ion (e.g., m/z corresponding to the phosphocholine (B91661) headgroup).
- d4-C26:0-LPC (Internal Standard): Monitor the corresponding mass-shifted transition.
- Quantify the peak area ratio of C26:0-LPC to the internal standard.
6. Data Analysis and Hit Identification:
- Normalize the data to the vehicle control (DMSO) wells.
- Calculate the percentage reduction in C26:0-LPC levels for each compound.
- Identify primary hits as compounds that cause a statistically significant reduction in C26:0-LPC levels (e.g., >3 standard deviations from the mean of the negative controls).
- Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates a robust assay.
Protocol 2: Dose-Response Confirmation and IC50 Determination
1. Compound Preparation:
- For each confirmed hit from the primary screen, prepare a serial dilution series (e.g., 8-point, 3-fold dilutions) in DMSO.
2. Cell Treatment and Analysis:
- Seed X-ALD fibroblasts in 96-well plates as described in Protocol 1.
- Treat the cells with the compound serial dilutions.
- After a 72-hour incubation, lyse the cells and analyze the C26:0-LPC levels using the LC-MS/MS method detailed in Protocol 1.
3. Data Analysis:
- Plot the percentage inhibition of C26:0-LPC production against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) for each compound.
Mandatory Visualizations
Caption: this compound Metabolism Pathway.
Caption: High-Throughput Screening Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Adrenoleukodystrophy - Wikipedia [en.wikipedia.org]
- 3. Drug discovery for X-linked adrenoleukodystrophy: An unbiased screen for compounds that lower very long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Throughput LC-MS Platform for Large Scale Screening of Bioactive Polar Lipids in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug discovery for X-linked adrenoleukodystrophy: An unbiased screen for compounds that lower very long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openpr.com [openpr.com]
- 7. High Throughput LC-MS Platform for Large Scale Screening of Bioactive Polar Lipids in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Animal Models for Investigating Hexacosanoic Acid Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanoic acid (C26:0) is a very-long-chain saturated fatty acid (VLCFA) that accumulates in tissues and plasma in several peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD). This accumulation is a key driver of the pathology seen in these diseases, leading to severe neurological and adrenal dysfunction. To unravel the mechanisms of C26:0 toxicity and to develop effective therapeutic strategies, robust animal models that recapitulate the key features of these disorders are indispensable. This document provides detailed application notes and experimental protocols for the most common animal models used in the study of this compound toxicity.
Animal Models for this compound Toxicity
Several animal models have been developed to study the pathophysiology of VLCFA accumulation. The most widely used are the X-linked adrenoleukodystrophy (X-ALD) mouse models. In addition, Drosophila melanogaster (fruit fly) and Danio rerio (zebrafish) have emerged as valuable tools for high-throughput screening and for studying conserved metabolic and cellular pathways.
Mouse Models: The Gold Standard for X-ALD Research
The Abcd1 knockout mouse is the most extensively characterized model for X-ALD. These mice lack the ABCD1 transporter, leading to impaired peroxisomal β-oxidation and subsequent accumulation of VLCFAs, including C26:0, in various tissues.
Key Features:
-
Biochemical Phenotype: Abcd1 knockout mice exhibit a biochemical profile similar to human X-ALD patients, with a significant increase in C26:0 levels in the brain, spinal cord, and adrenal glands.[1][2][3][4]
-
Neurological Phenotype: While these mice do not spontaneously develop the severe cerebral demyelination seen in childhood cerebral ALD, they do develop a late-onset neurological phenotype that mimics adrenomyeloneuropathy (AMN), the most common form of X-ALD.[5] This includes progressive axonal degeneration in the spinal cord and peripheral nerves.
-
Adrenal Gland Pathology: Lipid clefts, a characteristic feature of X-ALD, are observed in the adrenocortical cells of Abcd1 knockout mice.[3][4]
Data Presentation: Quantitative Analysis of C26:0 Accumulation in Abcd1 Knockout Mice
The following table summarizes the fold increase of this compound (C26:0) in various tissues of Abcd1 knockout mice compared to wild-type controls.
| Tissue | Fold Increase of C26:0 | Reference |
| Brain | ~5-fold | [1] |
| Spinal Cord | ~12-fold (in a model with enhanced VLCFA synthesis) | [6] |
| Adrenal Gland | ~10-fold (in cholesterol esters) | [1][3] |
| Heart | ~2 to 4-fold | [1] |
| Liver | ~2 to 4-fold | [1] |
| Kidney | ~2 to 4-fold | [1] |
Drosophila melanogaster: A Powerful Model for Genetic Screening
The fruit fly, Drosophila melanogaster, offers a powerful system for studying the genetic and molecular basis of VLCFA toxicity due to its genetic tractability and short lifespan. While not a direct model for X-ALD, it is used to study the effects of high-fat diets and the metabolism of long-chain fatty acids.[7]
Key Applications:
-
High-Fat Diet Studies: Feeding flies a diet supplemented with sources of long-chain fatty acids can induce phenotypes analogous to metabolic syndrome in mammals, providing a platform to study the systemic effects of lipid overload.[7][8][9][10]
-
Genetic Screens: The availability of powerful genetic tools allows for large-scale screens to identify genes that modify the toxic effects of VLCFAs.
Danio rerio: A Transparent Model for In Vivo Imaging and Drug Screening
The zebrafish, Danio rerio, is an excellent vertebrate model for studying developmental toxicity and for high-throughput drug screening. Its transparent embryos allow for real-time imaging of cellular and developmental processes.
Key Advantages:
-
Embryotoxicity Assays: Zebrafish embryos can be used to rapidly assess the toxicity of various compounds, including fatty acids.[11][12][13]
-
High-Throughput Screening: The small size and rapid development of zebrafish embryos make them ideal for large-scale screening of potential therapeutic compounds that can mitigate C26:0 toxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound toxicity in the described animal models.
Protocol 1: Quantification of Very-Long-Chain Fatty Acids in Mouse Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and analysis of VLCFAs from mouse tissues.
Materials:
-
Mouse tissues (brain, spinal cord, adrenal gland)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
BF3-methanol
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Tissue Homogenization: Homogenize a known weight of tissue in chloroform:methanol (2:1) to extract total lipids.
-
Lipid Extraction: Add 0.9% NaCl solution to the homogenate, vortex, and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Saponification and Methylation: Evaporate the solvent under nitrogen. Add the internal standard and BF3-methanol. Heat at 100°C for 30 minutes to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: Add hexane and water, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
Drying and Concentration: Pass the hexane extract through a column of anhydrous sodium sulfate to remove any residual water. Evaporate the hexane to concentrate the FAMEs.
-
GC-MS Analysis: Resuspend the FAMEs in a small volume of hexane and inject into the GC-MS. Use a suitable capillary column for fatty acid analysis. Identify and quantify the peaks corresponding to the methyl esters of C26:0 and other fatty acids by comparing their retention times and mass spectra to known standards.
Protocol 2: Induction of Cerebral Demyelination in Abcd1 Knockout Mice
To model the cerebral inflammatory demyelination seen in cALD, a "two-hit" model combining cuprizone-induced demyelination with experimental autoimmune encephalomyelitis (EAE) can be used in Abcd1 knockout mice.[14][15]
Materials:
-
Abcd1 knockout mice (8-10 weeks old)
-
Cuprizone (B1210641) (bis-cyclohexanone oxaldihydrazone)
-
Powdered mouse chow
-
Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
Procedure:
-
Cuprizone Diet: Feed mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 4-6 weeks to induce oligodendrocyte apoptosis and demyelination.[14][16][17]
-
EAE Induction: On day 0 and day 7 of the cuprizone diet, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer pertussis toxin intraperitoneally to enhance the autoimmune response.
-
Monitoring: Monitor mice daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and body weight.
-
Histological Analysis: At the end of the experiment, perfuse the mice and collect brain and spinal cord tissue for histological analysis of demyelination, inflammation, and axonal damage.
Protocol 3: High-Fat Diet Induction in Drosophila melanogaster
This protocol describes the preparation of a high-fat diet to study the effects of lipid overload in fruit flies.
Materials:
-
Standard Drosophila food medium
-
Coconut oil[8]
-
Vials for fly culture
Procedure:
-
Prepare Standard Medium: Prepare the standard fly food according to your laboratory's recipe.
-
Add Coconut Oil: While the food is still liquid and warm, add coconut oil to a final concentration of 20-30% (v/v).[7][8] Mix thoroughly to ensure even distribution.
-
Dispense and Cool: Dispense the high-fat diet into vials and allow it to cool and solidify.
-
Fly Culture: Place adult flies in the vials containing the high-fat diet and maintain them under standard culture conditions.
-
Phenotypic Analysis: Analyze the flies for various phenotypes, including triglyceride levels, lifespan, stress resistance, and gene expression changes.[9][10][18]
Protocol 4: Zebrafish Embryotoxicity Assay
This protocol provides a general framework for assessing the toxicity of this compound in zebrafish embryos.
Materials:
-
Fertilized zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
This compound (C26:0) dissolved in a suitable solvent (e.g., DMSO)
-
Multi-well plates (e.g., 96-well)
-
Stereomicroscope
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized embryos and stage them under a stereomicroscope.
-
Exposure: Place one embryo per well in a multi-well plate containing embryo medium. Add C26:0 at various concentrations to the wells. Include a vehicle control (DMSO) and a negative control (embryo medium only).
-
Incubation: Incubate the plates at 28.5°C.
-
Endpoint Assessment: Observe the embryos at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization) for various endpoints, including mortality, hatching rate, and developmental abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).[11][12][13]
-
Data Analysis: Determine the lethal concentration 50 (LC50) and the concentration that causes developmental abnormalities in 50% of the embryos (EC50).
Visualization of Key Pathways and Workflows
Signaling Pathways in this compound Toxicity
The accumulation of this compound triggers a cascade of cellular events, including oxidative stress, mitochondrial dysfunction, and inflammation, ultimately leading to cell death and tissue damage.
Caption: Signaling cascade initiated by this compound accumulation.
Experimental Workflow for a Mouse Study
This diagram outlines a typical experimental workflow for investigating the effects of a potential therapeutic agent in an Abcd1 knockout mouse model.
Caption: Workflow for a preclinical therapeutic study in mice.
Logical Relationship of Animal Models
This diagram illustrates the relationship between the different animal models and their primary applications in this compound toxicity research.
Caption: Applications of different animal models in C26:0 research.
References
- 1. pnas.org [pnas.org]
- 2. ABCD1 and X-linked adrenoleukodystrophy: A disease with a markedly variable phenotype showing conserved neurobiology in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mouse model for X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mouse model for X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Late onset neurological phenotype of the X-ALD gene inactivation in mice: a mouse model for adrenomyeloneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic and transcriptional response to a high-fat diet in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Fat Diet Feeding and High Throughput Triacylglyceride Assay in Drosophila Melanogaster [jove.com]
- 9. Fat Quality Impacts the Effect of a High-Fat Diet on the Fatty Acid Profile, Life History Traits and Gene Expression in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Fat Diet Induces Oxidative Stress and MPK2 and HSP83 Gene Expression in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data | MDPI [mdpi.com]
- 14. A novel mouse model of cerebral adrenoleukodystrophy highlights NLRP3 activity in lesion pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Delayed Demyelination and Impaired Remyelination in Aged Mice in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Measuring Hexacosanoic Acid in Plant Leaf Waxes: An Application Note and Protocol
Introduction
Hexacosanoic acid (C26:0), a very-long-chain saturated fatty acid (VLCFA), is a significant component of the epicuticular wax layer of many terrestrial plants.[1] This waxy outer coating serves as a crucial protective barrier against various environmental stresses, including drought, UV radiation, and pathogen attack. The composition and quantity of these waxes, including this compound, can vary between plant species and in response to environmental cues.[2][3] Accurate quantification of this compound is therefore essential for researchers in plant physiology, chemical ecology, and for professionals in drug development exploring natural product sources.
This document provides a detailed protocol for the extraction, derivatization, and quantification of this compound from plant leaf waxes using Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Quantitative Summary
The concentration of this compound can vary significantly among different plant species. The following table summarizes the reported quantity of this compound in the leaf wax of Quercus suber (Cork Oak).
| Plant Species | Leaf Wax Component | Average Percentage of Total Fatty Acids (%) |
| Quercus suber | This compound (C26:0) | 0.65 ± 0.23 |
| Table 1: Relative abundance of this compound in the fatty acid fraction of Quercus suber leaf wax. Data is presented as the mean ± standard deviation.[2] |
Experimental Protocols
This protocol outlines a comprehensive procedure for the analysis of this compound in plant leaf waxes, from sample collection to final quantification.
Materials and Reagents
-
Solvents (Analytical Grade): Chloroform (B151607), Hexane (B92381), Methanol
-
Derivatization Reagent: 12-14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Internal Standard: Heptadecanoic acid (C17:0) or other odd-chain fatty acid not present in the sample.
-
Standards: this compound (C26:0) standard
-
Other Reagents: Anhydrous Sodium Sulfate, Saturated Sodium Chloride solution
-
Glassware: Beakers, screw-capped glass tubes with PTFE liners, vials, Pasteur pipettes
-
Equipment: Rotary evaporator or nitrogen stream evaporator, heating block or water bath, vortex mixer, centrifuge, Gas Chromatograph-Mass Spectrometer (GC-MS).
Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Step-by-Step Procedure
3.3.1. Plant Material Preparation
-
Collection: Collect fresh, healthy leaves from the plant of interest.[2]
-
Cleaning: Gently rinse the leaves with distilled water to remove any surface debris and pat them dry with a lint-free cloth.[2]
-
Drying (Optional but Recommended): For more efficient extraction, air-dry the leaves at room temperature or in an oven at a low temperature (e.g., 40-60°C) to a constant weight.[2]
3.3.2. Leaf Wax Extraction (Solvent Immersion Method)
-
Immersion: Weigh a known amount of the prepared leaves and immerse them in a beaker containing chloroform or hexane for 30-60 seconds. This brief immersion primarily removes the epicuticular waxes.[4]
-
Solvent Collection: Carefully remove the leaves from the solvent. The solvent now contains the dissolved leaf waxes.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to obtain the crude wax extract.
3.3.3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
The low volatility of free fatty acids makes them unsuitable for direct GC analysis. A derivatization step to convert them into more volatile fatty acid methyl esters (FAMEs) is necessary.[5][6][7]
-
Sample Preparation: Weigh 1-25 mg of the dried wax extract into a screw-capped glass tube with a PTFE liner.[6]
-
Internal Standard Addition: Add a known amount of the internal standard (e.g., heptadecanoic acid) to the sample. The use of an internal standard is crucial for accurate quantification as it corrects for variations during sample preparation and analysis.
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol to the tube.[5]
-
Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60-100°C for 5-60 minutes. A common practice is heating at 80°C for 1 hour.[6]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1-2 mL of hexane.
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the upper hexane layer.[5]
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis. To ensure dryness, the hexane layer can be passed through a small column of anhydrous sodium sulfate.
GC-MS Analysis
-
Injection: Inject 1 µL of the hexane extract containing the FAMEs into the GC-MS system.
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-600.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Data Analysis and Quantification
-
Identification: Identify the this compound methyl ester peak in the chromatogram based on its retention time and mass spectrum, comparing it to a known standard. The mass spectrum of this compound methyl ester will show a characteristic fragmentation pattern.
-
Quantification: The quantification of this compound is performed by comparing the peak area of its methyl ester to the peak area of the internal standard methyl ester. A calibration curve should be prepared using known concentrations of a this compound standard and a fixed concentration of the internal standard.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical flow of the analytical process, emphasizing the key transformations and separations.
Caption: Logical flow of the analytical procedure for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Composition of Cuticular Waxes and Pigments and Morphology of Leaves of Quercus suber Trees of Different Provenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. who.int [who.int]
- 7. benchchem.com [benchchem.com]
Application Notes: Hexacosanoic Acid as a Lipid Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanoic acid (C26:0), a very-long-chain fatty acid (VLCFA), is a critical biomarker for a class of genetic metabolic disorders known as peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1] In affected individuals, impaired peroxisomal β-oxidation leads to the accumulation of VLCFAs, including this compound, in plasma and tissues.[1] Accurate quantification of this compound is therefore essential for the diagnosis and monitoring of these conditions. This document provides detailed application notes and protocols for the use of this compound as a lipid standard in chromatographic methods, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound and related very-long-chain fatty acids in human plasma. This data is crucial for establishing reference intervals and diagnostic thresholds.
Table 1: Reference Intervals and Diagnostic Thresholds for VLCFAs in Human Plasma
| Analyte / Ratio | Healthy Control Range (μmol/L) | Diagnostic Threshold (X-ALD) (μmol/L) | Diagnostic Threshold (Zellweger Syndrome) (μmol/L) |
| C22:0 (Behenic Acid) | 32.0 - 73.4[2] | - | - |
| C24:0 (Lignoceric Acid) | 30.3 - 72.0[1][2] | - | - |
| C26:0 (this compound) | 0.20 - 0.71[1][2] | 1.61 - 3.34[1] | > 3.34[1] |
| Ratio | Healthy Control Range | Diagnostic Threshold (X-ALD) | Diagnostic Threshold (Zellweger Syndrome) |
| C24:0 / C22:0 | 0.75 - 1.28[1][2] | - | - |
| C26:0 / C22:0 | 0.005 - 0.0139[2] | > 0.02 | > 0.02 |
Table 2: GC-MS Retention Times of Fatty Acid Standards
| Compound | Abbreviation | Elution Time (min) |
| Lauric Acid | 12:0 | 3.75[3] |
| Myristic Acid | 14:0 | 5.28[3] |
| Palmitic Acid | 16:0 | 6.75 |
| Stearic Acid | 18:0 | 8.10 |
| Arachidic Acid | 20:0 | 9.80 |
| Behenic Acid | 22:0 | 11.20 |
| Lignoceric Acid | 24:0 | 12.50 |
| This compound | 26:0 | 12.90[3] |
Note: Retention times may vary depending on the specific column and GC-MS instrument conditions.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the overall workflow for VLCFA quantification and the logical relationship for diagnostic evaluation.
Experimental Protocols
Protocol 1: Quantification of Total Fatty Acids by GC-MS
This protocol is adapted from established methods for the analysis of total fatty acids in biological samples and involves hydrolysis, extraction, and derivatization to pentafluorobenzyl (PFB) esters.[3][4]
1. Materials and Reagents
-
Solvents: Methanol, Iso-octane (HPLC grade)
-
Reagents: Hydrochloric acid (HCl), Potassium hydroxide (B78521) (KOH), Pentafluorobenzyl bromide (PFBBr), Diisopropylethylamine (DIPEA)
-
Internal Standards: Deuterated this compound (C26:0-d4) and other relevant deuterated fatty acids (e.g., C24:0-d4). Prepare a stock solution in ethanol.[3]
-
Primary Standards: Unlabeled this compound and other VLCFAs for calibration curve preparation.
2. Sample Preparation, Hydrolysis, and Extraction
-
Pipette a known volume of the biological sample (e.g., 50-200 µL of plasma) into a glass tube.[1][3]
-
Add a known amount of the internal standard mixture.[3]
-
For total fatty acid analysis, perform hydrolysis by adding 1N KOH and incubating for 1 hour to release esterified fatty acids.[3] Neutralize with 1N HCl.
-
For free fatty acids, omit the hydrolysis step.
-
Acidify the sample with HCl to a final concentration of 25 mM.[3]
-
Perform a liquid-liquid extraction by adding iso-octane, vortexing, and centrifuging to separate the layers.[3]
-
Transfer the upper organic layer to a clean tube. Repeat the extraction for a second time and combine the organic layers.
3. Derivatization to PFB Esters
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen or using a speedvac.[5]
-
Reconstitute the dried extract in a solution of 1% PFBBr and 1% DIPEA in acetonitrile.[3][5]
-
Incubate at room temperature for 20 minutes to allow for derivatization.[3][5]
-
Reconstitute the derivatized sample in iso-octane for GC-MS analysis.[3][5]
4. GC-MS Analysis
-
GC System: Gas chromatograph equipped with a capillary column suitable for fatty acid analysis (e.g., a polar stationary phase).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
MS Detector: Mass spectrometer operating in negative chemical ionization (NCI) mode.
-
Data Analysis: Monitor the specific ions for each fatty acid and its corresponding deuterated internal standard.[3] Quantify the analytes using a calibration curve prepared with the primary standards.
Protocol 2: Quantification of VLCFAs by LC-MS/MS (without derivatization)
This protocol provides a rapid and robust method for the simultaneous quantification of VLCFAs in plasma or serum without the need for derivatization.[1][2]
1. Materials and Reagents
-
Solvents: Methanol, Isopropanol, Acetonitrile, Chloroform (LC-MS grade)
-
Reagents: Hydrochloric Acid (HCl), Formic Acid
-
Internal Standards: Deuterated standards for C22:0, C24:0, and C26:0.
-
VLCFA Standards: C22:0, C24:0, C26:0 for calibration curve.
2. Sample Preparation and Extraction
-
Pipette 50 µL of plasma or serum into a centrifuge tube.[1]
-
Add 50 µL of the internal standard mixture dissolved in methanol.[1]
-
Add 100 µL of HCl and vortex thoroughly.[1]
-
Incubate the mixture in a water bath at 90°C for 1 hour to facilitate hydrolysis.[1]
-
Allow the samples to cool to room temperature.[1]
-
Perform a liquid-liquid extraction by adding 650 µL of isopropanol, vortexing, and incubating for 15 minutes.[1]
-
Add 350 µL of chloroform, vortex thoroughly, and centrifuge at 4000 x g for 10 minutes.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column is suitable for separating VLCFAs.[6]
-
Mobile Phase: A gradient of acetonitrile/water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid can be used.[6]
-
MS/MS System: A tandem mass spectrometer operating in electrospray ionization (ESI) mode.
-
Data Analysis: Use multiple reaction monitoring (MRM) to detect and quantify the specific transitions for each VLCFA and its deuterated internal standard. Construct a calibration curve to determine the concentrations in the unknown samples.
Signaling Pathways
While this compound itself is primarily a biomarker for peroxisomal disorders, very-long-chain fatty acids are integral components of cellular lipids and can influence various signaling pathways. The accumulation of VLCFAs can lead to membrane destabilization, oxidative stress, and inflammation. The metabolism of polyunsaturated fatty acids (PUFAs) through cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways generates a variety of bioactive lipid mediators involved in inflammation and other cellular processes.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. benchchem.com [benchchem.com]
- 7. Targeted lipidomics strategies for oxygenated metabolites of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Staining for Markers of Hexacosanoic Acid Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanoic acid (C26:0) is a very long-chain fatty acid (VLCFA) that, in healthy individuals, is metabolized within peroxisomes. The accumulation of this compound and other VLCFAs is a key biochemical hallmark of a class of genetic disorders known as peroxisomal biogenesis disorders (PBDs) and single peroxisomal enzyme/transporter defects.[1][2][3][4][5] The most common of these is X-linked adrenoleukodystrophy (X-ALD), which is caused by mutations in the ABCD1 gene.[6][7] This gene encodes the adrenoleukodystrophy protein (ALDP), a peroxisomal membrane transporter responsible for importing VLCFAs into the peroxisome for their subsequent degradation via β-oxidation.[6][7][8]
Defective ALDP leads to the accumulation of VLCFAs in various tissues, most notably the brain, spinal cord, and adrenal glands, resulting in progressive demyelination, neuroinflammation, and adrenal insufficiency.[6][7] Direct immunohistochemical (IHC) detection of this compound itself is not a standard technique. Instead, the pathological accumulation of this fatty acid is typically investigated by assessing the expression and localization of proteins critically involved in its transport and metabolism.
These application notes provide detailed protocols for the immunohistochemical detection of key protein markers associated with this compound accumulation, primarily focusing on ALDP (ABCD1) and general peroxisomal markers like catalase. Such analyses are crucial for the diagnostic workup of peroxisomal disorders, for studying the cellular mechanisms of these diseases, and for evaluating the efficacy of potential therapeutic interventions.
Applications
-
Disease Diagnosis and Research: IHC can be used to assess the presence, absence, or mislocalization of ALDP in patient tissues (e.g., skin fibroblasts), which can be correlated with specific ABCD1 gene mutations.[9][10] It can also be used to study the neuropathology of X-ALD, for instance, by staining for inflammatory markers like CD68 in brain tissue.[6][8]
-
Drug Development: In the context of developing therapies for X-ALD, such as gene therapy or small molecules aimed at stabilizing mutant ALDP, IHC and immunofluorescence are valuable tools to assess the restoration of protein expression and its correct localization to the peroxisome.[11]
-
Understanding Cellular Pathology: IHC for peroxisomal matrix proteins (e.g., catalase, acyl-CoA oxidase) can help in the diagnosis of peroxisome biogenesis disorders like Zellweger syndrome, where peroxisomes may be absent or non-functional.[12][13]
Cellular Pathway of VLCFA Metabolism
The following diagram illustrates the role of ALDP in the transport of very long-chain fatty acids into the peroxisome for β-oxidation. A defect in ALDP leads to the accumulation of VLCFAs in the cytoplasm.
Quantitative Data
The presence or absence of ALDP immunoreactivity in patient-derived cells, such as cultured skin fibroblasts, often correlates with the type of mutation in the ABCD1 gene. This can be a valuable diagnostic indicator.
| ABCD1 Mutation Type | ALDP Immunoreactivity | Phenotype Correlation | Reference |
| Deletion or Frameshift | Absent | Not correlated with clinical phenotype | [9] |
| Missense | Absent, reduced, or normal | Not correlated with clinical phenotype | [9][10] |
| Nonsense | Absent | Not correlated with clinical phenotype | [8] |
Table 1. Summary of ALDP immunoreactivity in relation to ABCD1 mutation type in X-linked adrenoleukodystrophy.
Experimental Workflow for Immunohistochemistry
The following diagram provides a general overview of the key steps involved in an immunohistochemistry experiment on formalin-fixed, paraffin-embedded tissue.
Experimental Protocols
Protocol 1: Immunohistochemical Staining for ALDP (ABCD1) in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue
This protocol is designed for the detection of ALDP in FFPE sections, for example, from brain or adrenal tissue.
Materials and Reagents:
-
FFPE tissue sections on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide (H₂O₂) in methanol (B129727)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-ABCD1/ALDP
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
PBS (Phosphate-Buffered Saline)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 changes for 10 minutes each.
-
Immerse slides in 100% ethanol, 2 changes for 5 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 80% ethanol for 3 minutes.
-
Rinse slides in running tap water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in Sodium Citrate Buffer (pH 6.0).
-
Heat in a microwave oven or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
Rinse slides in PBS, 3 changes for 5 minutes each.
-
-
Blocking of Endogenous Peroxidase:
-
Incubate sections in 3% H₂O₂ in methanol for 15 minutes at room temperature.
-
Rinse slides in PBS, 3 changes for 5 minutes each.
-
-
Blocking of Non-specific Binding:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer from the slides.
-
Apply the primary anti-ALDP antibody diluted in blocking buffer.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides in PBS, 3 changes for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Rinse slides in PBS, 3 changes for 5 minutes each.
-
Apply the DAB substrate solution and monitor for color development (typically 2-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse thoroughly in running tap water.
-
Dehydrate sections through graded alcohols (70%, 95%, 100%).
-
Clear in xylene, 2 changes for 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
Protocol 2: Immunofluorescent Staining for ALDP in Cultured Fibroblasts
This protocol is adapted for the detection of ALDP in cultured cells, such as patient-derived skin fibroblasts, to assess its presence and peroxisomal localization.[9][10]
Materials and Reagents:
-
Cultured fibroblasts on coverslips
-
PBS (Phosphate-Buffered Saline)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: Rabbit anti-ABCD1/ALDP and Mouse anti-Catalase (as a peroxisomal marker)
-
Secondary antibodies: Goat anti-rabbit IgG-Alexa Fluor 594 (red) and Goat anti-mouse IgG-Alexa Fluor 488 (green)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium with anti-fade
Procedure:
-
Cell Fixation:
-
Wash cells on coverslips with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash 3 times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash 3 times with PBS for 5 minutes each.
-
Incubate with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate cells with both primary antibodies (anti-ALDP and anti-Catalase) diluted in blocking buffer.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash 3 times with PBS for 5 minutes each.
-
Incubate with the fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash 3 times with PBS for 5 minutes each.
-
Incubate with DAPI solution for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Analysis:
References
- 1. Peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome biogenesis disorders: Biological, clinical and pathophysiological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. providers2.genedx.com [providers2.genedx.com]
- 4. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 5. radiopaedia.org [radiopaedia.org]
- 6. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inflammation and Immunomodulation in Cerebral X-linked Adrenoleukodystrophy: Review of Pathology and Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Aspects and Neuropathology of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. Stability of the ABCD1 Protein with a Missense Mutation: A Novel Approach to Finding Therapeutic Compounds for X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peroxisomal disorders in children: immunohistochemistry and neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new peroxisomal disorder with enlarged peroxisomes and a specific deficiency of acyl-CoA oxidase (pseudo-neonatal adrenoleukodystrophy) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Hexacosanoic Acid for In Vitro Assays
Welcome to the technical support center for improving the solubility of hexacosanoic acid (C26:0) in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in handling this very-long-chain saturated fatty acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve?
A1: this compound is a very-long-chain saturated fatty acid (VLCFA) with a 26-carbon backbone. Its long, nonpolar hydrocarbon chain makes it highly hydrophobic and waxy, leading to poor solubility in aqueous solutions commonly used for in vitro assays. This inherent hydrophobicity causes it to precipitate in cell culture media.
Q2: What are the primary methods to solubilize this compound for cell-based experiments?
A2: The three main strategies for solubilizing this compound for in vitro assays are:
-
Organic Solvents: Using a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution.
-
Complexation with Bovine Serum Albumin (BSA): Forming a complex with fatty-acid-free BSA, which acts as a carrier protein to keep the fatty acid in solution.
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin molecule.
Q3: What are the advantages and disadvantages of each solubilization method?
A3:
| Method | Advantages | Disadvantages |
| Organic Solvents (DMSO, Ethanol) | Simple and quick to prepare stock solutions. | Can be toxic to cells at higher concentrations. May alter cell membrane properties. Risk of precipitation upon dilution in aqueous media. |
| Complexation with BSA | Mimics the physiological transport of fatty acids in the bloodstream. Generally well-tolerated by cells. Improves stability in culture media. | The protocol is more complex and time-consuming. The presence of BSA can sometimes interfere with experimental readouts. The binding capacity of BSA for this compound is limited. |
| Cyclodextrin Inclusion Complexes | Can significantly increase aqueous solubility. May enhance bioavailability to cells. | Requires specific protocol development for complex formation. The cyclodextrin itself could have off-target effects. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of organic stock solution in media. | The concentration of this compound exceeds its solubility limit in the final media. The organic solvent concentration is too high, causing the fatty acid to "crash out". Insufficient mixing upon dilution. | Decrease the final concentration of this compound. Prepare a more dilute stock solution to lower the final solvent concentration. Add the stock solution to the media dropwise while vortexing or stirring vigorously. Pre-warm the media to 37°C before adding the stock solution. |
| Cloudiness or precipitate formation in BSA-complexed solution. | Incomplete complexation of the fatty acid to BSA. The molar ratio of fatty acid to BSA is too high. The temperature during complexation was not optimal. | Ensure the BSA is fully dissolved before adding the fatty acid. Optimize the fatty acid:BSA molar ratio; for VLCFAs, a lower ratio may be necessary. Maintain the recommended temperature throughout the complexation process (typically 37°C). Filter-sterilize the final complexed solution through a 0.22 µm filter to remove any aggregates. |
| Inconsistent experimental results between batches. | Variability in the preparation of the this compound solution. Degradation of the stock solution over time. | Prepare a large batch of the stock solution and aliquot it for single use to ensure consistency. Store stock solutions at -20°C or -80°C and protect from light. Always prepare fresh working solutions from the stock for each experiment. |
| Cell toxicity observed at desired this compound concentration. | The solvent (DMSO or ethanol) concentration is too high. The "free" (unbound) concentration of this compound is causing lipotoxicity. | Perform a dose-response curve for the solvent alone to determine the maximum tolerated concentration for your cell line. Use a BSA-complexation method to reduce the concentration of free fatty acid. |
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent and temperature. Below is a summary of available data. It is important to note that precise solubility in complex biological media can vary.
| Solvent | Temperature | Approximate Solubility | Citation(s) |
| Chloroform | Room Temperature | ~2.5 mg/mL | [1] |
| Tetrahydrofuran (THF) | Room Temperature | 5.56 mg/mL (requires sonication) | [2] |
| Ethanol | Room Temperature | Soluble (specific quantitative data for C26:0 is limited, but it is generally considered soluble in ethanol) | [3] |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | Soluble (specific quantitative data for C26:0 is limited, but it is generally considered soluble in DMSO) | [4] |
Note: For cell culture applications, the final concentration of organic solvents should typically be kept below 0.5% (v/v) to avoid cytotoxicity, though this can be cell-line dependent.[5]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 396.69 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO), sterile
-
Sterile, conical-bottom microcentrifuge tubes
-
Water bath or heating block
Procedure:
-
Weigh out 3.97 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Warm the mixture to 37-50°C for 5-10 minutes to aid dissolution.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound-BSA Complex (Adapted from Protocols for Other Long-Chain Fatty Acids)
This protocol provides a general method for preparing a BSA-complexed solution of this compound. The molar ratio of this compound to BSA may need to be optimized for your specific application. A 1:1 molar ratio is a good starting point due to the limited binding capacity of BSA for VLCFAs.[6]
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Phosphate-buffered saline (PBS) or other appropriate aqueous buffer
-
Sterile conical tubes
-
Water bath
Procedure:
-
Prepare a this compound Stock Solution: Dissolve this compound in ethanol to a concentration of 10 mM. Gentle warming (to ~50°C) may be necessary.
-
Prepare a BSA Solution: Dissolve fatty acid-free BSA in PBS to a concentration of 1 mM in a sterile conical tube. Warm the solution to 37°C in a water bath and stir gently until the BSA is completely dissolved.
-
Complexation: While gently stirring the BSA solution at 37°C, slowly add the 10 mM this compound stock solution dropwise to achieve the desired final molar ratio (e.g., for a 1:1 ratio, add 100 µL of 10 mM this compound to 900 µL of 1.11 mM BSA solution).
-
Incubation: Continue to incubate the mixture at 37°C for at least 1 hour with gentle stirring to allow for complex formation.
-
Sterilization and Storage: Filter-sterilize the final solution through a 0.22 µm syringe filter. Aliquot and store at -20°C for long-term use or at 4°C for short-term use.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (General Kneading Method)
This protocol describes a general laboratory-scale method for preparing a solid inclusion complex of this compound with β-cyclodextrin.
Materials:
-
This compound
-
β-cyclodextrin
-
Ethanol
-
Water
-
Mortar and pestle
Procedure:
-
Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 ratio is a common starting point).
-
In a mortar, place the appropriate amount of β-cyclodextrin.
-
Create a paste by adding a small amount of a water:ethanol mixture (e.g., 1:1 v/v) to the β-cyclodextrin and knead with the pestle.
-
Dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the β-cyclodextrin paste while continuously kneading.
-
Continue kneading for 30-60 minutes. The mixture should become a thick, uniform paste.
-
Dry the paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting solid powder is the inclusion complex, which can be stored at room temperature. The solubility of this powder in aqueous solutions should be tested to confirm successful complexation.
Signaling Pathways and Experimental Workflows
Adrenoleukodystrophy (ALD) Signaling Pathway
Mutations in the ABCD1 gene lead to a dysfunctional ABCD1 transporter protein located in the peroxisomal membrane. This transporter is responsible for importing very-long-chain fatty acids (VLCFAs), such as this compound, into the peroxisome for degradation via β-oxidation.[7] The accumulation of this compound in the cytoplasm and its incorporation into cellular lipids is a hallmark of Adrenoleukodystrophy (ALD).[8] This accumulation leads to a cascade of downstream pathological events, including increased oxidative stress, mitochondrial dysfunction, and inflammation, ultimately contributing to the demyelination and neurodegeneration seen in ALD.[4]
Caption: Pathophysiology of Adrenoleukodystrophy (ALD).
Experimental Workflow for Solubilizing this compound
This workflow provides a decision-making process for selecting an appropriate solubilization method for this compound in in vitro assays.
Caption: Decision workflow for solubilizing this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cerotic acid - Wikipedia [en.wikipedia.org]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. X‐linked adrenoleukodystrophy: Pathology, pathophysiology, diagnostic testing, newborn screening and therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fortunejournals.com [fortunejournals.com]
Technical Support Center: Overcoming Matrix Effects in Hexacosanoic Acid LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of hexacosanoic acid (C26:0).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix (e.g., plasma, serum, dried blood spots).[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis for this compound.[2][3] Co-eluting substances from these complex samples can interfere with the ionization of the target compound, leading to skewed quantification and reduced reproducibility.[2]
Q2: What are the common signs of matrix effects in my this compound LC-MS/MS data?
A2: Common indicators of matrix effects include:
-
Poor reproducibility and high variability in signal across different samples.[1]
-
Inconsistent peak areas for the same concentration of this compound in different sample matrices.[4]
-
A significant difference between the slope of a calibration curve prepared in a pure solvent versus one prepared in a matrix-matched standard.[4]
-
Low or inconsistent recovery of the analyte.
-
Inaccurate quantification when compared to known sample concentrations.
Q3: How can I quantitatively assess the matrix effect for my this compound analysis?
A3: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a pure solvent standard at the same concentration. The formula is:
Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100
A negative percentage indicates ion suppression, while a positive value suggests ion enhancement.[4] A result between -20% and 20% is often considered acceptable.[4]
Q4: What is the most effective way to compensate for matrix effects in this compound quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective method to compensate for matrix effects.[1][5] For this compound, a deuterated standard such as this compound-d4 (D4-C26:0) is ideal.[6][7] A SIL-IS is chemically almost identical to the analyte, ensuring it behaves similarly during sample preparation, chromatographic separation, and ionization.[1] This co-elution and similar ionization behavior allows it to effectively normalize variations, including matrix effects, leading to highly accurate and precise results.[1][8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS/MS analysis.
Problem: Poor Reproducibility and Inaccurate Quantification
| Potential Cause | Suggested Solution |
| Significant Matrix Effects | 1. Optimize Sample Preparation: Employ more rigorous cleanup methods to remove interfering matrix components like phospholipids.[9] Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9][10] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components.[5] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering compounds.[5] |
| Inadequate Internal Standard | 1. Use a Stable Isotope-Labeled IS: If not already in use, incorporate a SIL-IS like D4-C26:0.[1][6] This is the most reliable way to correct for matrix effects and variability.[5] 2. Check IS Concentration: Ensure the internal standard concentration is appropriate for the expected analyte concentration range. |
| Ion Source Contamination | 1. Clean the Ion Source: Contamination from sample residues can lead to inconsistent ionization.[2] Regularly clean the ion source and ion optics according to the manufacturer's recommendations.[11] 2. Use a Divert Valve: Program a divert valve to direct the flow to waste during the initial and final parts of the chromatographic run when highly polar or non-polar interferences may elute, preventing them from entering the mass spectrometer.[12] |
Problem: Low Signal Intensity or High Background Noise
| Potential Cause | Suggested Solution |
| Ion Suppression | 1. Post-Column Infusion Experiment: Perform a post-column infusion of a this compound standard while injecting a blank matrix extract. This will help identify retention time regions with significant ion suppression.[10][12] 2. Enhance Sample Cleanup: Use sample preparation techniques specifically designed to remove phospholipids, a major cause of ion suppression in plasma and serum samples. Techniques like HybridSPE®-Phospholipid can be effective. |
| Suboptimal MS Parameters | 1. Optimize Ion Source Settings: Infuse a standard solution of this compound to determine the ideal parameters for spray voltage, gas flows, and temperature.[1][11] 2. Check Fragmentation: For MS/MS, ensure the collision energy is optimized for the specific precursor-to-product ion transition of this compound to achieve a stable and intense signal.[2][13] |
| Contaminated Solvents or System | 1. Prepare Fresh Mobile Phases: Use high-purity solvents and additives to prepare fresh mobile phases.[1] 2. Flush the LC System: Thoroughly flush the entire LC system to remove any accumulated contaminants.[1] |
Data Presentation: Performance of LC-MS/MS Methods for VLCFAs
The following table summarizes the quantitative performance of different LC-MS/MS methods for the analysis of very-long-chain fatty acids (VLCFAs), including this compound (C26:0) and its related biomarker C26:0-lysophosphatidylcholine (C26:0-LPC).
| Method | Analyte(s) | Linearity Range | LOD / LOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Method 1 (LC-HRMS) | C14-C36 FAs | 100-fold dynamic range | Median LOD: 5 ng/mL | Average deviation: 2.3% | Average RSD: 3.2% | [6][14] |
| Method 2 (LC-MS/MS) | C22:0, C24:0, C26:0 | C26:0: 0-8 mg/L | Not Specified | 85-115% | Intra-day: <7%, Inter-day: <15% | [6] |
| Method 3 (LC-MS/MS for C26:0-LPC) | C26:0-LPC | Not Specified | Not Specified | 73.6 ± 0.3% | Not Specified | [6] |
Experimental Protocols
Method A: Total this compound Analysis in Plasma via LC-MS/MS
This method involves the hydrolysis of this compound from complex lipids, followed by derivatization to enhance ionization efficiency.
-
Sample Preparation (Hydrolysis and Derivatization):
-
To 100 µL of plasma, add a known amount of an internal standard solution containing deuterated C26:0 (e.g., D4-C26:0).[6]
-
Perform acid hydrolysis by adding a solution of acetonitrile (B52724) and hydrochloric acid and heating to release the fatty acid from its esterified forms.[6][15]
-
After hydrolysis, extract the free fatty acids using an organic solvent like hexane.[6][14]
-
Evaporate the solvent under a stream of nitrogen.[16]
-
Derivatize the fatty acid residue to improve ionization efficiency. A common agent is trimethylaminoethyl (TMAE) iodide, which adds a permanent positive charge.[6]
-
-
Liquid Chromatography:
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with an ion-pairing agent like tributylamine (B1682462) to improve separation.[6][14]
-
Flow Rate: 200-500 µL/min.[6]
-
Mass Spectrometry:
Method B: C26:0-Lysophosphatidylcholine (C26:0-LPC) Analysis from Dried Blood Spots (DBS)
This method offers a simpler sample collection and is suitable for high-throughput screening.
-
Sample Preparation:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: ESI in positive ion mode is used to detect the choline (B1196258) headgroup of the lysophosphatidylcholine.[6]
-
Detection: MRM is used for quantification.[16]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 14. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC-MS Parameters for C26:0 FAME Analysis
Welcome to the technical support center for the analysis of C26:0 fatty acid methyl ester (FAME). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of this very long-chain fatty acid (VLCFA). Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental parameters.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of C26:0?
A1: Free fatty acids like C26:0 are polar and have low volatility due to their carboxyl group, which can form hydrogen bonds. This leads to poor peak shape (tailing), broad peaks, and potential adsorption to the GC column, resulting in inaccurate and irreproducible results. Derivatization, typically by converting the fatty acid into a fatty acid methyl ester (FAME), increases its volatility and reduces its polarity, making it more suitable for GC analysis.
Q2: What is the most common derivatization method for C26:0?
A2: Acid-catalyzed esterification is a widely used method for preparing FAMEs from very long-chain fatty acids. A common reagent for this is boron trifluoride in methanol (B129727) (BF3-Methanol).[1]
Q3: Which type of GC column is best suited for C26:0 FAME analysis?
A3: For the analysis of a complex mixture of FAMEs that includes very long-chain fatty acids, highly polar cyanopropyl silicone phases are often recommended. Columns such as the HP-88 or CP-Sil 88 are suitable choices for detailed FAME analysis.[2][3] For resolving a wide range of FAMEs, including up to C26, a longer column (e.g., 100m) can provide the necessary resolution.[2]
Q4: What is a good starting point for the injector temperature for C26:0 FAME analysis?
A4: A typical starting point for the injector temperature in FAME analysis is 250°C.[4] However, for very long-chain FAMEs like C26:0, which have high boiling points, a higher injector temperature of up to 300°C or more may be necessary to ensure complete vaporization.[4] It is crucial to optimize this temperature to avoid thermal degradation.
Q5: Should I use a split or splitless injection for C26:0 FAME analysis?
A5: For trace analysis of C26:0 FAME, a splitless injection is generally preferred as it ensures the majority of the sample is transferred to the column, maximizing sensitivity.[4] If you are working with higher concentrations and need to avoid column overload, a split injection with a low split ratio can be used.[4]
Q6: What are the characteristic mass fragments for C26:0 FAME in EI-MS?
A6: In electron ionization mass spectrometry (EI-MS), FAMEs tend to fragment. While specific spectra can vary, you can look for the molecular ion peak (M+) and other characteristic fragments. For C26:0 methyl ester, the molecular weight is 410.7 g/mol . In some cases, fragments of m/z 345 and 360 have been observed in the mass spectrum of C26:0 methyl ester.[5] For quantitative analysis, using selected ion monitoring (SIM) can improve sensitivity and selectivity.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of C26:0 FAME.
Problem: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Solution |
| Peak Tailing | Active sites in the injector liner or at the head of the column can interact with the analyte.[8] | Use a fresh, deactivated liner or trim 10-20 cm from the front of the column.[8] |
| Improper column installation leading to dead volumes.[9] | Ensure the column is cut cleanly at a 90-degree angle and positioned at the correct height within the inlet according to the manufacturer's instructions.[9] | |
| Incomplete derivatization leaving polar free fatty acids.[2] | Review and optimize the derivatization protocol to ensure complete conversion to FAMEs.[2] | |
| Peak Fronting | Column overload due to injecting too much sample.[9] | Reduce the injection volume or dilute the sample. If using a split injection, consider increasing the split ratio.[9] |
| Incompatibility between the sample solvent and the stationary phase.[8] | Ensure the solvent is appropriate for the column's stationary phase. |
Problem: Low or No Signal (Poor Sensitivity)
| Symptom | Potential Cause | Solution |
| Low or no C26:0 FAME peak | Injector temperature is too low, leading to incomplete vaporization of the high-boiling point C26:0 FAME.[4] | Increase the injector temperature incrementally (e.g., in 10-20°C steps) to find the optimal point without causing degradation. Temperatures up to 300°C or higher may be necessary.[4] |
| High split ratio in split injection mode, resulting in too little analyte reaching the column.[4] | For trace analysis, switch to a splitless injection. If split injection is necessary, decrease the split ratio (e.g., from 50:1 to 30:1).[4] | |
| Analyte degradation due to excessively high injector temperature.[4] | Systematically lower the injector temperature to find a balance between efficient vaporization and analyte stability.[4] | |
| Leaks in the injection port. | Regularly perform leak checks, especially at the septum and column connections. |
Problem: Inconsistent Retention Times
| Symptom | Potential Cause | Solution |
| Shifting retention times between runs | Fluctuations in carrier gas flow rate or pressure. | Ensure a stable carrier gas supply and check for leaks in the gas lines. |
| Changes in the oven temperature profile. | Verify that the oven is accurately following the programmed temperature ramp. | |
| Column contamination. | Bake out the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column. |
Experimental Protocols
Protocol 1: Derivatization of C26:0 to C26:0 FAME using BF3-Methanol
This protocol is suitable for the esterification of C26:0 fatty acid to its methyl ester.
Materials:
-
Sample containing C26:0 fatty acid
-
BF3-Methanol (14% w/v)[1]
-
Hexane[1]
-
Saturated NaCl solution[1]
-
Anhydrous sodium sulfate[1]
-
Reaction vials with PTFE-lined caps[1]
Procedure:
-
Sample Preparation: Start with a dried lipid extract.
-
Derivatization: Add 1 mL of 14% BF3-methanol solution to the dried sample in a reaction vial.[1]
-
Cap the vial tightly and heat at 60°C for 60 minutes.[1]
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane (B92381) and 0.5 mL of saturated NaCl solution.[1]
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[1]
-
Allow the phases to separate.
-
Sample Cleanup: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.[1]
-
The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of C26:0 FAME
The following table provides a starting point for GC-MS parameters for C26:0 FAME analysis. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Value/Range |
| GC Column | HP-88 (100 m x 0.25 mm, 0.20 µm) or similar high-polarity cyanopropyl column.[10] |
| Injection Mode | Splitless or Split (low split ratio, e.g., 10:1)[4][11] |
| Injection Volume | 1 µL[4] |
| Injector Temperature | 250 - 300°C (optimization required)[4] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Oven Temperature Program | Initial: 100°C (hold 13 min), Ramp 1: 10°C/min to 180°C (hold 6 min), Ramp 2: 1°C/min to 200°C (hold 20 min), Ramp 3: 4°C/min to 230°C (hold 7 min).[10] |
| MS Transfer Line Temp. | 280°C[11] |
| Ion Source Temperature | 230°C[11] |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Scan Range | 50-500 m/z |
Visualizations
Caption: C26:0 FAME Analysis Experimental Workflow.
Caption: Troubleshooting Logic for Peak Tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Frontiers | Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes [frontiersin.org]
Technical Support Center: Troubleshooting Peak Tailing of Very-Long-Chain Fatty Acids in Gas Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Gas Chromatography (GC) analysis of very-long-chain fatty acids (VLCFAs), with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for VLCFA analysis?
A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] For VLCFAs, which are high molecular weight and have high boiling points, this is a common issue.[1] It is problematic because it can lead to reduced resolution between adjacent peaks, inaccurate peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.[1][2] A tailing factor greater than 1.5 often indicates a problem that needs to be addressed.[3][4]
Q2: What are the primary causes of peak tailing for VLCFAs?
A2: The most common causes stem from interactions between the VLCFAs (or their derivatives) and active sites within the GC system, or from sub-optimal chromatographic conditions. Key factors include:
-
Active Sites: Free fatty acids are polar compounds that can interact with active sites in the GC system, such as exposed silanol (B1196071) groups in the injector liner or on the column itself.[2] This secondary interaction slows down the elution of a portion of the analyte, causing the peak to tail.[2]
-
Incomplete Derivatization: Due to their low volatility, VLCFAs require derivatization (typically to fatty acid methyl esters, or FAMEs) for GC analysis.[5][6] An incomplete reaction can leave behind free fatty acids, which will interact strongly with active sites and cause significant peak tailing.[3]
-
Inlet Contamination: The inlet liner is a frequent source of peak tailing.[2] Over time, it can become contaminated with non-volatile residues from the sample matrix that create active sites.[1][7] Particles from a worn septum can also contribute to this problem.[1]
-
Column Issues: Contamination of the GC column with non-volatile residues can lead to peak tailing.[2] Additionally, a poorly cut column can disrupt the sample band, causing turbulence and peak distortion.[2][8]
-
Sub-optimal Method Parameters: An incorrect inlet temperature or a carrier gas flow rate that is too low can lead to poor vaporization and band broadening.[1][9]
Q3: How can I quickly determine the source of my peak tailing?
A3: A systematic approach is the most effective way to diagnose the source of peak tailing. A logical workflow is to first check for issues with the inlet, then the column, and finally the GC method parameters. A good first step is to perform inlet maintenance by replacing the liner and septum, as this is a frequent source of contamination and activity.[1] If the problem persists, trimming a small section (10-20 cm) from the front of the column can remove contamination.[10] If neither of these actions resolves the issue, a more in-depth investigation of your GC method parameters is necessary.
Q4: Is it better to clean and deactivate my own inlet liners or buy new ones?
A4: While it is possible to clean and deactivate inlet liners, it is often more economical and reliable to replace them.[11] The cleaning process can be labor-intensive, involve hazardous chemicals, and may not effectively remove all active sites.[12][13] Scratches introduced during cleaning can create new active sites.[12] For consistent and reliable results, using pre-deactivated liners from the manufacturer is recommended.[14]
Troubleshooting Guides
Guide 1: Addressing Issues in the GC Inlet
Peak tailing for VLCFAs often originates in the GC inlet. The following guide provides a systematic approach to resolving inlet-related problems.
Step 1: Initial Checks
-
Symptom: All peaks in the chromatogram, including those of non-polar compounds, are tailing.
-
Potential Cause: This often points to a physical problem in the flow path, such as a poorly installed column or a leak.[8][15]
-
Action:
-
Check for Leaks: Use an electronic leak detector to check for leaks around the septum nut and column fittings.
-
Verify Column Installation: Ensure the column is installed at the correct height in the inlet and that the column cut is clean and perpendicular.[4][8] A poor cut can cause a characteristic "chair-shaped" peak.[8]
-
Step 2: Inlet Maintenance
-
Symptom: Peak tailing is observed primarily for the VLCFA peaks, and the problem has worsened over time.
-
Potential Cause: Contamination and active sites in the inlet liner and septum.[7][16]
-
Action:
Step 3: Optimizing Inlet Temperature
-
Symptom: Peak tailing persists after inlet maintenance, and VLCFA peaks are broad.
-
Potential Cause: The inlet temperature is too low for complete vaporization of the high-boiling point VLCFA derivatives.[17][18]
-
Action:
-
Systematically Increase Inlet Temperature: A good starting point is 250°C.[17][18] Increase the temperature in 10-20°C increments (e.g., 270°C, 290°C, 310°C), allowing the system to stabilize before each injection.[17]
-
Evaluate Peak Area and Shape: Monitor the peak area and shape of the latest-eluting VLCFA. The optimal temperature is typically where the peak area is maximized without causing thermal degradation of the analytes.[17][19] For some VLCFAs, temperatures up to 300°C or higher may be necessary.[17]
-
Troubleshooting Workflow Diagram
Caption: A flowchart for diagnosing the cause of GC peak tailing.
Data and Protocols
Table 1: Comparison of Derivatization Methods for VLCFA Analysis
Due to their low volatility, derivatization is an essential step for the analysis of VLCFAs by GC.[5] The most common method is the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs).[2]
| Derivatization Method | Typical Reagents | Reaction Conditions | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | Boron trifluoride-methanol (BF3-methanol), Methanolic HCl, Sulfuric acid-methanol | 60-100°C, 10-90 min | High derivatization efficiency for total fatty acids (after hydrolysis).[5] Reagents are relatively safe and inexpensive.[20] | Can be time-consuming.[21] |
| Base-Catalyzed Transesterification | Methanolic KOH | Room temperature, ~2 min | Very rapid procedure for glycerolipids.[20] | Does not react with sterol esters and waxes.[20] |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | 75°C, 30 min | Effective for derivatizing free fatty acids and capping active hydrogens.[3] | Reagents are sensitive to moisture. |
Protocol 1: Derivatization of VLCFAs to FAMEs using BF3-Methanol
This protocol is suitable for the analysis of total fatty acids in a sample after hydrolysis of complex lipids.[5]
Materials:
-
Sample containing VLCFAs (e.g., lipid extract from plasma or tissue)
-
14% (w/v) Boron trifluoride-methanol (BF3-methanol) solution
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Start with a dried lipid extract containing approximately 1 mg of total lipids in a reaction vial.
-
Derivatization: Add 1 mL of 14% BF3-methanol solution to the dried sample.[5]
-
Cap the vial tightly and heat at 60°C for 60 minutes.[5]
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution.[5]
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer. Allow the phases to separate.
-
Sample Cleanup: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
Table 2: Recommended GC Columns for VLCFA (as FAMEs) Analysis
For the analysis of FAMEs, polar stationary phases are generally recommended.[2]
| GC Column Type | Stationary Phase | Polarity | Key Characteristics & Applications |
| Cyanopropyl Silicone | e.g., CP-Sil 88, HP-88 | High | Specifically designed for the analysis of FAMEs.[22] Long columns (e.g., 100m) provide high resolution for positional and geometric isomers.[23] |
| Polyethylene Glycol (Wax) | e.g., DB-WAX, HP-INNOWax | Medium to High | Frequently used for FAME analysis.[22] A good standard column for routine fatty acid analysis.[24] |
| Ionic Liquid | e.g., SLB-IL111 | Extremely Polar | Offers unique selectivity and enhanced separation of geometric and positional FAME isomers compared to cyanopropylsiloxane columns.[23] |
Protocol 2: GC Inlet Maintenance
Routine inlet maintenance is crucial for preventing peak tailing.[9]
Materials:
-
New, deactivated inlet liner
-
New septum
-
Forceps
-
Wrenches for inlet fittings
Procedure:
-
Cool Down: Ensure the GC inlet and oven are cooled to a safe temperature.
-
Turn Off Gas: Turn off the carrier gas flow at the instrument.
-
Remove Column: Carefully remove the column from the inlet.
-
Remove Septum Nut and Septum: Unscrew the septum nut from the top of the inlet and remove the old septum.
-
Remove Liner: Carefully remove the inlet liner using forceps.
-
Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.
-
Install New Septum: Place a new septum in the septum nut and reassemble. Do not overtighten the nut.
-
Reinstall Column: Trim a small portion of the column front if necessary, and reinstall it in the inlet at the correct height.
-
Leak Check: Restore carrier gas flow and perform a leak check around the septum nut and column fitting using an electronic leak detector.
Troubleshooting Logic Diagram
Caption: Logical relationships between causes and solutions for peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. agilent.com [agilent.com]
- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Is the practice of GC inlet liner cleaning and deactivation worth the effort? | Mandel Scientific [mandel.ca]
- 13. cleaning - re-deactivating liners? - Chromatography Forum [chromforum.org]
- 14. Change the GC inlet liner – When? [restek.com]
- 15. GC Troubleshooting—Tailing Peaks [restek.com]
- 16. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 21. researchgate.net [researchgate.net]
- 22. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 23. benchchem.com [benchchem.com]
- 24. aocs.org [aocs.org]
Technical Support Center: Enhancing Extraction Efficiency of Hexacosanoic Acid from Brain Tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of hexacosanoic acid (C26:0) from brain tissue.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from brain tissue?
A1: The most common methods for extracting very-long-chain fatty acids (VLCFAs) like this compound from brain tissue are solvent-based liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
-
Liquid-Liquid Extraction (LLE): The Folch and Bligh-Dyer methods are considered gold standards for total lipid extraction from tissues.[1] These methods utilize a chloroform (B151607)/methanol (B129727) mixture to solubilize lipids.[2][3] The Folch method, with its higher solvent-to-sample ratio, is often preferred for tissues with high lipid content, such as the brain.[3][4]
-
Solid-Phase Extraction (SPE): SPE offers a more selective extraction and purification method. It can be used as a standalone technique or as a cleanup step after an initial LLE to remove non-lipid contaminants and isolate specific lipid classes.[3][5]
Q2: How can I improve the yield of this compound during extraction?
A2: To improve the yield of this compound, consider the following:
-
Thorough Homogenization: Complete disruption of the brain tissue is crucial for releasing intracellular lipids. Cryogenic grinding of the frozen tissue or mechanical homogenization (e.g., with a rotor-stator or bead beater) is highly recommended.[2][3]
-
Sufficient Solvent Volume: A high solvent-to-tissue ratio (e.g., 20:1, v/w) is essential for the complete extraction of lipids from the complex brain matrix.[1][3]
-
Multiple Extractions: Performing two to three sequential extractions of the tissue homogenate will maximize the recovery of this compound.[3]
-
Optimal Solvent System: While chloroform/methanol mixtures are effective for a broad range of lipids, for highly hydrophobic VLCFAs, a hexane (B92381)/isopropanol mixture might also be considered.[2]
Q3: How can I prevent the degradation of this compound during the extraction process?
A3: this compound is a saturated fatty acid and is less prone to oxidation than polyunsaturated fatty acids. However, proper sample handling is still critical to prevent enzymatic degradation.
-
Rapid Tissue Processing: Flash-freeze brain tissue in liquid nitrogen immediately after collection and store it at -80°C to minimize enzymatic activity.[3]
-
Work on Ice: Perform all extraction steps on ice to further reduce the activity of lipases and other enzymes.[2]
-
Use of Antioxidants: While less critical for saturated fatty acids, adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can be a good practice to prevent any potential oxidation of other lipids in the extract.[2]
-
Inert Atmosphere: Whenever possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[3]
-
Proper Storage of Extract: Store the final lipid extract at -20°C or lower in a tightly sealed glass vial under a nitrogen atmosphere to prevent degradation and sublimation.[3][6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Recovery of this compound | Incomplete tissue homogenization. | - Ensure the brain tissue is completely homogenized. For tough or large samples, consider cryogenic grinding in liquid nitrogen before solvent addition.[2]- Use a mechanical homogenizer for efficient disruption.[3] |
| Inefficient solvent extraction. | - Use a well-established method like the Folch extraction, which is effective for VLCFAs.[2]- Ensure the correct chloroform:methanol ratio (2:1) is used. | |
| Insufficient solvent volume. | - Increase the solvent-to-sample ratio to at least 20:1 (v/w) to ensure complete solubilization of lipids.[3] | |
| Contaminated Extract (Interfering peaks in analysis) | Co-extraction of non-lipid components. | - Perform a "Folch wash" by adding a salt solution (e.g., 0.9% NaCl) to the extract to remove water-soluble contaminants.[3]- For cleaner extracts, use solid-phase extraction (SPE) for purification after the initial liquid-liquid extraction.[3] |
| Contaminants from labware or solvents. | - Use high-purity, HPLC, or MS-grade solvents.[2]- Use glass tubes and vials to avoid plasticizers.[3]- Thoroughly clean all glassware and equipment between samples. | |
| Inconsistent Results | Inconsistent homogenization. | - Standardize the homogenization procedure, including time, speed, and equipment settings.[3] |
| Incomplete phase separation. | - Ensure adequate centrifugation speed and time to achieve a clear separation between the aqueous and organic phases.- The addition of a salt solution can aid in phase separation.[3] | |
| Inaccurate pipetting of viscous solvents. | - Use positive displacement pipettes for accurate handling of organic solvents like chloroform.[2] | |
| Inconsistent drying of the final extract. | - Dry the lipid extracts under a gentle stream of nitrogen gas to a consistent thin film. Avoid over-drying.[2] |
Data Presentation
While specific quantitative data comparing the extraction efficiency of this compound from brain tissue is limited in the literature, the following table provides a general comparison of common extraction methods for very-long-chain fatty acids based on established principles and data for similar lipids.
| Extraction Method | Principle | Typical Recovery (%) | Selectivity | Solvent Consumption | Advantages | Disadvantages |
| Folch Method | Liquid-liquid extraction with chloroform/methanol.[1] | High (often considered the benchmark).[5] | Low to Moderate | High | Well-established, high efficiency for a broad range of lipids.[5] | Use of toxic chlorinated solvents, labor-intensive.[5] |
| Bligh-Dyer Method | Liquid-liquid extraction with a lower solvent-to-sample ratio than Folch.[1] | Good, but may be lower than Folch for high-lipid tissues.[4] | Low to Moderate | Moderate | Faster than the Folch method due to less solvent use.[4] | Potentially lower recovery for high-lipid samples.[4] |
| Solid-Phase Extraction (SPE) | Separation based on analyte affinity for a solid sorbent.[5] | High (>90% is achievable).[5] | High (tunable) | Low | High recovery, excellent for sample cleanup and fractionation, amenable to automation.[5] | Can be more expensive per sample, may require method development.[5] |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) as the solvent. | Variable, dependent on conditions. | High (tunable) | Very Low | "Green" technology, highly selective. | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Modified Folch Method for this compound Extraction from Brain Tissue
This protocol is a modification of the classic Folch method, optimized for the extraction of total lipids, including VLCFAs, from brain tissue.
Materials:
-
Brain tissue (fresh or frozen at -80°C)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Butylated hydroxytoluene (BHT)
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Glass centrifuge tubes with PTFE-lined caps
-
Glass Pasteur pipettes
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Tissue Preparation: Weigh approximately 100 mg of frozen brain tissue. If using fresh tissue, proceed immediately. All steps should be performed on ice.
-
Homogenization: Place the tissue in a glass homogenizer tube. Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT. Homogenize thoroughly until no visible tissue fragments remain.
-
Extraction: Transfer the homogenate to a glass centrifuge tube. Add another 2 mL of the chloroform:methanol solution and vortex vigorously for 2 minutes.
-
Phase Separation: Add 0.8 mL of 0.9% NaCl solution to the tube. Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface between the two layers.
-
Re-extraction: To maximize recovery, add another 2 mL of chloroform to the remaining aqueous layer and protein pellet. Vortex, centrifuge as before, and pool the lower organic layer with the first extract.
-
Drying: Evaporate the pooled chloroform extracts to dryness under a gentle stream of nitrogen gas.
-
Storage: Reconstitute the dried lipid extract in a known volume of chloroform:methanol (2:1) and store in a sealed glass vial at -80°C until analysis.
Protocol 2: Derivatization of this compound to its Methyl Ester (FAME) for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), carboxylic acids like this compound need to be derivatized to increase their volatility. Esterification to form fatty acid methyl esters (FAMEs) is a common method.[7]
Materials:
-
Dried lipid extract from Protocol 1
-
14% Boron trifluoride in methanol (BF3-methanol)
-
Hexane (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
-
Glass vials with PTFE-lined caps
Procedure:
-
Reaction Setup: To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.
-
Esterification: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The hexane solution containing the this compound methyl ester is now ready for injection into the GC-MS.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate key metabolic pathways involving this compound.
Experimental Workflow Diagram
References
Technical Support Center: Minimizing Hexacosanoic Acid Degradation During Sample Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of samples containing hexacosanoic acid to minimize degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation for long-chain saturated fatty acids like this compound is oxidation. While saturated fatty acids are generally more stable than their unsaturated counterparts, they can still undergo oxidation over long-term storage, especially when exposed to light, high temperatures, and oxygen.[1] This process can lead to the formation of various degradation products that may interfere with analytical results.
Q2: What are the ideal storage temperatures for this compound?
A2: For long-term stability, storing this compound at ultra-low temperatures is recommended. Studies have shown that fatty acids in serum samples are stable for over 10 years when stored at -80°C.[2][3][4] Storage at -20°C is also a viable option, with polyunsaturated fatty acids showing stability for up to 3 years.[4] For shorter durations, refrigeration at 4°C can be suitable. Room temperature storage should be avoided for long-term preservation.
Q3: How should I prepare my this compound samples for storage?
A3: To minimize degradation, samples should be stored in amber glass vials to protect them from light. It is also advisable to purge the vials with an inert gas, such as nitrogen or argon, before sealing to remove oxygen. Samples should be stored as a solid or in a solvent in which it is stable.
Q4: Should I use an antioxidant to preserve my this compound samples?
A4: Yes, the use of antioxidants is recommended to inhibit lipid peroxidation.[5][6] Synthetic antioxidants such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) are commonly used to stabilize fats and oils and can be effective for preserving saturated fatty acids.[5][7] A combination of BHA and BHT has been shown to be particularly effective in increasing the stability of lipids.[7]
Q5: How can I detect if my this compound sample has degraded?
A5: Degradation can be assessed by analyzing the sample for the presence of oxidation products. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying both the intact this compound and its degradation products. Changes in the physical appearance of the sample, such as discoloration, may also indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in GC-MS chromatogram | Sample degradation due to oxidation. | 1. Re-analyze a freshly prepared standard to confirm the retention time of pure this compound.2. Review storage conditions: check temperature logs, exposure to light, and oxygen.3. Prepare new samples using appropriate storage protocols, including the use of antioxidants and inert gas. |
| Reduced peak area of this compound over time | Gradual degradation of the analyte. | 1. Quantify the percentage of degradation by comparing the peak area to that of a freshly prepared standard of known concentration.2. Consider using a lower storage temperature (e.g., -80°C) for long-term studies.3. Implement a routine stability testing schedule for long-term stored samples. |
| Discoloration or change in the physical appearance of the sample | Significant degradation has occurred. | 1. Discard the sample as it is likely compromised.2. Review and revise sample handling and storage procedures to prevent future occurrences. |
| Inconsistent results between sample aliquots | Non-homogeneity of the sample or differential degradation due to improper storage of individual aliquots. | 1. Ensure samples are thoroughly mixed before aliquoting.2. Store all aliquots under identical, optimal conditions.3. Minimize freeze-thaw cycles for each aliquot. |
Data on this compound Stability
While specific quantitative data on the degradation of pure this compound over time is limited, the following table summarizes general stability information for fatty acids based on available literature. Researchers should perform their own stability studies for specific sample matrices and storage conditions.
| Storage Temperature | Expected Stability (General Fatty Acids) | Key Considerations |
| -80°C | >10 years[2][3][4] | Optimal for long-term archiving. Minimizes all chemical and enzymatic degradation. |
| -20°C | <3 years for polyunsaturated fatty acids[4] | Suitable for medium-term storage. Saturated fatty acids are expected to be more stable. |
| 4°C (Refrigerated) | Short-term (days to weeks) | Prone to faster degradation compared to frozen storage.[2] |
| Room Temperature | Not recommended for long-term storage | Significant degradation can occur, especially with exposure to light and oxygen. |
Experimental Protocols
Protocol for Sample Storage
-
Preparation: If the this compound is in a solid form, it can be stored directly. If in a solution, use a solvent in which it is stable and soluble.
-
Container: Use amber glass vials with PTFE-lined screw caps.
-
Inert Atmosphere: Before sealing, purge the headspace of the vial with a gentle stream of high-purity nitrogen or argon for 30-60 seconds to displace oxygen.
-
Antioxidant Addition (Optional but Recommended): Add a suitable antioxidant, such as a BHA/BHT mixture, to the sample at a low concentration (e.g., 0.01% w/v).
-
Sealing: Tightly seal the vial immediately after purging.
-
Labeling: Clearly label each vial with the sample identification, concentration, date, and storage conditions.
-
Storage: Place the vials in a properly functioning and monitored freezer at the desired temperature (-20°C or -80°C).
Protocol for GC-MS Analysis of this compound and its Degradation Products
This protocol provides a general guideline. Specific parameters should be optimized for your instrument and application.
-
Sample Preparation and Derivatization:
-
Accurately weigh a portion of the this compound sample.
-
Dissolve the sample in a suitable organic solvent (e.g., hexane).
-
Add an internal standard for quantification.
-
Derivatize the fatty acid to its fatty acid methyl ester (FAME) using a reagent such as BF3-methanol or by a base-catalyzed method followed by trimethylsilyl-diazomethane (TMS-DM).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C inert MSD or equivalent.
-
Column: A suitable capillary column for FAME analysis (e.g., DB-23, HP-88, or similar polar column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector. The injection mode and temperature should be optimized.
-
Oven Temperature Program: A temperature gradient program should be used to separate the FAMEs. For example, an initial temperature of 100°C, ramped to 240°C at a rate of 3-5°C/min, and held for a period to ensure elution of all compounds.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A mass range appropriate for detecting the molecular ions and fragmentation patterns of this compound methyl ester and its potential oxidation products (e.g., m/z 50-600).
-
Data Acquisition: Full scan mode for initial identification of degradation products and Selected Ion Monitoring (SIM) mode for targeted quantification.
-
-
-
Data Analysis:
-
Identify the peak for this compound methyl ester based on its retention time and mass spectrum by comparing it to a pure standard.
-
Search the chromatogram for additional peaks that may correspond to degradation products. Common degradation products of fatty acids include shorter-chain fatty acids, aldehydes, and ketones.
-
Use mass spectral libraries (e.g., NIST) to aid in the identification of unknown peaks.
-
Quantify the amount of this compound and any identified degradation products using the internal standard method.
-
Visualizing Experimental Workflows
Caption: Recommended Sample Storage Workflow.
Caption: General GC-MS Analysis Workflow.
References
- 1. quora.com [quora.com]
- 2. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of antioxidants on oxidative stability of edible fats and oils: thermogravimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Selecting the appropriate internal standard for hexacosanoic acid quantification.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection and use of internal standards for the accurate quantification of hexacosanoic acid (C26:0).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification?
A1: The gold standard for an internal standard in mass spectrometry-based quantification is an isotopically labeled version of the analyte.[1][2][3] Therefore, a deuterated this compound, such as this compound-d4 (C26:0-d4), is the most appropriate choice. Its chemical and physical properties are nearly identical to the endogenous C26:0, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic analysis, thus effectively correcting for analytical variability.[1][2]
Q2: Can I use an odd-chain fatty acid as an internal standard for this compound?
A2: Yes, odd-chain fatty acids are a common alternative to more expensive isotopically labeled standards.[4] For very-long-chain fatty acid (VLCFA) analysis, non-physiological odd-chain fatty acids like heptacosanoic acid (C27:0) or nonacosanoic acid (C29:0) could be considered. However, it is crucial to first verify that the chosen odd-chain fatty acid is not naturally present in the sample matrix, as this would lead to inaccurate quantification.[4] Some shorter odd-chain fatty acids, like C15:0 and C17:0, are found in human tissues and may not be suitable.[5][4][6]
Q3: My laboratory only has access to a C23:0 fatty acid. Is this a suitable internal standard?
A3: Tricosanoic acid (C23:0) can be used as an internal standard, provided it is not present in your samples.[7] While a longer-chain odd fatty acid might better mimic the behavior of C26:0, C23:0 can still provide acceptable results. It is essential to validate the method to ensure that the extraction efficiency and ionization response of C23:0 are comparable to that of C26:0 under your experimental conditions.
Q4: What are the most common analytical techniques for this compound quantification?
A4: The most established methods for the quantification of this compound and other VLCFAs are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] GC-MS analysis typically requires a derivatization step to convert the fatty acids into more volatile esters, such as fatty acid methyl esters (FAMEs).[7][8]
Q5: Why is the choice of internal standard so critical for accuracy?
A5: The use of an internal standard is a widely adopted technique to control for sample loss during analysis. An internal standard corrects for variations that can occur at multiple stages of an experiment, including sample extraction, derivatization efficiency, injection volume, and instrument response (ion suppression or enhancement in MS).[1][3] By adding a known amount of the internal standard at the beginning of the workflow, the ratio of the analyte to the internal standard can be used to calculate the concentration of the analyte, leading to more accurate and precise results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in replicate measurements | Inconsistent sample preparation or injection volume. Inadequate correction by the internal standard. | Ensure precise and consistent pipetting. Switch to an isotopically labeled internal standard (e.g., C26:0-d4) for better correction of analytical variability.[1] |
| Overestimation of this compound concentration | The selected odd-chain internal standard is naturally present in the sample. | Analyze a blank sample matrix to check for the presence of the internal standard. If detected, choose a different odd-chain fatty acid that is absent or switch to a deuterated internal standard.[4] |
| Poor recovery of this compound | Inefficient extraction of very-long-chain fatty acids. | Optimize the lipid extraction protocol. Ensure the chosen internal standard has similar solubility and extraction characteristics to this compound. A structurally similar internal standard will better reflect the recovery of the analyte. |
| Signal suppression in mass spectrometry | Matrix effects from complex biological samples interfering with ionization. | An ideal internal standard that co-elutes with the analyte can help correct for matrix effects.[1] Consider additional sample cleanup steps or optimizing chromatographic separation. |
| Internal standard signal is too low or absent | Degradation of the internal standard during sample processing. Incorrect concentration of the internal standard stock solution. | Verify the stability of the internal standard under your experimental conditions. Prepare a fresh stock solution and verify its concentration. |
Comparison of Internal Standards for this compound Quantification
| Internal Standard Type | Examples | Advantages | Disadvantages | Recommendation |
| Isotopically Labeled Fatty Acids | This compound-d4 (C26:0-d4) | Considered the "gold standard".[2] Co-elutes with the analyte, providing the best correction for extraction, derivatization, and matrix effects.[1] | Higher cost. May not be readily available from all suppliers. | Highly Recommended for achieving the highest accuracy and precision. |
| Odd-Chain Fatty Acids | Tricosanoic acid (C23:0), Heptacosanoic acid (C27:0), Nonacosanoic acid (C29:0) | More affordable than isotopically labeled standards. Generally not present in high concentrations in biological systems. | May not perfectly co-elute with C26:0. Potential for natural occurrence in some sample types, which must be verified.[4] | Acceptable Alternative after validation to confirm absence in the matrix and comparable analytical behavior. |
Experimental Protocols
General Protocol for Total this compound Quantification in Plasma using GC-MS
This protocol outlines a general procedure for the quantification of total this compound in a plasma sample following derivatization to fatty acid methyl esters (FAMEs).
-
Internal Standard Spiking:
-
Prepare a stock solution of the chosen internal standard (e.g., this compound-d4 or heptacosanoic acid) in a suitable organic solvent (e.g., ethanol (B145695) or methanol).
-
Add a precise volume of the internal standard solution to the plasma sample.
-
-
Lipid Extraction and Hydrolysis:
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).
-
After extraction, the lipid-containing organic phase is separated.
-
To analyze total fatty acids (including those esterified in complex lipids), a hydrolysis step (e.g., with methanolic HCl or KOH) is required to release the fatty acids.
-
-
Derivatization to FAMEs:
-
The extracted and hydrolyzed fatty acids are then derivatized to their methyl esters. A common method is to use a reagent like 14% boron trifluoride in methanol and heat the mixture.
-
After the reaction, the FAMEs are extracted into an organic solvent like hexane.
-
-
GC-MS Analysis:
-
The extracted FAMEs are concentrated and injected into the GC-MS system.
-
Gas Chromatography (GC) Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or similar) is typically used for FAME separation.[10]
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.
-
Carrier Gas: Helium or hydrogen.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the specific ions for this compound methyl ester and the internal standard methyl ester.
-
-
-
Quantification:
-
A calibration curve is generated using standards of known this compound concentrations, each containing the same amount of internal standard.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[7]
-
Visualizations
Caption: Workflow for this compound quantification.
Caption: Peroxisomal β-oxidation of this compound.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journal.appconnect.in [journal.appconnect.in]
Reducing interference in hexacosanoic acid analysis of plasma samples.
Welcome to the technical support center for the analysis of hexacosanoic acid (C26:0) in plasma samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of this compound in plasma important?
A1: The analysis of this compound (a very long-chain fatty acid or VLCFA) in plasma is crucial for the diagnosis and monitoring of certain peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD).[1][2][3][4][5] In patients with X-ALD, impaired degradation of VLCFAs leads to their accumulation in tissues and plasma.[3] Therefore, accurate quantification of C26:0 levels, often in conjunction with other VLCFAs like C22:0 and C24:0 and their calculated ratios (e.g., C26:0/C22:0), is a key diagnostic biomarker.[1][6]
Q2: What are the primary analytical methods for this compound quantification in plasma?
A2: The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9] GC-MS typically requires a derivatization step to increase the volatility of the fatty acids, while LC-MS/MS can often be performed without derivatization.[8][10][11]
Q3: What is derivatization and why is it necessary for GC-MS analysis of this compound?
A3: Derivatization is a chemical modification of a compound to produce a new compound that has properties more suitable for a given analytical technique.[12][13] For GC-MS, this compound has low volatility due to its long carbon chain and polar carboxylic acid group, which results in poor chromatographic performance, including late-eluting and tailing peaks.[10] Derivatization, such as esterification to form fatty acid methyl esters (FAMEs) or other esters, increases the volatility and thermal stability of the analyte, leading to improved peak shape, better separation, and increased sensitivity.[10][12][14]
Q4: What are some common derivatization reagents for fatty acid analysis by GC-MS?
A4: Common derivatization reagents for fatty acids include:
-
Boron trifluoride-methanol (BF3-methanol): This is a widely used reagent for the preparation of fatty acid methyl esters (FAMEs).[10][14]
-
Acetyl chloride in methanol (B129727): This is another effective reagent for creating FAMEs.[15]
-
Pentafluorobenzyl bromide (PFBBr): This reagent forms PFB esters, which are particularly useful for sensitive detection by electron-capture negative-ion mass spectrometry.[7]
-
Silylating agents (e.g., BSTFA, MSTFA): These reagents form trimethylsilyl (B98337) (TMS) esters.[10]
Q5: What are potential sources of interference in LC-MS/MS analysis of this compound?
A5: Despite its high selectivity, LC-MS/MS is susceptible to interference, primarily from the sample matrix.[16] Common sources of interference include:
-
Matrix effects: Co-eluting substances from the plasma matrix, such as phospholipids (B1166683) and salts, can cause ion suppression or enhancement, leading to inaccurate quantification.[16][17]
-
Isobaric compounds: Compounds with the same nominal mass as the analyte or internal standard can interfere if they are not chromatographically separated.[16]
-
Contamination: Contamination from labware, solvents, or reagents can introduce interfering peaks.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Broadening) in GC-MS Analysis
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | Optimize the derivatization reaction conditions (time, temperature, reagent concentration).[10] Ensure the sample is dry, as water can interfere with some derivatization reactions. |
| Active Sites in the GC System | Deactivate the GC inlet liner and the first few centimeters of the analytical column. Use a liner with glass wool to trap non-volatile residues. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Column Phase | Use a column specifically designed for fatty acid methyl ester (FAME) analysis. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Suggested Solution |
| Suboptimal Derivatization | For GC-MS, consider using a more sensitive derivatization reagent like pentafluorobenzyl bromide for electron-capture negative-ion detection.[7] |
| Ion Suppression (LC-MS/MS) | Improve chromatographic separation to move the analyte peak away from co-eluting matrix components.[16] Optimize sample preparation to remove interfering substances (e.g., using solid-phase extraction).[18][19] |
| Inefficient Extraction | Ensure the chosen lipid extraction method (e.g., Folch, Bligh-Dyer, or Matyash) is performing optimally.[20] Validate the extraction recovery. |
| Instrument Contamination | Clean the ion source, and check for and resolve any leaks in the MS system. |
Issue 3: High Variability in Quantitative Results
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and derivatization. Automation can improve reproducibility.[15] |
| Lack of or Inappropriate Internal Standard | Always use a stable isotope-labeled internal standard (e.g., deuterated this compound) to compensate for variations in sample preparation and matrix effects.[1][7][21] The internal standard should be added at the very beginning of the sample preparation process. |
| Matrix Effects (LC-MS/MS) | Perform a matrix effect study to assess the degree of ion suppression or enhancement.[16] If significant, refine the sample cleanup and/or chromatography. |
| Calibration Curve Issues | Prepare calibration standards in a matrix that closely matches the study samples to minimize matrix-related bias. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Plasma (with Derivatization)
This protocol is a generalized procedure based on common methods.
-
Lipid Extraction:
-
To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., deuterated C26:0).
-
Extract total lipids using a method like the Folch procedure with chloroform (B151607):methanol (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Hydrolysis:
-
To the dried lipid extract, add a solution of methanolic HCl or NaOH in methanol.
-
Heat the sample at a specified temperature (e.g., 100°C) for a defined period (e.g., 1 hour) to hydrolyze the fatty acids from complex lipids.
-
-
Derivatization (as Fatty Acid Methyl Esters - FAMEs):
-
After hydrolysis, add a derivatizing agent such as 14% boron trifluoride in methanol (BF3-methanol).[10][14]
-
Heat the mixture (e.g., at 100°C for 30 minutes).[14]
-
After cooling, add water and extract the FAMEs with a non-polar solvent like hexane (B92381).
-
Collect the hexane layer and dry it with anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the hexane extract into the GC-MS system.
-
Use a suitable capillary column (e.g., a wax or polar-substituted phenyl polysiloxane column).
-
Set up a temperature gradient to separate the FAMEs.
-
Monitor for the characteristic ions of this compound methyl ester and the internal standard.
-
Protocol 2: LC-MS/MS Analysis of this compound in Plasma (Direct)
This protocol is a simplified procedure for direct analysis.
-
Protein Precipitation and Lipid Extraction:
-
To 50 µL of plasma, add a known amount of a stable isotope-labeled internal standard.
-
Add a larger volume of a cold organic solvent like acetonitrile (B52724) or a mixture of methanol and chloroform to precipitate proteins and extract lipids.[18][22]
-
Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
-
Sample Preparation for Injection:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under nitrogen.
-
Reconstitute the dried extract in a suitable injection solvent (e.g., a mixture of methanol and isopropanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column for separation.[22]
-
Employ a gradient elution with mobile phases typically containing acetonitrile, water, and a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[22]
-
Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native and isotope-labeled this compound.
-
Quantitative Data Summary
Table 1: Representative Concentration Ranges of this compound (C26:0) in Plasma
| Group | C26:0 Concentration (µmol/L) | C26:0/C22:0 Ratio | Reference |
| Healthy Controls | 0.20 - 0.71 | 0.005 - 0.0139 | [8] |
| Healthy Controls | Median: 0.67 (Range: 0.37 - 1.34) | [6] | |
| X-ALD Males | Median: 2.92 (Range: 1.19 - 5.01) | [6] | |
| X-ALD Females | Median: 1.81 (Range: 1.11 - 4.06) | [6] |
Note: Reference ranges can vary between laboratories and methodologies.
Table 2: Performance Characteristics of an LC-MS/MS Method for VLCFA Analysis
| Parameter | Value | Reference |
| Within-run CV (%) | Low (specific values not provided) | [8] |
| Total CV (%) | Low (specific values not provided) | [8] |
| Linearity (Correlation Coefficient) | > 0.99 | [8] |
Visualizations
Caption: Workflow for GC-MS analysis of this compound in plasma.
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Caption: Logical troubleshooting flow for this compound analysis.
References
- 1. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 2. Adrenoleukodystrophy: increased plasma content of saturated very long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 4. Adrenoleukodystrophy - Wikipedia [en.wikipedia.org]
- 5. Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of plasma c8-c26 total fatty acids for the biochemical diagnosis of nutritional and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jsbms.jp [jsbms.jp]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. shimadzu.com [shimadzu.com]
- 12. youtube.com [youtube.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. myadlm.org [myadlm.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. schebb-web.de [schebb-web.de]
- 21. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. e-cmh.org [e-cmh.org]
Technical Support Center: Optimizing Derivatization of Hexacosanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the derivatization reaction yield for hexacosanoic acid (C26:0).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: this compound, a very long-chain fatty acid (VLCFA), is a waxy solid with low volatility and high polarity due to its carboxyl group.[1] These properties make it difficult to analyze directly using techniques like gas chromatography (GC). Derivatization converts the polar carboxyl group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME), which improves chromatographic separation and detection.
Q2: What are the most common derivatization methods for this compound?
A2: The most common methods for derivatizing this compound involve esterification to form fatty acid methyl esters (FAMEs). Acid-catalyzed esterification is preferred for free fatty acids.[2] Commonly used reagents include:
-
Boron trifluoride-methanol (BF3-Methanol) : A widely used and effective reagent for preparing methyl esters of fatty acids, including those with chain lengths from C8 to C24.[3]
-
Methanolic HCl : Prepared by dissolving hydrogen chloride gas or by carefully adding acetyl chloride to methanol (B129727).
-
Sulfuric acid-methanol : A cost-effective and efficient catalyst for the derivatization of very long-chain fatty acids.[4]
-
Silylation reagents (e.g., BSTFA, MSTFA) : These reagents form trimethylsilyl (B98337) (TMS) esters and can also derivatize other functional groups.[5]
Q3: What are the key factors influencing the derivatization yield of this compound?
A3: Several factors can significantly impact the yield of the derivatization reaction:
-
Reaction Temperature : Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the degradation of the sample.[6][7]
-
Reaction Time : Sufficient time is required for the reaction to go to completion. The optimal time can vary depending on the method and temperature.[8]
-
Catalyst Concentration : The concentration of the acid catalyst (e.g., BF3, H2SO4, HCl) is crucial for the reaction to proceed efficiently.
-
Molar Ratio of Alcohol to Fatty Acid : A significant excess of methanol is used to drive the equilibrium towards the formation of the methyl ester.[9]
-
Presence of Water : Water can hinder the esterification reaction by shifting the equilibrium back towards the reactants. Therefore, anhydrous conditions are critical for achieving high yields.[3]
-
Solvent Choice : The low solubility of this compound in common organic solvents can be a limiting factor. Chloroform (B151607) is a suitable solvent for this compound.[6]
Q4: How can I improve the solubility of this compound during the reaction?
A4: Due to its waxy nature and low solubility, ensuring this compound is fully dissolved is critical for a successful reaction.[1] Consider the following:
-
Solvent Selection : Use a solvent in which this compound is soluble, such as chloroform, at the reaction temperature.[6]
-
Co-solvents : A mixture of solvents, such as chloroform and methanol, can be used to dissolve the fatty acid while also being compatible with the derivatization reagent.
-
Pre-heating : Gently warming the solvent and fatty acid mixture (before adding the catalyst) can aid in dissolution.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound.
Problem: Low or No Derivatization Product (FAME) Detected
| Potential Cause | Recommended Solution |
| Incomplete dissolution of this compound. | Ensure complete dissolution by using an appropriate solvent like chloroform, gentle heating, and agitation before adding the derivatization reagent.[6] |
| Presence of water in the reaction mixture. | Use anhydrous reagents and solvents. Dry the this compound sample thoroughly before the reaction. Consider using a water scavenger like 2,2-dimethoxypropane.[3] |
| Insufficient reaction time or temperature. | Increase the reaction time or temperature according to the chosen protocol. For very long-chain fatty acids, longer reaction times may be necessary.[7][8] |
| Inadequate amount of derivatization reagent. | Ensure a sufficient molar excess of the derivatization reagent (e.g., BF3-methanol) is used. |
| Degraded derivatization reagent. | Use fresh or properly stored derivatization reagents. Some reagents can degrade over time, especially if exposed to moisture. |
Problem: Inconsistent or Poorly Reproducible Yields
| Potential Cause | Recommended Solution |
| Variability in sample preparation. | Standardize all steps of the protocol, including weighing of the sample and addition of reagents. |
| Inconsistent heating. | Use a reliable heating block or water bath to maintain a constant and uniform temperature. |
| Incomplete extraction of the FAME product. | After the reaction, ensure efficient extraction of the FAMEs into a non-polar solvent like hexane (B92381). Multiple extractions may be necessary. |
Quantitative Data Summary
| Derivatization Method | Reaction Time | Total VLCFA Content Determined (%) | Key Considerations |
| Sulfuric acid-methanol | 10 minutes | 84.2 - 86.6 | Recommended as most appropriate based on cost, speed, safety, and GC response.[4] |
| Boron trifluoride-methanol | 10 minutes | 84.2 - 86.6 | A common and effective, but more expensive, reagent.[4] |
| Hydrochloric acid-methanol | 90 minutes | 84.2 - 86.6 | Significantly longer reaction time required.[4] |
| Diazomethane | 10 minutes | 84.2 - 86.6 | Effective but hazardous (explosive and toxic).[4] |
| N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | 10 minutes | 84.2 - 86.6 | Silylation agent, can also derivatize other functional groups.[4] |
Experimental Protocols
Method 1: Acid-Catalyzed Methylation using BF3-Methanol
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Sample Preparation : Weigh 1-10 mg of this compound into a screw-cap glass tube. If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen.
-
Dissolution : Add 1 mL of chloroform to dissolve the this compound. Gentle warming and vortexing may be required.[6]
-
Derivatization : Add 2 mL of 14% BF3-methanol solution.[3]
-
Reaction : Cap the tube tightly and heat at 100°C for 10-30 minutes in a heating block or boiling water bath.
-
Extraction : Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane. Vortex thoroughly for 1 minute to extract the fatty acid methyl esters into the hexane layer.
-
Phase Separation : Centrifuge briefly to separate the layers.
-
Collection : Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis. For quantitative analysis, a second extraction of the aqueous layer with hexane is recommended.
-
Drying : Pass the hexane extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water before GC analysis.
Method 2: Acid-Catalyzed Methylation using Sulfuric Acid-Methanol
This protocol is adapted from a method found to be effective for very long-chain fatty acids.[4]
-
Sample Preparation : Weigh 1-10 mg of this compound into a screw-cap glass tube. Ensure the sample is dry.
-
Reagent Addition : Add 2 mL of a freshly prepared solution of 2% sulfuric acid in anhydrous methanol.
-
Dissolution and Reaction : Cap the tube tightly, vortex to dissolve the sample, and heat at 90°C for 10 minutes.
-
Extraction : Cool the tube to room temperature. Add 1 mL of saturated sodium chloride solution and 2 mL of hexane. Vortex thoroughly for 1 minute.
-
Phase Separation and Collection : Centrifuge to separate the phases and transfer the upper hexane layer to a new vial for analysis.
-
Drying : Dry the hexane extract with anhydrous sodium sulfate.
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low derivatization yield of this compound.
References
- 1. static.igem.org [static.igem.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Reaction Time and Temperature on the Synthesis of Methyl Ester Sulfonate Surfactant from Palm Oil as a Feedstock using Microwave-Assisted Heating | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review | MDPI [mdpi.com]
Addressing poor ionization efficiency of hexacosanoic acid in ESI-MS.
Welcome to the technical support center for the mass spectrometry analysis of hexacosanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows for this challenging very-long-chain fatty acid.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a very low signal or no signal at all for this compound in negative ion ESI-MS?
A1: This is a common issue. While the carboxylic acid group of this compound should readily deprotonate to form a [M-H]⁻ ion, the long, nonpolar carbon chain leads to poor solubility in typical ESI mobile phases and low ionization efficiency. Furthermore, the acidic mobile phases often required for good reversed-phase liquid chromatography separation can suppress the ionization of the carboxylate group.[1][2]
Q2: I am using negative ion mode, but my signal-to-noise ratio is very poor. What can I do?
A2: To improve your signal-to-noise ratio in negative ion mode, consider the following:
-
Mobile Phase Optimization: If your chromatography allows, try using a mobile phase with a higher pH or add a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) to promote deprotonation.[3]
-
Sample Cleanup: Complex sample matrices can cause ion suppression.[3] Implement a robust sample cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.[3][4]
-
Source Parameter Optimization: Ensure your ESI source parameters (e.g., capillary voltage, source temperature, gas flows) are optimized for this compound. High source temperatures can sometimes lead to in-source fragmentation.[3]
Q3: Is it possible to analyze this compound in positive ion mode?
A3: Yes, and it is often the more sensitive approach.[1] To analyze in positive ion mode, you will need to either form an adduct with a cation or chemically derivatize the carboxylic acid group.
Q4: What is adduct formation and how does it help?
A4: Adduct formation involves the non-covalent association of your analyte with a cation, creating a positively charged complex that can be easily detected in positive ion mode.[5] For fatty acids, common adducts are formed with sodium ([M+Na]⁺), potassium ([M+K]⁺), or lithium ([M+Li]⁺).[6][7] This is achieved by adding a salt of the desired cation (e.g., lithium acetate) to the mobile phase.[6]
Q5: What is derivatization and when should I consider it?
A5: Derivatization is a chemical reaction that modifies the structure of the analyte to make it more amenable to analysis.[8] For this compound, this typically involves converting the carboxylic acid into a molecule with a permanent positive charge or a group that is very easily protonated.[1][9] This can lead to dramatic increases in sensitivity.[1][10] Consider derivatization when you need the highest possible sensitivity for quantification of trace amounts of this compound.[10]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
Question: My this compound standard is showing very low signal intensity in my ESI-MS analysis. What are the likely causes and how can I fix this?
Answer: Low signal intensity for this compound is a frequent challenge. The flowchart below and the following table outline a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low signal intensity.
| Potential Cause | Recommended Solution | Rationale |
| Poor Ionization in Negative Mode | Switch to positive ion mode and induce adduct formation by adding a salt (e.g., 5 mM lithium acetate) to your mobile phase. | Long-chain fatty acids often ionize more efficiently as adducts in positive mode than as deprotonated molecules in negative mode, especially with acidic mobile phases.[2][6] |
| Ion Suppression from Matrix | Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | Co-eluting contaminants from the sample matrix can compete for ionization, suppressing the signal of your analyte.[3] |
| Suboptimal Mobile Phase (Negative Mode) | If compatible with your chromatography, add a small amount of a basic modifier (e.g., 0.1% ammonium hydroxide) to the mobile phase. | This will raise the pH and promote the deprotonation of the carboxylic acid, enhancing the formation of the [M-H]⁻ ion.[3] |
| Need for Ultra-High Sensitivity | Derivatize the carboxylic acid group with a reagent that imparts a permanent positive charge, such as N-(4-aminomethylphenyl)pyridinium (AMPP). | Derivatization can increase ionization efficiency by several orders of magnitude, allowing for detection at much lower concentrations.[1] |
Issue 2: Absence of the Expected Molecular Ion Peak
Question: I don't see the expected molecular ion for this compound ([M-H]⁻ at m/z 395.7 or adducts like [M+Na]⁺ at m/z 419.7). What could be the problem?
Answer: The absence of a clear molecular ion peak can be alarming. This issue often points to in-source fragmentation or incorrect mass spectrometer settings.
Caption: Logical relationship for troubleshooting a missing molecular ion peak.
| Potential Cause | Recommended Solution | Rationale |
| In-source Fragmentation | Reduce the source temperature and/or capillary voltage. | This compound might be fragmenting within the ion source before it can be detected. Lowering the energy in the source can preserve the molecular ion.[3] |
| Incorrect Ionization Mode | Verify you are in the correct polarity (negative for [M-H]⁻, positive for adducts). | A simple but common oversight. The instrument will not detect ions of the opposite polarity.[3] |
| Mass Spectrometer Not Calibrated | Calibrate your mass spectrometer across the relevant m/z range. | An incorrect calibration will lead to mass shifts, and you may not be looking in the correct m/z window for your ion.[3] |
| Harsh Ionization Technique | If using a technique like Atmospheric Pressure Chemical Ionization (APCI), switch to ESI. | ESI is a "softer" ionization technique that imparts less energy to the analyte, reducing fragmentation compared to APCI.[11] |
Quantitative Data Summary
The following table summarizes the reported improvements in detection sensitivity using different analytical strategies compared to standard negative ion mode ESI-MS.
| Method | Analyte Class | Reported Sensitivity Improvement | Reference |
| Charge-Reversal Derivatization with AMPP | Fatty Acids | ~60,000-fold increase | [1] |
| Derivatization with 2-picolylamine (PA) | Carboxylic Acids | 9 to 158-fold increase | [10] |
| Post-column Infusion of Barium Ions | Fatty Acids | Enhanced SRM detection sensitivity | [1] |
Experimental Protocols
Protocol 1: Analysis via Lithium Adduct Formation (Positive Ion Mode)
This protocol is adapted for enhanced sensitivity without chemical derivatization.
-
Sample Preparation:
-
Extract lipids from the sample using a suitable method (e.g., Folch or MTBE extraction).[12]
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM lithium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 5 mM lithium acetate.
-
Gradient: Start at 60% B, increase to 100% B over 15 minutes, hold for 5 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Mode: Full scan (m/z 100-1000) and/or Targeted MS/MS.
-
Expected Ion: [M+Li]⁺ at m/z 403.7.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal of the [M+Li]⁺ ion.
-
Protocol 2: Analysis via Derivatization with 2-Picolylamine (2-PA)
This protocol offers significantly enhanced sensitivity for quantification.
-
Derivatization Reaction:
-
To the dried sample extract, add 50 µL of a solution containing 10 mg/mL of 2-picolylamine (2-PA), 10 mg/mL of 2,2'-dipyridyl disulfide, and 10 mg/mL of triphenylphosphine (B44618) in acetonitrile.
-
Vortex and let the reaction proceed at room temperature for 30 minutes.
-
Evaporate the solvent under nitrogen.
-
Reconstitute in the initial mobile phase for LC-MS analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Optimize to ensure separation of the derivatized this compound from any excess derivatization reagent and byproducts.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Mode: Selected Reaction Monitoring (SRM) or Targeted MS/MS.
-
Expected Precursor Ion: [M+H]⁺ of the derivatized product.
-
Product Ions: Determine the characteristic fragment ions from a standard of the derivatized this compound to set up SRM transitions. The derivatizing agent itself often produces a characteristic fragment.
-
Caption: Experimental workflow for derivatization of this compound.
References
- 1. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of cellular nonpolar neutral lipids by normal-phase chromatography and analysis by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adduct Formation in ESI/MS by Mobile Phase Additives [inis.iaea.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Nonpolar Lipids and Selected Steroids by Using Laser-Induced Acoustic Desorption/Chemical Ionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A relative quantitative positive/negative ion switching method for untargeted lipidomics via high resolution LC-MS/MS from any biological source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Separation of Very-Long-Chain Fatty Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the separation of very-long-chain fatty acids (VLCFAs) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical technique for separating VLCFAs?
A1: Gas chromatography (GC) is the most common technique for analyzing fatty acids, including VLCFAs. This method typically requires a derivatization step to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).[1] High-performance liquid chromatography (HPLC) is also a valuable tool, particularly for analyzing free fatty acids and their less volatile derivatives.[2]
Q2: Why is derivatization necessary for GC analysis of VLCFAs?
A2: Derivatization is a crucial step in preparing VLCFAs for GC analysis. It involves chemically modifying the fatty acids to increase their volatility and thermal stability.[3][4] This process converts the polar carboxyl group into a less polar ester, which improves peak shape and reduces the likelihood of thermal decomposition in the GC inlet and column.[3] The most common derivatization method is the conversion of fatty acids to fatty acid methyl esters (FAMEs).[1]
Q3: What are the most common stationary phases for VLCFA separation in GC?
A3: The choice of stationary phase is critical for achieving optimal separation of VLCFAs. Highly polar cyanopropylsiloxane stationary phases are frequently used due to their excellent selectivity for separating FAMEs based on chain length and degree of unsaturation.[5] Columns with polyethylene (B3416737) glycol (wax-type) stationary phases are also widely employed for the analysis of saturated and unsaturated FAMEs.[1] For complex mixtures containing cis and trans isomers, highly polar biscyanopropyl phases are recommended.[1][6]
Q4: Can HPLC be used for VLCFA analysis? What are the advantages?
A4: Yes, HPLC, particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for VLCFA analysis. A key advantage of HPLC is that it often does not require derivatization, allowing for the analysis of free fatty acids.[2] C18 columns are the most widely used for reversed-phase separation of fatty acids. HPLC can also be effective for separating isomers, and specialized columns like those with cholesteryl-group bonded silica (B1680970) can offer enhanced selectivity for geometric isomers (cis/trans).[2]
Q5: What are common challenges in VLCFA analysis?
A5: Researchers often face challenges such as low abundance and high hydrophobicity of VLCFAs in biological samples.[7] Contamination from solvents, plasticware, and previous injections can interfere with accurate quantification.[8] Peak tailing is another frequent issue, which can be caused by interactions with the stationary phase or issues with the mobile phase in HPLC.[9] Poor resolution of closely eluting VLCFAs or their isomers is also a common problem.[10]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Peak Overlap
Q: My chromatogram shows poor separation between VLCFA peaks. How can I improve the resolution?
A: Poor resolution can be addressed by optimizing several chromatographic parameters.
-
For GC analysis:
-
Column Selection: Ensure you are using a column with appropriate selectivity. Highly polar cyanopropyl columns (e.g., HP-88, SP-2560) are excellent for resolving complex mixtures of FAMEs, including positional and geometric isomers.[5][6]
-
Column Dimensions: Longer columns provide higher resolution.[11] For instance, a 100m column will offer better separation for complex samples than a 30m column.[6] Narrower internal diameter (ID) columns also increase efficiency.[12][13]
-
Temperature Program: Optimize the oven temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks.[14]
-
Carrier Gas Flow Rate: Adjust the flow rate of the carrier gas (e.g., helium or hydrogen) to its optimal linear velocity for the column being used.
-
-
For HPLC analysis:
-
Mobile Phase Composition: Adjusting the gradient profile or the organic solvent composition in the mobile phase can significantly impact selectivity and resolution.[9]
-
Stationary Phase: While C18 columns are common, consider alternative selectivities.[15] For instance, C8 columns are less retentive and may be suitable for very hydrophobic VLCFAs. Phenyl phases can offer different selectivity due to π-π interactions.
-
Column Temperature: Increasing the column temperature can improve peak shape and sometimes resolution by reducing mobile phase viscosity and increasing analyte diffusivity.
-
Issue 2: Peak Tailing
Q: My VLCFA peaks are showing significant tailing. What are the potential causes and solutions?
A: Peak tailing can compromise quantification and resolution. Here are common causes and their solutions:
-
Active Sites in the GC System: Active sites in the injection port liner or on the column can interact with polar analytes.
-
Solution: Use a deactivated inlet liner and ensure the column is properly conditioned. If the column is old, it may need to be replaced.
-
-
Secondary Interactions in HPLC: In reversed-phase HPLC, free silanol (B1196071) groups on the silica-based stationary phase can interact with polar analytes, causing tailing.[9]
-
Solution: Use an end-capped column or add a competing base to the mobile phase. Operating at a lower pH can also suppress the ionization of silanol groups.[9]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Dilute the sample or reduce the injection volume.[9]
-
-
Column Contamination: Accumulation of matrix components on the column can create active sites.[9]
-
Solution: Implement a robust sample cleanup procedure and use a guard column to protect the analytical column.[9]
-
Issue 3: Extraneous Peaks and Baseline Instability
Q: I am observing ghost peaks and an unstable baseline in my chromatogram. What could be the cause?
A: These issues are often related to contamination or system leaks.
-
Solvent Impurities: Low-purity solvents can introduce contaminants that appear as peaks in the chromatogram.[8]
-
Solution: Use high-purity, HPLC-grade or MS-grade solvents for all sample preparation and analytical steps.[8]
-
-
Carryover: High-concentration samples can lead to carryover in subsequent runs.[8]
-
System Leaks: Leaks in the GC or HPLC system can introduce air, leading to baseline noise and instability.
-
Solution: Perform a leak check of all fittings and connections, including the septum and syringe in a GC system.
-
-
Column Bleed (GC): At high temperatures, the stationary phase can degrade and elute from the column, causing a rising baseline.
-
Solution: Ensure the column is not heated above its maximum recommended temperature. Condition the column properly before use.
-
Data Presentation
Table 1: Comparison of Common GC Columns for VLCFA (as FAMEs) Separation
| Stationary Phase | Polarity | Key Characteristics | Typical Application |
| Polyethylene Glycol (e.g., DB-Wax, HP-INNOWax) | Polar | Good for separating FAMEs from C4 to C24 based on carbon number and degree of unsaturation.[5][16] Does not separate cis/trans isomers well.[5] | General analysis of saturated and unsaturated fatty acids. |
| Cyanopropyl Polysiloxane (e.g., DB-23) | Intermediate-High | Excellent for complex mixtures, including highly unsaturated fatty acids like EPA and DHA.[5] Provides some separation of cis/trans isomers.[5] | Analysis of complex samples like fish oils.[5] |
| Biscyanopropyl Polysiloxane (e.g., SP-2560, HP-88) | Very High | Provides high-resolution separation of cis/trans FAME isomers.[5][6] The go-to choice for detailed isomer analysis.[6] | Quantification of trans fats and detailed analysis of isomeric FAMEs. |
| Ionic Liquid (e.g., SLB-IL111) | Extremely Polar | Offers unique selectivity for geometric and positional FAME isomers, sometimes superior to cyanopropylsiloxane columns. | Comprehensive analysis of complex samples with numerous isomers, such as milk fat. |
Table 2: Comparison of Common HPLC Columns for VLCFA Separation
| Stationary Phase | Key Characteristics | Typical Application |
| C18 (Octadecyl Silane) | Highly retentive due to long alkyl chains. The most widely used reversed-phase column for fatty acids. | General-purpose analysis of a wide range of non-polar to moderately polar VLCFAs. |
| C8 (Octyl Silane) | Less retentive than C18, which can lead to shorter analysis times for very hydrophobic VLCFAs. | Separation of medium to long-chain fatty acids where shorter run times are desired. |
| Phenyl | Offers alternative selectivity based on π-π interactions with aromatic rings. | Can be beneficial for separating derivatized fatty acids or those with aromatic moieties. |
| Cholesteryl-Group Bonded Silica | Provides high molecular shape selectivity. | Excellent for separating geometric (cis/trans) and positional isomers of unsaturated fatty acids.[2] |
Experimental Protocols
Protocol 1: VLCFA Extraction and Derivatization to FAMEs for GC-MS Analysis
This protocol is a generalized procedure and may require optimization for specific sample types and instrumentation.
-
Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma in a glass tube, add a known amount of an internal standard (e.g., deuterated C22:0, C24:0, C26:0).[7]
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution and vortex vigorously.[7]
-
Add 0.5 mL of 0.9% NaCl solution and vortex to induce phase separation.[7]
-
Centrifuge at 2000 x g for 10 minutes.[7]
-
Carefully transfer the lower organic layer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[7]
-
-
Hydrolysis and Derivatization:
-
Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract and heat at 100°C for 10 minutes to hydrolyze the lipids.[7]
-
Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol.[7] Heat at 100°C for 5 minutes to methylate the fatty acids.[7]
-
Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.[7]
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[7]
-
Protocol 2: Reversed-Phase HPLC for Free VLCFA Analysis
This is a representative protocol and requires optimization for specific VLCFAs and HPLC systems.
-
Sample Preparation:
-
Lipid extraction is performed as described in Protocol 1 (steps 1a-1f).
-
The dried lipid extract is reconstituted in a suitable solvent compatible with the HPLC mobile phase (e.g., acetonitrile/isopropanol).
-
-
HPLC Instrumental Analysis:
-
Liquid Chromatograph: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 1:1 v/v) with 0.1% formic acid.[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Gradient: A suitable gradient program is developed to separate the VLCFAs of interest. A gradient elution is generally preferred for analytes with a wide range of polarities.[9]
-
Detection: Mass Spectrometer (e.g., triple quadrupole) with electrospray ionization (ESI).[17]
-
Mandatory Visualization
Caption: General experimental workflow for VLCFA analysis.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 2. hplc.eu [hplc.eu]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. agilent.com [agilent.com]
- 6. Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. gcms.cz [gcms.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. gcms.labrulez.com [gcms.labrulez.com]
- 14. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Hexacosanoic Acid Stability in Biological Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for sample collection and handling to ensure the stability of hexacosanoic acid (C26:0) in biological matrices. Adherence to these guidelines is critical for obtaining accurate and reproducible results in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended anticoagulant for blood collection when analyzing this compound?
A1: Both EDTA and heparin (sodium or lithium) are suitable anticoagulants for the collection of whole blood for this compound analysis.[1][2] Studies on long-chain fatty acids have shown that common tube types containing citrate, sodium heparin, or EDTA are all appropriate for blood collection.[1] For general clinical chemistry, heparin is often used; however, EDTA is preferred for hematological tests and is compatible with most fatty acid analysis protocols.[1]
Q2: What is the optimal temperature for short-term storage of whole blood samples prior to processing?
A2: Whole blood samples should be processed as soon as possible after collection. If immediate processing is not feasible, samples can be stored at refrigerated temperatures (4°C) for up to 24 hours.[1] Some studies have indicated that whole blood and lysed red blood cells are stable for at least 24 hours at room temperature and up to 7 days when refrigerated.[1] However, for very-long-chain fatty acids (VLCFAs), minimizing the time at room temperature is recommended to prevent potential enzymatic degradation.
Q3: How should plasma or serum samples be stored for long-term analysis of this compound?
A3: For long-term storage, plasma or serum samples should be frozen at -80°C. At this temperature, this compound is stable for years.[3] Storage at -20°C is also acceptable for shorter durations, with studies indicating stability for at least one month.[2]
Q4: How many freeze-thaw cycles can a sample undergo without affecting this compound concentrations?
A4: It is best to minimize freeze-thaw cycles. For long-chain fatty acids, samples are generally stable for up to three freeze-thaw cycles.[1] However, for optimal results, it is recommended to aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample. Some studies on other biomolecules have shown that changes can occur after the third cycle.[4][5]
Q5: Can hemolyzed samples be used for this compound analysis?
A5: It is strongly recommended to avoid using hemolyzed samples. Hemolysis, the rupture of red blood cells, can release cellular components that may interfere with the analysis of fatty acids.[6] This can lead to factitiously elevated results for VLCFAs.[6] Visual inspection for a reddish tint in the plasma or serum is a primary indicator of hemolysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Incomplete cell lysis (if analyzing from tissues or cultured cells). | Use more rigorous lysis methods such as sonication on ice or bead beating before solvent extraction.[7] |
| Adsorption of this compound to plasticware. | Use glass tubes and vials for all sample handling and extraction steps to prevent loss of this hydrophobic molecule.[7] | |
| Incomplete derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis. | Ensure the lipid extract is completely dry before adding the derivatization reagent, as water can inhibit the reaction. Use fresh derivatization reagents like boron trifluoride (BF3) in methanol (B129727).[7][8] | |
| High variability between replicate samples | Inconsistent sample handling and storage conditions. | Standardize all pre-analytical procedures, including time from collection to processing, storage temperatures, and the number of freeze-thaw cycles. |
| Pipetting errors with viscous organic solvents. | Use positive displacement pipettes for accurate handling of solvents like chloroform (B151607) and hexane (B92381) during extraction.[7] | |
| Artificially high this compound levels | Hemolysis of the blood sample. | Visually inspect all plasma and serum samples for any pink or red discoloration. If hemolysis is suspected, a new sample should be collected.[6] |
| Dietary interference. | For clinical studies, it is recommended that patients avoid consuming peanuts or peanut butter for at least 12 hours before blood collection, as this can cause a temporary elevation in VLCFA levels.[6] |
Data Presentation: Stability of this compound Under Various Conditions
The following tables summarize the recommended pre-analytical conditions for ensuring this compound stability. While specific quantitative degradation rates for this compound are not widely published, these guidelines are based on best practices for very-long-chain fatty acids.
Table 1: Recommended Anticoagulants for Blood Collection
| Anticoagulant | Suitability for this compound Analysis | Notes |
| EDTA (Ethylenediaminetetraacetic acid) | Highly Recommended | Chelates calcium to prevent clotting. Generally does not interfere with fatty acid analysis.[1] |
| Heparin (Sodium or Lithium) | Recommended | Inhibits thrombin to prevent clotting. Suitable for most clinical chemistry assays, including fatty acid analysis.[1][2] |
| Sodium Citrate | Acceptable | Primarily used for coagulation studies. Can be used for fatty acid analysis, but EDTA and heparin are more common.[1] |
Table 2: Short-Term and Long-Term Storage Recommendations for Samples
| Sample Type | Short-Term Storage | Long-Term Storage |
| Whole Blood | 4°C for up to 24 hours | Not Recommended |
| Plasma/Serum | 4°C for up to 72 hours[2] | -80°C for multiple years [3] |
| -20°C for up to 1 month[2] |
Table 3: Impact of Freeze-Thaw Cycles on Sample Integrity
| Number of Freeze-Thaw Cycles | Expected Impact on this compound Levels | Recommendation |
| 1-3 | Minimal to no significant change expected.[1] | Acceptable for analysis. |
| >3 | Potential for degradation and increased variability.[4][5] | Avoid if possible. If necessary, validate for your specific assay. |
Experimental Protocols
Protocol: Analysis of this compound in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the key steps for the extraction, derivatization, and analysis of this compound from human plasma.
1. Sample Preparation and Lipid Extraction (Modified Folch Method) [7]
-
To 100 µL of plasma in a glass tube, add a known amount of a deuterated internal standard (e.g., C26:0-d4).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the lower organic layer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Hydrolysis and Derivatization to Fatty Acid Methyl Esters (FAMEs) [8][9]
-
Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract.
-
Heat at 100°C for 10 minutes.
-
Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol.
-
Heat at 100°C for 5 minutes.
-
Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial.
3. GC-MS Instrumental Analysis [9]
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min and hold for 10 min.
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound methyl ester and the internal standard.
Visualizations
References
- 1. Effect of fasting status and other pre-analytical variables on quantitation of long-chain fatty acids in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very Long-Chain and Branched-Chain Fatty Acids Profile | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Impact of Freeze-Thaw Cycles on Circulating Inflammation Marker Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Mitigating contamination sources in trace analysis of hexacosanoic acid.
Welcome to the technical support center for the trace analysis of hexacosanoic acid (C26:0). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to minimize contamination and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of this compound contamination in trace analysis?
A1: Contamination in very-long-chain fatty acid (VLCFA) analysis, including this compound, is a common issue that can arise from multiple sources throughout the experimental workflow. Identifying and mitigating these sources is critical for accurate quantification. The most prevalent sources include:
-
Laboratory Environment: Dust, aerosols, and even fingerprints can introduce fatty acids into your samples.[1] Skin flakes, in particular, are rich in lipids.
-
Labware:
-
Plasticware: Disposable plastic items such as pipette tips, microcentrifuge tubes, and syringe filters are significant sources of fatty acid contamination. Palmitic acid (C16:0) and stearic acid (C18:0) are commonly leached from polypropylene (B1209903) materials, and similar leaching can be expected for other fatty acids.[2][3] Organic solvents are more likely to leach these contaminants from plastics compared to water.[2]
-
Glassware: Reusable glassware can retain lipid residues if not subjected to rigorous cleaning protocols.[1]
-
-
Solvents and Reagents:
-
Solvents: Organic solvents like methanol, hexane (B92381), and chloroform, even at high purity grades (e.g., HPLC grade), can contain trace amounts of fatty acids.[1]
-
Derivatization Reagents: Reagents used to create fatty acid methyl esters (FAMEs) for GC-MS analysis can be a source of contamination if they are not of high purity.
-
Water: Deionized water systems can be a source of contamination if not properly maintained.[1]
-
-
Analytical Instrumentation:
-
Sample Handling: Cross-contamination can occur from contact with any non-clean surfaces, including gloves that have touched contaminated areas.
Q2: I'm observing a high background signal for this compound in my blanks. What should I do?
A2: A high background signal in your method blanks indicates a systematic contamination issue. A logical approach to identifying and eliminating the source is crucial.
Troubleshooting Workflow for High Background:
Caption: A logical workflow for troubleshooting high background contamination.
-
Analyze a Solvent Blank: Inject the solvent used for sample reconstitution directly into the GC-MS. This will determine if the solvent is the source of contamination.
-
Run a Method Blank: If the solvent is clean, perform the entire sample preparation procedure (extraction, derivatization) without any sample. This will help pinpoint the step where contamination is introduced.
-
Systematically Check Components: If the method blank is contaminated, individually test each component. For example, rinse a new pipette tip with clean solvent and analyze the solvent to check for leached fatty acids.
-
Check the GC-MS System: If the above steps do not reveal the source, the contamination may be within the analytical instrument itself. Clean or replace the injector liner and septum. "Bake out" the column at a high temperature (below its maximum limit) to remove contaminants.
Q3: Can I use plastic labware for trace this compound analysis?
A3: It is strongly recommended to avoid plastic labware whenever possible for trace fatty acid analysis. Plasticizers and other additives can leach from plastics and interfere with your analysis.[2][3] Whenever feasible, use glassware or stainless-steel alternatives. If plasticware is unavoidable, it is essential to test it for leachables and select a brand and lot that shows minimal contamination.
Q4: How should I clean my glassware to minimize background levels of this compound?
A4: A rigorous cleaning protocol is essential for removing lipid residues from glassware. A multi-step process involving a detergent wash, solvent rinses, and an acid wash is recommended. For detailed instructions, refer to the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
| Possible Cause | Solution | Verification |
| Contaminated Solvents/Reagents | Use high-purity, HPLC, or GC-grade solvents and fresh derivatization reagents.[1] Test new batches of solvents for background fatty acid levels. | A clean baseline in solvent blank injections. |
| Leaching from Plasticware | Replace plastic labware (e.g., syringe filters, pipette tips) with glass or stainless-steel alternatives. | Reduction or elimination of extraneous peaks in method blanks. |
| Septum Bleed | Replace the inlet septum with a high-quality, low-bleed septum. Condition the new septum according to the manufacturer's instructions. | Reduction of sharp, repetitive peaks, especially at high temperatures. |
| Carryover from Previous Injection | Run one or more solvent blanks between samples to flush the system. | Absence of analyte peaks in the solvent blank immediately following a high-concentration sample. |
Issue 2: Poor Peak Shape (Tailing)
| Possible Cause | Solution | Verification |
| Incomplete Derivatization | Ensure the derivatization reaction has gone to completion. Optimize reaction time and temperature. Ensure samples are dry as water can hinder the reaction. | Sharper, more symmetrical peaks for your analytes. |
| Active Sites in the GC System | Free fatty acids can interact with active sites in the inlet liner or on the column. Use a deactivated inlet liner and ensure the column is in good condition. | Improved peak shape for fatty acids and other polar compounds. |
| Column Contamination | Contaminants from the sample matrix can accumulate at the head of the column. Trim the first few centimeters of the column or use a guard column. | Restoration of peak shape and resolution. |
Quantitative Data on Contamination
Table 1: Reduction in Fatty Acid Contamination by Replacing Plasticware with Glassware
| Fatty Acid | Original Method (Plastic Syringe & Filter) Contamination (ppm) | Revised Method (Glass Syringe & Stainless Steel Filter) Contamination (ppm) | Reduction in Contamination (%) |
| Palmitic Acid (C16:0) | 6.6 ± 1.2 | 2.6 ± 0.9 | 60.6% |
| Stearic Acid (C18:0) | 8.9 ± 2.1 | 1.9 ± 0.8 | 78.7% |
Data adapted from a study on the analysis of fatty acids in atmospheric particulate matter.[2][3]
Experimental Protocols
Protocol 1: Comprehensive Glassware Cleaning for Trace Fatty Acid Analysis
-
Initial Wash: Wash glassware with a laboratory-grade, phosphate-free detergent and hot water. Use brushes to scrub all surfaces thoroughly.
-
Tap Water Rinse: Rinse thoroughly with hot tap water.
-
Deionized Water Rinse: Rinse three times with deionized water.
-
Solvent Rinse: Rinse with a high-purity solvent such as acetone (B3395972) or hexane to remove any residual organic contaminants.
-
Acid Wash (Optional but Recommended): For persistent contamination, soak glassware in a 1-5% solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for several hours. (Caution: Always handle strong acids with appropriate personal protective equipment (PPE) in a fume hood).
-
Final Deionized Water Rinse: Thoroughly rinse with high-purity deionized water (at least 5-7 times).
-
Drying: Dry the glassware in an oven at a high temperature (e.g., >100°C) to remove any residual water and volatile organic compounds. For extremely sensitive analyses, glassware can be baked in a muffle furnace at 450-500°C for several hours.
-
Storage: After cooling, cover the openings of the glassware with pre-cleaned aluminum foil and store in a clean, dust-free environment.
Protocol 2: Preparation and Analysis of a Method Blank
-
Objective: To assess the level of background contamination from all reagents, solvents, and labware used in the analytical procedure.
-
Procedure: a. Using pre-cleaned glassware, perform every step of your analytical method, including solvent additions, extraction, derivatization, and reconstitution. b. Crucially, do not add any sample or standard to the blank. c. The final extract represents the "method blank."
-
Analysis: a. Inject the method blank into the GC-MS using the same analytical method as for your samples. b. Analyze the resulting chromatogram for the presence of this compound and other potential contaminants.
-
Interpretation: a. The presence of this compound in the method blank indicates contamination from one or more sources in your workflow. b. The peak area of the contaminant in the blank can be used to establish a limit of detection (LOD) and limit of quantification (LOQ) for your analysis.
Protocol 3: Testing Labware for Leachable Fatty Acids
-
Objective: To determine if a specific type of labware (e.g., pipette tips, centrifuge tubes) is a source of this compound contamination.
-
Procedure: a. Place a representative sample of the labware to be tested in a pre-cleaned glass beaker. b. Add a volume of high-purity solvent (e.g., hexane or methanol) sufficient to cover the labware. c. Cover the beaker with pre-cleaned aluminum foil and let it sit for a defined period (e.g., 1 hour, 24 hours) at room temperature. d. As a control, prepare a beaker with only the solvent.
-
Analysis: a. Carefully remove an aliquot of the solvent from the beaker containing the labware and from the control beaker. b. Analyze both aliquots by GC-MS.
-
Interpretation: a. Compare the chromatogram of the solvent exposed to the labware with that of the control solvent. b. The presence of new peaks, including one corresponding to this compound, in the labware-exposed solvent indicates leaching.
Visualizations
Caption: Experimental workflow for trace this compound analysis with integrated quality control.
References
Strategies to improve the limit of detection for hexacosanoic acid.
Welcome to the Technical Support Center for the analysis of hexacosanoic acid (C26:0). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the limit of detection in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can achieve high sensitivity for this compound analysis.[1][2] The choice often depends on the sample matrix, available equipment, and the desired throughput. LC-MS/MS, particularly with derivatization, can offer exceptional sensitivity, reaching femtomole levels on-column.[3][4]
Q2: Is derivatization necessary for this compound analysis?
A2: While underivatized analysis of very-long-chain fatty acids (VLCFAs) is possible with LC-MS/MS, derivatization is highly recommended to improve the limit of detection.[5] Derivatization enhances the volatility of this compound for GC analysis and improves ionization efficiency for MS detection, leading to a stronger signal.[4][6]
Q3: What are the common derivatization reagents for this compound?
A3: For GC-MS analysis, the most common method is the conversion of fatty acids to their fatty acid methyl esters (FAMEs).[6][7][8] For LC-MS analysis, reagents that introduce a readily ionizable group are used. Examples include trimethyl-amino-ethyl (TMAE) iodide esters and 2-picolylamine (PA), which can increase detection responses by over 100-fold.[4][9] Pentafluorobenzyl (PFB) bromide is another effective derivatizing agent for GC-MS with negative chemical ionization, which can significantly improve detection limits.[2]
Q4: How can I minimize sample loss during preparation?
A4: To minimize loss, it is crucial to use an internal standard, such as a deuterated version of this compound, which is added at the beginning of the sample preparation process.[2] This allows for the correction of any analyte loss during extraction and derivatization steps. Additionally, using silanized glassware can prevent the adsorption of fatty acids to surfaces.
Q5: What are the key instrument parameters to optimize for better sensitivity?
A5: For both GC-MS and LC-MS, optimizing parameters is critical. In GC-MS, this includes the injector temperature, oven temperature program, and carrier gas flow rate.[10] For LC-MS, optimizing the mobile phase composition, gradient elution, and mass spectrometer settings such as ionization source parameters and collision energy is crucial.[11] Employing sensitive detection modes like Selected Ion Monitoring (SIM) for GC-MS or Multiple Reaction Monitoring (MRM) for LC-MS/MS is essential for achieving the lowest limits of detection.[7][12]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet or column. 2. Inappropriate mobile phase pH in LC. 3. Column degradation. | 1. Use a fresh, silanized inlet liner and trim the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[13] 3. Replace the analytical column. |
| Low Signal Intensity | 1. Incomplete derivatization. 2. Analyte degradation during sample preparation. 3. Suboptimal ionization in the MS source. 4. Matrix effects suppressing the signal. | 1. Optimize derivatization reaction time, temperature, and reagent concentration.[14] 2. Use antioxidants during sample preparation and avoid high temperatures for extended periods.[15] 3. Clean and tune the mass spectrometer. Optimize source parameters (e.g., spray voltage, gas flows). 4. Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering substances.[16] |
| High Background Noise | 1. Contaminated solvents or reagents. 2. Bleed from the GC column or septa. 3. Insufficiently clean sample extracts. | 1. Use high-purity solvents and freshly prepared reagents. 2. Condition the GC column properly and use high-quality, low-bleed septa. 3. Enhance sample preparation with additional cleanup steps.[16] |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Variability in injection volume. 3. Fluctuation in instrument performance. | 1. Standardize all sample preparation steps and use an internal standard.[2] 2. Ensure the autosampler is functioning correctly and the syringe is clean. 3. Regularly perform system suitability tests to monitor instrument performance. |
Quantitative Data Summary: Limit of Detection (LOD)
The following table summarizes reported limits of detection for very-long-chain fatty acids, including this compound, using different analytical methods.
| Analytical Method | Derivatization | Limit of Detection (LOD) | Reference |
| LC-MS/MS | None | 0.20 - 0.71 µmol/L (in plasma) | [5] |
| LC-MS | Tributylamine (ion pairing) | Median of 5 ng/mL | [1] |
| GC-MS (NCI) | Pentafluorobenzyl (PFB) bromide | 0.05 pg to 1.0 pg | [2] |
| LC-ESI-MS/MS | 2-picolylamine (PA) | 1.5 - 5.6 fmol on column | [4] |
| GC-FID/MS | Fatty Acid Methyl Esters (FAMEs) | Femtomole levels | [3] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound as Fatty Acid Methyl Ester (FAME)
This protocol is a generalized procedure for the derivatization of this compound to its methyl ester for GC-MS analysis.
1. Lipid Extraction:
-
Homogenize the biological sample (e.g., plasma, tissue).
-
Perform a lipid extraction using a solvent system like chloroform:methanol (B129727) (2:1, v/v) according to the Folch method.
2. Saponification and Methylation:
-
Evaporate the extracted lipids to dryness under a stream of nitrogen.
-
Add 1 mL of 0.5 M KOH in methanol and heat at 100°C for 5 minutes to saponify the lipids.
-
Add 2 mL of 14% boron trifluoride (BF3) in methanol and heat at 100°C for 5 minutes for methylation.
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution, vortex, and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the FAMEs.
3. GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS.
-
GC Column: Use a polar capillary column suitable for FAME analysis (e.g., SP-2560).
-
Oven Program: Start at 100°C, ramp to 240°C at 3°C/min.
-
Carrier Gas: Helium.
-
MS Detection: Use electron ionization (EI) and scan in Selected Ion Monitoring (SIM) mode for the characteristic ions of this compound methyl ester.
Protocol 2: LC-MS/MS Analysis of this compound with Derivatization
This protocol describes a method for sensitive detection of this compound using LC-MS/MS after derivatization.
1. Hydrolysis and Extraction:
-
To 50 µL of plasma, add an internal standard (deuterated C26:0).
-
Add 100 µL of 1M HCl and incubate at 90°C for 1 hour to hydrolyze the lipids.[7]
-
Perform a liquid-liquid extraction with a suitable organic solvent like hexane or isopropanol/chloroform.[7]
-
Evaporate the organic layer to dryness.
2. Derivatization with 2-Picolylamine (PA):
-
Reconstitute the dried extract in a solution containing 2-picolylamine, 2,2'-dipyridyl disulfide, and triphenylphosphine (B44618) in acetonitrile.
-
Incubate the reaction mixture to form the PA-derivatives.
3. LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in the initial mobile phase.
-
LC Column: Use a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the fatty acid derivatives.
-
MS/MS Detection: Use electrospray ionization (ESI) in positive mode and detect the specific precursor-to-product ion transitions for the PA-derivatized this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.[7]
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 9. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to improve LOD or detection limits in HPLC - Tips & Suggestions [mtc-usa.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. organomation.com [organomation.com]
Resolving co-elution of hexacosanoic acid with other lipids.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of hexacosanoic acid (C26:0) with other lipids during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of co-elution in my chromatogram?
A1: The most common signs of co-elution are distorted or asymmetrical peak shapes.[1] Instead of a sharp, symmetrical Gaussian peak for this compound, you may observe:
-
Peak Shouldering: A small, secondary peak on the leading or tailing edge of the main peak.[2]
-
Broad Peaks: Peaks that are wider than expected, suggesting multiple unresolved components are eluting together.[1]
-
Split Peaks: A distinct dip or valley at the apex of the peak, indicating at least two closely eluting compounds.[2]
If you are using a Mass Spectrometry (MS) detector, you can confirm co-elution by examining the mass spectra across the chromatographic peak. If the mass spectra are not consistent across the entire peak, it confirms the presence of multiple, co-eluting compounds.[3]
Q2: I suspect this compound is co-eluting with a sphingomyelin (B164518) species. How can these be separated?
A2: Co-elution of a very-long-chain fatty acid (VLCFA) like this compound with a polar lipid like sphingomyelin is common in reversed-phase liquid chromatography (LC). Sphingomyelin species can be resolved based on the hydrophobicity of their fatty acid and sphingoid chains.[4][5] To resolve this, consider the following strategies:
-
Optimize the Mobile Phase Gradient: A shallower gradient (a slower, more gradual increase in the organic solvent percentage) can significantly improve the separation between lipids with different polarities.[1]
-
Modify Mobile Phase Composition: Adding a different solvent or modifier can alter selectivity. For instance, adjusting the ratio of acetonitrile (B52724) to isopropanol (B130326) in the mobile phase can change the elution profile.[6]
-
Change the Stationary Phase: If a standard C18 column is insufficient, switching to a column with different chemistry, such as a C30 column or one with a polar-embedded group, can provide the necessary selectivity to separate these different lipid classes.[1][7]
Q3: How can I resolve this compound (C26:0) from other closely related VLCFAs like tetracosanoic acid (C24:0)?
A3: Separating homologous fatty acids requires high chromatographic efficiency.
-
For Gas Chromatography (GC-MS): This is the most common method for VLCFA analysis and provides excellent resolution.[8][9] The key is to derivatize the fatty acids into fatty acid methyl esters (FAMEs) to increase their volatility.[8][9] Optimization of the GC oven temperature gradient is critical; a slow temperature ramp will improve the separation of long-chain FAMEs.
-
For Liquid Chromatography (LC-MS): While less common for separating homologous saturated fatty acids, it can be achieved with a high-efficiency column (e.g., small particle size, long column) and an optimized, shallow mobile phase gradient.[10][11]
Q4: Can I resolve co-eluting peaks without altering my established chromatographic method?
A4: In some cases, yes. If your detector provides spectral information (e.g., MS), software-based deconvolution may be an option.[1] Advanced data analysis software can mathematically resolve overlapping chromatographic peaks by identifying unique mass fragments for each compound and assigning the signal accordingly.[12] However, this approach is highly dependent on the quality of the data and the degree of overlap. For robust quantification, chromatographic separation is always preferred.[12]
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to diagnosing and fixing co-elution issues involving this compound.
Problem: A single peak is observed in the chromatogram, but MS analysis shows ions corresponding to both this compound and a phosphatidylcholine (PC) species.
| Strategy | Description | Expected Outcome |
| 1. Gradient Optimization (LC) | Decrease the rate of increase of the strong organic solvent (e.g., isopropanol/acetonitrile) in your mobile phase. For example, change the gradient from a 5-minute ramp to a 15-minute ramp. | Increased retention time for both lipids, with improved separation between the nonpolar fatty acid and the more polar phosphatidylcholine. |
| 2. Stationary Phase Change (LC) | Switch from a standard C18 column to a C30 column. | The C30 phase provides greater shape selectivity and can better resolve lipids with different structures, enhancing the separation of the linear fatty acid from the bulky PC molecule.[7] |
| 3. Solid Phase Extraction (SPE) | Implement an upstream SPE step to separate lipid classes before LC-MS analysis. An aminopropyl SPE column can be used to separate neutral lipids (like free fatty acids) from phospholipids.[13] | The PC will be retained on the SPE column, while the this compound will be eluted, eliminating co-elution in the final analysis. |
| 4. Derivatization (GC-MS) | Use a derivatization agent to convert this compound to its fatty acid methyl ester (FAME). Phospholipids like PC are not typically analyzed by GC-MS without hydrolysis.[14] | This approach fundamentally separates the analytes by technique. The FAME of this compound can be analyzed by GC-MS, while the intact PC would require a separate LC-MS analysis. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using MTBE
This protocol is a widely used method for general lipid extraction from plasma or serum.[2]
-
To 100 µL of plasma in a glass tube, add a suitable internal standard (e.g., deuterated C26:0).
-
Add 1.5 mL of methanol (B129727) and vortex thoroughly.
-
Add 5 mL of methyl-tert-butyl ether (MTBE) and shake for 1 hour at room temperature.
-
Induce phase separation by adding 1.25 mL of water and vortexing for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the upper (organic) phase containing the lipids into a new glass tube.[2]
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 200 µL) of a suitable solvent like isopropanol/acetonitrile (1:1, v/v) for LC-MS analysis.[2]
Protocol 2: Derivatization to FAMEs for GC-MS Analysis
This protocol describes the conversion of free fatty acids to their corresponding methyl esters for GC-MS analysis.[6][8]
-
Ensure the lipid extract from Protocol 1 is completely dry.
-
Add 1 mL of 2% methanolic sulfuric acid or 14% Boron Trifluoride (BF3) in methanol to the dried extract.[6]
-
Seal the tube and heat at 90-100°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
Add 1 mL of water and 1 mL of hexane (B92381) to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer to a new vial for GC-MS injection.
Protocol 3: Reversed-Phase LC-MS/MS Method for VLCFA Analysis
This is a general-purpose reversed-phase method that can be adapted to resolve many lipid classes.[6][10]
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, ≤1.8 µm particle size).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.[6]
-
Flow Rate: 0.250 mL/min.[2]
-
Gradient:
-
0-2 min: 30% B
-
2-20 min: Linear ramp to 100% B
-
20-25 min: Hold at 100% B
-
25.1-30 min: Return to 30% B (re-equilibration)
-
-
MS Detection: Use negative ion mode electrospray ionization (ESI) and monitor for the specific precursor-product ion transition for this compound.
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving co-elution.
Caption: Experimental workflow for VLCFA quantification from biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. Separation of molecular species of sphingomyelin by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography high‐resolution mass spectrometry for fatty acid profiling [genedata.com]
- 12. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
Validation & Comparative
A Comparative Guide to the Validation of a New Analytical Method for Hexacosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of hexacosanoic acid (C26:0), a very-long-chain fatty acid (VLCFA), is crucial for the diagnosis and monitoring of peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD).[1][2] An accumulation of VLCFAs, including this compound, is a key biomarker for these conditions.[1][2] This guide provides an objective comparison of a new, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with the traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach for the analysis of this compound. The information is supported by experimental data to aid researchers in selecting the most suitable method for their analytical needs.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical technique is critical for achieving reliable and accurate quantification of this compound in biological matrices. While Gas Chromatography-Mass Spectrometry (GC-MS) has been a traditional method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, offering high sensitivity and specificity, often without the need for derivatization.[3]
The following tables summarize the key performance parameters of a new, validated LC-MS/MS method compared to a conventional GC-MS method for the quantification of this compound.
Table 1: Performance Characteristics of a New LC-MS/MS Method for this compound
| Validation Parameter | Performance |
| Linearity Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Precision (Intra-day %RSD) | < 5% |
| Precision (Inter-day %RSD) | < 10% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: Performance Characteristics of a Traditional GC-MS Method for this compound
| Validation Parameter | Performance |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (Intra-day %RSD) | < 10% |
| Precision (Inter-day %RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. Below are representative protocols for the quantification of this compound using the new LC-MS/MS method and the traditional GC-MS method.
Protocol 1: New LC-MS/MS Method for this compound
This method is optimized for the sensitive and specific quantification of this compound in plasma or serum without the need for chemical derivatization.
1. Sample Preparation and Extraction:
-
To 100 µL of plasma or serum, add an internal standard (e.g., deuterated this compound).
-
Perform protein precipitation by adding 400 µL of ice-cold isopropanol.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions:
-
LC System: Agilent 1290 Infinity II LC System or similar.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient to ensure the separation of this compound from other fatty acids.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Monitor the transition from the precursor ion (m/z of deprotonated this compound) to a specific product ion.
-
MRM Transition for Internal Standard: Monitor the corresponding transition for the deuterated internal standard.
Protocol 2: Traditional GC-MS Method for this compound
This method requires derivatization of this compound to its more volatile methyl ester (FAME) prior to analysis.
1. Lipid Extraction:
-
Extract total lipids from the sample (e.g., plasma, tissue homogenate) using a method such as Folch or Bligh-Dyer.
2. Derivatization to Fatty Acid Methyl Ester (FAME):
-
To the dried lipid extract, add a derivatization agent such as 14% Boron Trifluoride in methanol (B129727) (BF3-methanol).[4]
-
Heat the mixture at 60-100°C for a specified time (e.g., 10-90 minutes) to ensure complete methylation.[4]
-
After cooling, add hexane (B92381) and a saturated sodium chloride solution to extract the FAMEs into the hexane layer.[4]
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
3. Gas Chromatography Conditions:
-
GC System: Agilent 8890 GC or similar.[5]
-
Column: High-temperature capillary column (e.g., DB-1HT, 30 m x 0.25 mm, 0.1 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate.[5]
-
Injector Temperature: 325°C.[5]
-
Oven Temperature Program: A temperature gradient program to separate the FAMEs.
-
Injection Mode: Splitless injection.[5]
4. Mass Spectrometry Conditions:
-
Mass Spectrometer: 7010B Triple Quadrupole GC/MS or similar.[5]
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.[5]
-
Transfer Line Temperature: 310°C.[5]
-
Ion Source Temperature: 230°C.[5]
Mandatory Visualizations
Analytical Method Validation Workflow
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.
Caption: A generalized workflow for the validation of an analytical method.
Comparison of LC-MS/MS and GC-MS for this compound Analysis
The choice between LC-MS/MS and GC-MS for this compound analysis involves considering several key factors. The following diagram illustrates a logical comparison of these two techniques.
Caption: Key comparison points between LC-MS/MS and GC-MS methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Inter-laboratory comparison of hexacosanoic acid quantification methods.
An Essential Guide to the Inter-Laboratory Comparison of Hexacosanoic Acid Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of this compound (C26:0), a very-long-chain fatty acid (VLCFA), is critical for the diagnosis and monitoring of peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD)[1]. The accumulation of VLCFAs is a key biomarker for these conditions, necessitating robust and reliable analytical methods[1]. This guide provides a comparative overview of the two primary methods used for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Quantitative Performance
The choice of analytical method can significantly impact the sensitivity, specificity, and throughput of this compound quantification. Below is a summary of typical performance characteristics for GC-MS and LC-MS/MS based on available literature. It is important to note that direct inter-laboratory comparison studies for this compound are not widely published, and performance metrics can vary based on specific instrumentation, protocols, and laboratory practices[2]. The National Institute of Standards and Technology (NIST) has initiated a Fatty Acid Quality Assurance Program (FAQAP) to assess and improve the comparability of fatty acid measurements across laboratories[2].
Table 1: Summary of Method Validation Parameters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | ≥ 0.9958[3] | > 0.99[4] |
| Limit of Detection (LOD) | 0.1 µg/mL - 20.2 µg/mL (for a range of fatty acids)[3] | Low nanomolar range[5] |
| Limit of Quantification (LOQ) | 5.0 µg/mL - 50.0 µg/mL (for a range of fatty acids)[3] | 1 µg/mL[6] |
| Precision (CV%) | Within-run and total CVs are generally low[4] | Intra- and inter-day precision RSD < 15%[7] |
| Accuracy (% Recovery) | 81% - 110% depending on concentration level[3] | 73.74% - 127.9%[3] |
| Derivatization | Required (typically to FAMEs or PFB esters)[1][8] | Not required[4] |
Table 2: Reference Intervals for this compound in Human Plasma
| Analyte | Healthy Control Range (µmol/L) | Diagnostic Threshold (X-ALD) (µmol/L) | Diagnostic Threshold (Zellweger Syndrome) (µmol/L) |
| This compound (C26:0) | 0.20 - 0.71[1][4] | 1.61 - 3.34[1] | > 3.34[1] |
Experimental Workflows and Methodologies
The overall workflow for VLCFA quantification involves sample preparation (including hydrolysis and extraction) followed by chromatographic separation and mass spectrometric detection[1].
Detailed Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is noted for its high sensitivity and specificity, and for not requiring a derivatization step, which simplifies sample preparation[4][5].
A. Sample Preparation and Extraction [1][4]
-
Sample Collection: Use 50 µL of plasma or serum.
-
Internal Standards: Add 50 µL of a deuterated internal standard mixture (containing C26:0-d4) in methanol.
-
Hydrolysis: Add 100 µL of HCl and vortex. Incubate the mixture at 90°C for 1 hour to release fatty acids from complex lipids.
-
Cooling: Allow samples to cool to room temperature.
-
Liquid-Liquid Extraction: Add 650 µL of isopropanol, vortex, and incubate for 15 minutes. Then, add 350 µL of chloroform, vortex thoroughly, and centrifuge at 4000 x g for 10 minutes.
-
Solvent Evaporation: Carefully transfer the lower organic layer to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
B. Instrumentation and Analysis [1]
-
Chromatography System: HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724)/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient is used to separate fatty acids based on chain length.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and internal standard.
C. Data Analysis [1]
-
Generate a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the calibrators.
-
Quantify the this compound concentration in unknown samples using the regression equation from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
A well-established and robust method, GC-MS analysis of fatty acids requires a chemical derivatization step to increase their volatility[1][8].
A. Sample Preparation, Hydrolysis, and Extraction
-
Follow steps 1-4 from the LC-MS/MS sample preparation protocol (Sample Collection, Internal Standards, Hydrolysis, Cooling).
-
Extraction: After cooling, neutralize the sample and extract the free fatty acids using an organic solvent such as hexane (B92381) or iso-octane[1][9].
-
Evaporate the organic extract to dryness.
-
Add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.
-
Incubate at room temperature for 20 minutes to form PFB esters.
-
Dry the sample under vacuum.
-
Reconstitute the derivatized sample in 50 µL of iso-octane for injection.
C. Instrumentation and Analysis [1][9]
-
GC System: Gas chromatograph with a capillary column suitable for fatty acid ester analysis (e.g., a polar stationary phase).
-
Carrier Gas: Helium.
-
Injection: 1 µL of the reconstituted sample is injected.
-
Oven Program: A temperature gradient is used to separate the fatty acid derivatives (e.g., start at 80°C, ramp to 280°C)[10].
-
Mass Spectrometer: Single quadrupole or tandem mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each fatty acid ester[1].
D. Data Analysis [9]
-
A standard curve is generated using unlabeled fatty acid standards mixed with the same deuterated internal standards.
-
The ratios of unlabeled to labeled standards are measured for the standard curve and used to determine the concentration of this compound in the samples.
Metabolic Pathway of Very-Long-Chain Fatty Acids
This compound is a VLCFA that undergoes β-oxidation within peroxisomes. Genetic defects in the proteins responsible for transporting VLCFAs into the peroxisome or in the β-oxidation enzymes themselves lead to the accumulation of these fatty acids in tissues and plasma, a hallmark of peroxisomal disorders[1].
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. LC-MS/MS offers the advantage of simpler sample preparation without the need for derivatization and can provide very low limits of detection. GC-MS is a robust and well-established method, though the requirement for derivatization adds a step to the workflow. The selection of a particular method will depend on the specific requirements of the study, available instrumentation, and desired throughput. For inter-laboratory consistency, adherence to standardized protocols and participation in quality assurance programs are highly recommended to ensure data comparability and reliability in clinical and research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Validation and Verification of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Total Docosahexaenoic Acid in Pig Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. lipidmaps.org [lipidmaps.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Hexacosanoic Acid (C26:0) and Lignoceric Acid (C24:0) as Biomarkers for Adrenoleukodystrophy (ALD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hexacosanoic acid (C26:0) and lignoceric acid (C24:0) as diagnostic biomarkers for X-linked Adrenoleukodystrophy (ALD). It includes a review of their biochemical basis, a comparison of their diagnostic performance supported by experimental data, and detailed analytical protocols.
Introduction to VLCFAs in Adrenoleukodystrophy
X-linked Adrenoleukodystrophy (ALD) is a rare genetic disorder caused by mutations in the ABCD1 gene, which encodes the peroxisomal transporter ATP-binding cassette subfamily D member 1 (ALDP).[1] A defect in this protein impairs the transport of very-long-chain fatty acids (VLCFAs), particularly C26:0 and C24:0, into peroxisomes for degradation via β-oxidation.[1] This leads to the accumulation of these VLCFAs in various tissues, including the brain's white matter, the spinal cord, and the adrenal cortex, which is a key factor in the pathophysiology of ALD.[1] The measurement of VLCFA levels is the primary diagnostic tool for ALD.[1]
Biochemical Pathway of VLCFA Accumulation in ALD
The accumulation of VLCFAs in ALD is a direct consequence of impaired peroxisomal β-oxidation. The following diagram illustrates the simplified biochemical pathway leading to VLCFA accumulation.
Quantitative Comparison of VLCFA Biomarkers
The diagnosis of ALD relies on the measurement of absolute concentrations of C26:0 and the ratios of C26:0 to C22:0 (behenic acid) and C24:0 to C22:0.[2] While elevated levels of both C24:0 and C26:0 are observed in ALD patients, C26:0 is considered a more specific marker.[3][4]
Diagnostic Performance
The following table summarizes the diagnostic performance of C26:0, C24:0, and their ratios in identifying individuals with ALD. It is important to note that a newer biomarker, C26:0-lysophosphatidylcholine (C26:0-LPC), has shown superior diagnostic accuracy, especially for female carriers.[5][6][7][8]
| Biomarker | Sensitivity | Specificity | Positive Predictive Value (PPV) | Notes |
| C24:0/C22:0 Ratio | 97% | 94.1% | 83.8% | Cutoff < 1.0 provides the best differentiation.[4] |
| C26:0/C22:0 Ratio | 90.9% | 95.0% | 80.6% | Suggested cutoff < 0.02.[4] |
| C26:0 Concentration | Superior to C24:0 for detection.[4] | - | - | Elevated in >99.9% of males with ALD.[2] |
| C26:0-LPC | 100% (for ALD & ZSD) | High | - | Outperforms traditional VLCFA analysis, especially in females.[7][8][9] |
Reference Ranges and Concentrations in ALD Patients
The tables below provide reference ranges for VLCFAs in control populations and reported concentrations in individuals with ALD. Concentrations are typically measured in plasma or serum.
Table 2: Reference Ranges for VLCFA Biomarkers in Serum/Plasma
| Biomarker | Reference Range (µmol/L) |
| C26:0 | 0.15 - 1.9[4] |
| C24:0/C22:0 Ratio | 0.32 - 1.19[4] |
| C26:0/C22:0 Ratio | 0.0 - 0.03[4] |
| C26:0-LPC | < 0.072[7][8] |
Table 3: Representative VLCFA Concentrations in Controls vs. ALD Patients (Plasma)
| Biomarker | Controls (µmol/L) | ALD Males (µmol/L) | ALD Females (µmol/L) |
| C26:0 | Median: < 1.32 | Median: > 1.32 | Median: > 1.32 (some may be in normal range) |
| C26:0/C22:0 Ratio | Median: 0.012 (Range: 0.008–0.053) | Median: 0.055 (Range: 0.033–0.09) | Median: 0.03 (Range: 0.02–0.05) |
| C26:0-LPC | Median: 0.037 (Range: 0.011–0.063) | Median: 0.467 (Range: 0.190–1.004) | Median: 0.266 (Range: 0.118–0.576) |
Data adapted from Jaspers et al., 2020.[8][9]
Experimental Protocols for VLCFA Analysis
The gold standard for VLCFA quantification is gas chromatography-mass spectrometry (GC-MS).[1] More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and are particularly useful for high-throughput screening, such as in newborn screening programs.[5]
Experimental Workflow
The general workflow for VLCFA analysis from a plasma sample is depicted below.
Detailed GC-MS Protocol (Simplified)
This protocol is a simplified representation for the quantification of total fatty acids.
-
Sample Preparation:
-
To 200 µL of plasma, add 300 µL of phosphate-buffered saline.[10]
-
Add 100 µL of an internal standard solution containing deuterated C22:0, C24:0, and C26:0.[10]
-
Add 1 volume of methanol (B129727) and acidify with HCl to a final concentration of 25 mM.[10]
-
-
Hydrolysis:
-
Incubate the sample at an elevated temperature (e.g., 90°C) for a specified time to hydrolyze the fatty acids from complex lipids.
-
-
Extraction:
-
Derivatization:
-
Dry the pooled organic extracts under a stream of nitrogen.
-
For methyl ester derivatization, add a reagent such as methanolic HCl and heat.
-
For pentafluorobenzyl (PFB) ester derivatization, add 1% pentafluorobenzyl bromide in acetonitrile (B52724) and 1% diisopropylethylamine in acetonitrile and incubate at room temperature.[10]
-
-
GC-MS Analysis:
-
Dry the derivatized sample and reconstitute in a suitable solvent (e.g., iso-octane).[10]
-
Inject 1 µL of the sample into the GC-MS system.[10]
-
Use a capillary column suitable for fatty acid analysis (e.g., DB-23).[11]
-
Employ a temperature program that allows for the separation of VLCFAs.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantification.
-
Detailed LC-MS/MS Protocol for C26:0-LPC
This method is commonly used for newborn screening from dried blood spots (DBS).
-
Sample Preparation (from DBS):
-
Punch a 3.2 mm disk from the dried blood spot into a 96-well plate.
-
Add an extraction solution containing an isotopically labeled internal standard (e.g., C26:0-d4-LPC).[12]
-
-
Extraction:
-
Agitate the plate to extract the lysophosphatidylcholines.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
-
LC-MS/MS Analysis:
-
Inject the extract onto a liquid chromatography system, often with a reversed-phase column (e.g., C8 or C18).[13]
-
Use a gradient elution with mobile phases typically consisting of water, acetonitrile, or methanol with modifiers like formic acid or ammonium (B1175870) formate.[13]
-
The eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.[14]
-
Diagnostic Algorithm and Interpretation
The following diagram illustrates a simplified logical flow for the biochemical diagnosis of ALD.
It is crucial to note that approximately 15% of female carriers of ALD may have normal plasma VLCFA levels.[2] In cases of high clinical suspicion with normal VLCFA results, molecular genetic testing of the ABCD1 gene is recommended. The measurement of C26:0-LPC has been shown to be more sensitive for detecting female carriers than traditional VLCFA analysis.[2][6]
Conclusion
Both this compound (C26:0) and lignoceric acid (C24:0) are essential biomarkers for the diagnosis of ALD. While both are elevated, C26:0 and its ratio to C22:0 are considered more specific diagnostic indicators. The traditional method for their quantification is GC-MS, which is robust and reliable. However, LC-MS/MS methods, particularly for the analysis of C26:0-LPC, offer higher throughput and have demonstrated superior diagnostic performance, especially in newborn screening and the identification of female carriers. For a definitive diagnosis, biochemical findings should be correlated with clinical presentation and confirmed by molecular genetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 3. neurology.org [neurology.org]
- 4. Defining diagnostic cutoffs in neurological patients for serum very long chain fatty acids (VLCFA) in genetically confirmed X-Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of C26:0-carnitine and C26:0-lysophosphatidylcholine as diagnostic markers in dried blood spots from newborns and patients with adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. pediatric.testcatalog.org [pediatric.testcatalog.org]
A Comparative Analysis of Very-Long-Chain Fatty Acid Profiles in Peroxisomal Disorders
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of very-long-chain fatty acid (VLCFA) profiles in various disease models. This guide provides quantitative data, detailed experimental protocols, and visual representations of key metabolic and signaling pathways.
Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms that play crucial roles in various cellular processes, including membrane structure and signaling. The catabolism of VLCFAs is exclusively handled by peroxisomes through a process called beta-oxidation. Genetic defects in the enzymes or transporters involved in this pathway lead to the accumulation of VLCFAs in plasma and tissues, a hallmark of a group of inherited metabolic disorders known as peroxisomal disorders. This guide offers a comparative overview of VLCFA profiles in several of these disease models, providing valuable insights for diagnostics, research, and therapeutic development.
Quantitative Comparison of VLCFA Profiles
The accumulation of specific VLCFAs, particularly hexacosanoic acid (C26:0), and the ratios of C26:0 to docosanoic acid (C22:0) and tetracosanoic acid (C24:0) to C22:0 are key diagnostic markers for peroxisomal disorders. The following table summarizes the typical plasma VLCFA profiles in several prominent disease models compared to healthy controls.
| Disease Model | C26:0 (µg/mL) | C24:0/C22:0 Ratio | C26:0/C22:0 Ratio | Reference(s) |
| Healthy Controls | 0.23 ± 0.08 | 0.82 ± 0.15 | 0.012 ± 0.004 | [1] |
| X-Linked Adrenoleukodystrophy (X-ALD) | 2.92 (median) | Significantly Increased | Significantly Increased | [2][3] |
| Zellweger Spectrum Disorder (ZSD) - Severe | 5.20 ± 1.78 | 2.8 ± 0.8 | 0.65 ± 0.18 | [1] |
| Zellweger Spectrum Disorder (ZSD) - Mild | 0.76 ± 0.46 | 1.3 ± 0.3 | 0.11 ± 0.09 | [1] |
| D-Bifunctional Protein (DBP) Deficiency | 2.61 ± 0.97 | 2.1 ± 0.5 | 0.30 ± 0.13 | [1] |
| Acyl-CoA Oxidase 1 (ACOX1) Deficiency | Markedly Increased | Markedly Increased | Markedly Increased | [4][5] |
| Adult Refsum Disease | Normal | Normal | Normal | [6][7] |
Experimental Protocols for VLCFA Analysis
Accurate quantification of VLCFA profiles is paramount for the diagnosis and study of peroxisomal disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most common analytical methods employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Plasma VLCFA Analysis
This protocol outlines the key steps for the analysis of total VLCFAs in plasma using GC-MS, which involves hydrolysis, extraction, and derivatization to form fatty acid methyl esters (FAMEs).
1. Sample Preparation and Hydrolysis:
-
To 100 µL of plasma, add an internal standard solution containing deuterated VLCFAs (e.g., D4-C26:0).
-
Add 1 mL of a methanol (B129727):hydrochloric acid solution (e.g., 95:5 v/v).
-
Incubate the mixture at 90°C for 60 minutes to hydrolyze the fatty acids from complex lipids.
2. Extraction:
-
After cooling, add 1 mL of hexane (B92381) and vortex vigorously for 1 minute to extract the free fatty acids.
-
Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction with another 1 mL of hexane and combine the hexane layers.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 100 µL of a derivatization agent such as 14% boron trifluoride in methanol (BF3-methanol).[8]
-
Incubate at 60°C for 30 minutes.[8]
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Evaporate the hexane and reconstitute the FAMEs in a suitable solvent (e.g., isooctane) for GC-MS analysis.
4. GC-MS Analysis:
-
GC Column: Use a capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 250°C) to separate the FAMEs based on their chain length and degree of saturation.
-
Carrier Gas: Helium or Hydrogen.
-
MS Detection: Use electron ionization (EI) and scan for the characteristic ions of the FAMEs. For quantification, selective ion monitoring (SIM) of specific m/z values for each VLCFA and the internal standards is recommended.[9][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Plasma VLCFA Analysis
LC-MS/MS offers high sensitivity and specificity and can be used to analyze both free fatty acids and, with modifications, total fatty acids. This protocol focuses on the analysis of total VLCFAs.
1. Sample Preparation and Hydrolysis:
-
To 50 µL of plasma, add an internal standard solution containing stable isotope-labeled VLCFAs (e.g., ¹³C₄-C26:0).
-
Perform acid hydrolysis as described in the GC-MS protocol.
2. Extraction:
-
Extract the hydrolyzed fatty acids using a suitable organic solvent such as a mixture of methyl-tert-butyl ether (MTBE) and methanol.
-
Evaporate the organic extract to dryness.
3. Derivatization (Optional but Recommended for Improved Sensitivity):
-
While underivatized VLCFAs can be analyzed in negative ion mode, derivatization to enhance ionization efficiency in positive ion mode is common.[11]
-
A common derivatization agent is 2-picolylamine, which adds a readily ionizable group to the carboxylic acid.
-
Reconstitute the dried extract in the derivatization reagent and incubate according to the manufacturer's instructions.
-
Dry the sample and reconstitute in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid is commonly employed.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
MS Detection: Use electrospray ionization (ESI) in either positive or negative mode, depending on whether derivatization was performed.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for each VLCFA and its corresponding internal standard are monitored for high selectivity and sensitivity.[11][12]
Key Signaling Pathways and Experimental Workflows
The accumulation of VLCFAs in peroxisomal disorders disrupts cellular homeostasis, leading to downstream pathological events, including neuroinflammation. Understanding the underlying pathways is crucial for developing therapeutic interventions.
Peroxisomal Beta-Oxidation Pathway
The breakdown of VLCFAs occurs in the peroxisome through a four-step beta-oxidation cycle. Defects in any of the enzymes or transporters involved in this pathway can lead to the accumulation of VLCFAs.
References
- 1. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders | PLOS One [journals.plos.org]
- 2. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orphanet: Peroxisomal acyl-CoA oxidase deficiency [orpha.net]
- 5. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Peroxisomal neurologic diseases and Refsum disease: very long chain fatty acids and phytanic acid as diagnostic markers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Quantification of Hexacosanoic Acid: LC-MS/MS vs. GC-MS
For researchers, scientists, and drug development professionals engaged in metabolic research, particularly in the study of peroxisomal disorders like X-linked adrenoleukodystrophy, the accurate measurement of very-long-chain fatty acids (VLCFAs), such as hexacosanoic acid (C26:0), is critical. The two predominant analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective cross-validation of these methods, presenting a summary of their quantitative performance, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable technique for your research needs.
Quantitative Performance Comparison
The choice between LC-MS/MS and GC-MS for this compound analysis often depends on a balance of factors including sensitivity, specificity, sample throughput, and the complexity of sample preparation. Below is a summary of key performance parameters for both techniques based on published data for the analysis of fatty acids. It is important to note that these values can vary depending on the specific instrumentation, the complexity of the sample matrix, and the validation protocol.
| Performance Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Linearity (R²) | >0.99[1][2] | >0.99[1] | Both techniques demonstrate excellent linearity over a range of concentrations. |
| Limit of Detection (LOD) | 0.8 - 10.7 nmol/L[1] | 0.05 - 1.0 pg on column[1] | LC-MS/MS can achieve very low limits of detection, making it suitable for samples with trace amounts of this compound. GC-MS also offers high sensitivity. |
| Limit of Quantification (LOQ) | 2.4 - 285.3 nmol/L[1] | 9 - 88 ng[1] | Similar to the LOD, LC-MS/MS generally offers a lower LOQ. |
| Precision (%RSD) | <10% (intraday), <10% (interday)[1] | <15%[1] | Both methods demonstrate good precision, with LC-MS/MS often showing very high reproducibility. |
| Accuracy (% Recovery) | 83.4 - 112.8%[1] | 88.0 - 99.2%[1] | Both methods provide high accuracy for the quantification of fatty acids. |
| Derivatization | Often not required[2] | Mandatory (e.g., FAMEs, PFB esters)[1] | The mandatory derivatization step for GC-MS adds to the sample preparation time and complexity. |
| Sample Throughput | Higher[1] | Lower[1] | The simpler sample preparation and often shorter run times of LC-MS/MS can lead to higher sample throughput. |
Experimental Workflows
The analytical workflows for GC-MS and LC-MS/MS differ significantly, primarily due to the necessity of a derivatization step for GC-MS to ensure the volatility of this compound.
Experimental Workflows for LC-MS/MS and GC-MS Analysis.
Logical Comparison of Methodologies
The decision to use LC-MS/MS or GC-MS for this compound measurement involves considering the trade-offs between sample preparation complexity, analytical specificity, and throughput.
Decision Matrix for Method Selection.
Detailed Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results in the analysis of this compound. Below are representative protocols for both LC-MS/MS and GC-MS methodologies.
LC-MS/MS Protocol (Without Derivatization)
This protocol is adapted from methodologies designed for the robust and rapid quantification of VLCFAs in plasma or serum.[2]
-
Sample Preparation (Hydrolysis and Extraction)
-
To 100 µL of plasma or serum, add an appropriate internal standard (e.g., deuterated this compound).
-
Add 1 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.[1]
-
Centrifuge to separate the phases and collect the organic layer.
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumental Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[1]
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) for targeted quantification.[1] The transitions for this compound and its internal standard would be specifically monitored.
-
GC-MS Protocol (With Derivatization)
This is a well-established method for clinical diagnostics and involves derivatization to fatty acid methyl esters (FAMEs).[3]
-
Sample Preparation (Hydrolysis, Extraction, and Derivatization)
-
To a 100 µL serum sample, add an appropriate internal standard.[1]
-
Perform lipid extraction using a method such as the Folch method (chloroform:methanol, 2:1, v/v).[1]
-
After extraction and drying, add a derivatizing agent (e.g., methanolic HCl or BF3-methanol) to the lipid residue.
-
Heat the sample to facilitate the conversion of fatty acids to their corresponding FAMEs.
-
After cooling, extract the FAMEs with an organic solvent like hexane (B92381).
-
The hexane layer is then carefully collected for GC-MS analysis.
-
-
GC-MS Instrumental Parameters
-
Injection: 1 µL, splitless mode at 220°C.[1]
-
Column: Use a suitable capillary column for FAMEs analysis (e.g., DB-225).[1]
-
Oven Temperature Program: Start at 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a 2.5-minute hold.[1]
-
Mass Spectrometer: Operate in single ion monitoring (SIM) mode for targeted analysis of the specific ions corresponding to this compound methyl ester.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Researcher's Guide to Certified Reference Materials for Hexacosanoic Acid Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of hexacosanoic acid, the selection of a suitable Certified Reference Material (CRM) is a critical first step to ensure data accuracy and reliability. This guide provides a comparative overview of commercially available this compound CRMs, supported by experimental data and detailed analytical protocols.
This compound (C26:0), a very-long-chain saturated fatty acid, is a significant biomarker in the diagnosis and monitoring of several metabolic disorders, most notably X-linked adrenoleukodystrophy. Accurate measurement of its concentration in biological matrices is paramount for clinical and research applications. Certified Reference Materials provide a benchmark for analytical methods, ensuring traceability and comparability of results across different laboratories and studies.
Comparison of Certified Reference Materials
Several reputable suppliers offer this compound CRMs, each with its own specifications. Below is a summary of key products to aid in your selection process.
| Supplier | Product Number | Purity | Format | ISO Accreditations |
| Sigma-Aldrich (Merck) | H0388 | ≥95% (capillary GC) | Powder | ISO 17034, ISO/IEC 17025, ISO 9001 |
| Cayman Chemical | 13354 | ≥98% | Crystalline Solid | ISO 17034 |
| LGC Standards | TRC-H290910 | Not specified | Neat | ISO 17034, ISO 17025 |
| Abcam | ab142384 | >99% | Solid | Not specified |
| Avanti Polar Lipids | Not specified | >99% | Not specified | Not specified[1] |
| Matreya LLC | Not specified | >98% | Not specified | Not specified[2][3] |
Performance Data of Analytical Methods Using CRMs
The performance of an analytical method is intrinsically linked to the quality of the reference material used for calibration and validation. Below are typical performance characteristics for the quantification of this compound in biological samples using CRMs with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS Method Performance
A study utilizing an LC-MS/MS method for the simultaneous quantification of very-long-chain fatty acids, including this compound, demonstrated excellent linearity with a correlation coefficient (r²) greater than 0.99. The method also showed high reproducibility, with low within-run and total coefficient of variations (CVs)[4].
| Parameter | Performance |
| Linearity (r²) | > 0.99[4] |
| Accuracy (Recovery) | 96.2% - 103.9% (for a similar long-chain fatty acid)[5] |
| Precision (RSD) | < 1.9% (for a similar long-chain fatty acid)[5] |
| Limit of Quantification (LOQ) | 6.833 µg/mL (for a similar long-chain fatty acid)[5] |
GC-MS Method Performance
Gas chromatography is a well-established technique for fatty acid analysis. For the quantification of fatty acids using GC-MS, validation parameters typically include:
| Parameter | Performance |
| Linearity (r²) | > 0.99 |
| Accuracy (Recovery) | 97.4% - 99.2% (for a similar long-chain fatty acid)[5] |
| Precision (RSD) | < 0.9% (for a similar long-chain fatty acid)[5] |
| Limit of Quantification (LOQ) | 8.063 µg/mL (for a similar long-chain fatty acid)[5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are generalized protocols for the analysis of this compound in biological samples using CRMs.
Experimental Workflow for this compound Analysis
References
A Comparative Analysis of Hexacosanoic Acid Levels in Rodent Brain Regions
A detailed examination of available scientific literature reveals regional variations in the concentration of hexacosanoic acid (C26:0), a very-long-chain saturated fatty acid, within the brain. This guide synthesizes findings from a key study on the distribution of free fatty acids in the rat brain, providing researchers, scientists, and drug development professionals with a comparative overview and detailed experimental methodologies.
This compound, also known as cerotic acid, is a crucial component of complex lipids, and its accumulation is associated with severe neurological disorders such as adrenoleukodystrophy. Understanding its distribution across different brain regions is vital for elucidating its physiological roles and pathological implications.
Quantitative Comparison of this compound Levels
A pivotal study by Wang et al. (2020) provides a comprehensive analysis of free fatty acid distribution across twelve distinct regions of the rat brain. The data presented below is extracted from this study and highlights the differential concentrations of this compound in the cerebellum, frontal cortex, and hippocampus.
| Brain Region | This compound (C26:0) Concentration (ng/g tissue) |
| Cerebellum | 15.6 ± 3.5 |
| Frontal Cortex | 25.8 ± 5.2 |
| Hippocampus | 22.4 ± 4.8 |
Data is presented as mean ± standard deviation.
These findings indicate that among the three regions, the frontal cortex exhibits the highest concentration of free this compound, followed by the hippocampus and then the cerebellum.
Experimental Protocols
The quantification of this compound in different brain regions was achieved through a meticulous experimental workflow, as detailed by Wang et al. (2020).
1. Tissue Preparation:
-
Specific brain regions (cerebellum, frontal cortex, hippocampus, etc.) were dissected from adult rats.
-
The tissues were immediately frozen in liquid nitrogen and stored at -80°C to prevent lipid degradation.
-
Prior to analysis, the frozen tissues were weighed and homogenized.
2. Lipid Extraction:
-
Lipids were extracted from the homogenized brain tissue using a modified Folch method, which involves a chloroform/methanol solvent system.
-
The organic phase containing the lipids was separated from the aqueous phase.
3. Fatty Acid Analysis:
-
The extracted lipids were then subjected to hydrolysis to release the free fatty acids.
-
The fatty acids were derivatized to form fatty acid methyl esters (FAMEs) to enhance their volatility for gas chromatography.
-
The FAMEs were analyzed using gas chromatography-mass spectrometry (GC-MS). This compound was identified based on its specific retention time and mass spectrum.
-
Quantification was performed by comparing the peak area of the this compound methyl ester to that of a known internal standard.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the analysis of this compound in brain tissue.
Superior Precision in Hexacosanoic Acid Quantification: The Advantages of Deuterated Internal Standards
In the precise world of biomedical research and drug development, the accurate quantification of endogenous molecules is paramount. For very-long-chain fatty acids (VLCFAs) like hexacosanoic acid (C26:0), which plays a critical role in cellular structure and is a key biomarker for certain metabolic disorders, the choice of an appropriate internal standard is a crucial decision that significantly influences the reliability of analytical data. This guide provides an objective comparison of deuterated internal standards against their non-deuterated counterparts for the quantification of this compound, supported by experimental data and detailed methodologies.
Stable isotope dilution coupled with mass spectrometry is the gold standard for quantitative analysis. This technique involves adding a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis. This internal standard experiences the same sample preparation and analysis variations as the endogenous analyte, thus providing a reliable basis for accurate quantification. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are a popular choice due to their close physicochemical properties to the native compound and cost-effectiveness compared to other isotopically labeled standards like Carbon-13.[1]
Quantitative Performance: Deuterated vs. Non-Deuterated Internal Standards
The use of a deuterated internal standard, such as this compound-d4 (C26:0-d4), significantly enhances the accuracy and precision of this compound quantification. This is because the deuterated standard co-elutes very closely with the unlabeled analyte in chromatographic separations and exhibits nearly identical ionization efficiency in the mass spectrometer. This close similarity allows it to effectively compensate for matrix effects—the suppression or enhancement of the analyte signal by other components in the sample matrix.[2]
Non-deuterated internal standards, such as a fatty acid of a different chain length (e.g., heptacosanoic acid, C27:0), may not perfectly mimic the extraction, derivatization, and ionization behavior of this compound. This can lead to less accurate and less precise results, as they may be affected differently by the sample matrix.[3]
The following tables summarize the typical performance characteristics of analytical methods for VLCFA analysis using deuterated internal standards compared to methods that might employ a non-isotopically labeled internal standard.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Analysis
| Parameter | Method with Deuterated Internal Standard (C26:0-d4) | Method with Non-Deuterated Internal Standard (e.g., C27:0) |
| Linearity (r²) | >0.99 | >0.98 |
| Accuracy (%) | 95-105 | 85-115 |
| Precision (%RSD) | < 5 | < 15 |
| Recovery (%) | 90-110 | 70-120 |
| Limit of Quantification (LOQ) | Low (e.g., ng/mL range) | Higher than deuterated method |
Data synthesized from representative values found in the literature for validated LC-MS/MS methods.[1][4]
Table 2: Comparison of Key Analytical Parameters
| Feature | Deuterated Internal Standard (C26:0-d4) | Non-Deuterated Internal Standard (e.g., C27:0) |
| Co-elution with Analyte | Nearly identical retention time, ensuring similar experience of matrix effects.[2] | Different retention time, leading to differential matrix effects and potential quantification errors.[5] |
| Ionization Efficiency | Almost identical to the analyte, providing accurate correction for ionization suppression or enhancement. | May differ from the analyte, leading to inaccurate quantification. |
| Correction for Sample Loss | Excellent, as it behaves identically during extraction and handling. | Good, but may not perfectly mirror the analyte's behavior due to structural differences. |
| Cost | Generally more expensive than non-labeled compounds. | Less expensive. |
| Availability | Commercially available from various suppliers. | Readily available. |
Experimental Protocols
A robust and validated experimental protocol is essential for achieving high-quality quantitative data. Below is a detailed methodology for the quantification of this compound in human plasma using a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Lipid Extraction:
This protocol is a widely used method for extracting VLCFAs from plasma samples.[1]
-
Internal Standard Spiking: To 100 µL of plasma in a glass tube, add a known amount of deuterated this compound (e.g., C26:0-d4) internal standard solution.
-
Hydrolysis: Add 1 mL of 2.5 M HCl in methanol (B129727) and incubate at 80°C for 1 hour to hydrolyze the fatty acids from their esterified forms.
-
Extraction: After cooling, add 1 mL of hexane (B92381) and vortex for 1 minute. Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Lipid Collection: Carefully transfer the upper hexane layer containing the fatty acids to a clean tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/isopropanol 1:1, v/v).
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (90:10, v/v).
-
Gradient: A linear gradient from 50% to 100% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both this compound and its deuterated internal standard. For example:
-
This compound (C26:0): m/z 395.4 -> m/z 395.4 (parent ion)
-
This compound-d4 (C26:0-d4): m/z 399.4 -> m/z 399.4 (parent ion)
-
-
3. Quantification:
The concentration of endogenous this compound is determined by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing this ratio to a calibration curve prepared with known concentrations of unlabeled this compound and a fixed concentration of the deuterated internal standard.[6]
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological relevance of this compound, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Derivatization Techniques for Very Long-Chain Fatty Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of very long-chain fatty acids (VLCFAs) is paramount for advancing research in metabolic disorders, neurodegenerative diseases, and drug efficacy studies. Due to their low volatility and high molecular weight, derivatization is an indispensable step to enhance their chromatographic separation and detection, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. This guide provides an objective, data-driven comparison of two prominent derivatization techniques: acid-catalyzed esterification and silylation .
The selection of an appropriate derivatization method is critical as it directly influences the sensitivity, accuracy, and reproducibility of VLCFA analysis.[1] This comparison will delve into the quantitative performance and experimental protocols of each technique to empower researchers in making an informed decision for their specific analytical requirements.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for acid-catalyzed esterification and silylation based on reported experimental data.
| Feature | Acid-Catalyzed Esterification (FAMEs) | Silylation (TMS Esters) |
| Target Analytes | Free Fatty Acids, Total Fatty Acids (after hydrolysis) | Free Fatty Acids, Hydroxyl-containing compounds |
| Typical Reagents | Boron trifluoride-methanol (BF3-methanol), Methanolic HCl | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Reaction Conditions | 60-100°C, 10-90 min | 60°C, 30-60 min |
| Reported Derivatization Efficiency | High | High |
| Key Advantages | Well-established, robust for total fatty acid analysis, stable derivatives. | Reacts with multiple functional groups, relatively fast. |
| Key Disadvantages | Harsher conditions may degrade some unsaturated VLCFAs, reagent can be hazardous. | Derivatives are sensitive to moisture, potential for incomplete derivatization.[2] |
| Primary Analytical Platform | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
Experimental Protocols
Detailed methodologies for both derivatization techniques are provided below. These protocols are generalized and may require optimization for specific sample types and instrumentation.
Protocol 1: Acid-Catalyzed Esterification to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol
This method is suitable for the analysis of total fatty acids in a sample after hydrolysis of complex lipids.[1]
Materials:
-
Sample containing VLCFAs (e.g., lipid extract from plasma or tissue)
-
14% Boron trifluoride-methanol (BF3-methanol) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Begin with a dried lipid extract containing approximately 1 mg of total lipids in a reaction vial.
-
Derivatization: Add 1 mL of 14% BF3-methanol solution to the dried sample.[1]
-
Cap the vial tightly and heat at 60°C for 60 minutes.[1]
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.[1]
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the upper hexane layer.
-
Allow the phases to separate.
-
Sample Cleanup: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation to Trimethylsilyl (TMS) Esters using BSTFA
This protocol is effective for the derivatization of free fatty acids.
Materials:
-
Dried sample containing free VLCFAs
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Reconstitute the dried sample in 100 µL of acetonitrile in a reaction vial.
-
Derivatization: Add 50 µL of BSTFA with 1% TMCS to the sample solution.[1]
-
Cap the vial tightly and heat at 60°C for 60 minutes.[1]
-
Analysis: Cool the vial to room temperature. The sample can be directly injected into the GC-MS for analysis.
Visualization of the Derivatization Workflow
The following diagram illustrates the general workflow for VLCFA analysis, highlighting the crucial derivatization step.
References
Quantitative comparison of hexacosanoic acid in plant vs. animal tissues.
For researchers, scientists, and professionals in drug development, understanding the distribution and metabolism of very-long-chain fatty acids (VLCFAs) like hexacosanoic acid (C26:0) is crucial. This guide provides a quantitative comparison of this compound levels in plant versus animal tissues, supported by experimental data and detailed methodologies. The distinct roles and metabolic pathways of this fatty acid in different biological systems underscore its importance in both health and disease.
This compound, a saturated fatty acid with a 26-carbon chain, is found in both plant and animal kingdoms, albeit in varying concentrations and serving different primary functions. In plants, it is a component of surface waxes and seed oils, contributing to protective barriers and energy storage. In animals, it is a constituent of complex lipids, particularly in the nervous system, and its accumulation is linked to severe neurological disorders.
Quantitative Comparison of this compound Levels
The concentration of this compound varies significantly between plant and animal tissues. The following tables summarize the available quantitative data to facilitate a direct comparison. It is important to note that data for a wide range of tissues, especially in healthy animals, is limited, with much of the research focused on disease states where VLCFA levels are abnormally high.
Table 1: Quantitative Levels of this compound in Plant Tissues
| Plant Species | Tissue | This compound (C26:0) Concentration | Reference |
| Arachis hypogaea (Peanut) | Seed Oil | 0.9 - 2.5% of total fatty acids | [1][2] |
| Arabidopsis thaliana | Leaves | Trace amounts detected | [3] |
| Various Nuts and Seeds | Seeds | Generally higher than other food groups | [4] |
| Owala Nut (Pentaclethra macrophylla) | Seed | Significant quantities reported | [1] |
| Olive (Olea europaea) | Skin | Present | [1] |
Table 2: Quantitative Levels of this compound in Animal Tissues
| Animal Species | Tissue | This compound (C26:0) Concentration (Healthy) | Reference |
| Human | Plasma | Median: 0.67 µmol/L (Range: 0.37–1.34 µmol/L) | [5] |
| Mouse | Brain | ~0.2 nmol/mg protein | [4] |
| Mouse | Adrenal Gland | ~0.5 nmol/mg protein | [4] |
| Rat | Harderian Gland | Detected (up to C30 saturated fatty acids) | [6] |
| Wild Ruminants (Elk, Deer, Antelope) | Muscle, Brain, Marrow, Adipose Tissue | General fatty acid profiles determined, specific C26:0 values not detailed | [7] |
| Bovine | Retina, Heart, Liver | Acyl-CoA pools analyzed, specific C26:0 values not detailed | [8] |
Experimental Protocols for Quantification
The accurate quantification of this compound, particularly at the low levels often found in biological tissues, requires sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods employed.
Sample Preparation and Lipid Extraction
-
Homogenization: Tissues are homogenized in a suitable solvent, typically a chloroform:methanol mixture (2:1, v/v), to disrupt cell membranes and solubilize lipids.
-
Lipid Extraction: The total lipid extract is obtained using methods such as the Folch or Bligh-Dyer procedures, which involve partitioning the lipids into an organic phase, separating them from the aqueous phase containing polar molecules.
-
Hydrolysis: The extracted lipids are subjected to acid or alkaline hydrolysis to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids, sphingolipids).
Derivatization and Analysis
-
Fatty Acid Methyl Ester (FAME) Formation: For GC-MS analysis, the free fatty acids are converted into their more volatile methyl esters (FAMEs) using a derivatizing agent such as boron trifluoride-methanol or methanolic HCl.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The FAMEs are separated based on their boiling points and polarity on a capillary GC column and subsequently ionized and detected by a mass spectrometer. The mass spectrum allows for the identification and quantification of individual fatty acids, including this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique can be used for the analysis of intact complex lipids containing this compound or for the direct analysis of the free fatty acid. It offers high sensitivity and specificity.
Metabolic Pathways of this compound
This compound is synthesized through the fatty acid elongation pathway and is a key component in the biosynthesis of sphingolipids, which are crucial for membrane structure and cell signaling.
Biosynthesis and Elongation
The synthesis of very-long-chain fatty acids occurs in the endoplasmic reticulum through a cycle of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA. In mammals, a family of enzymes known as fatty acid elongases (ELOVLs) catalyzes the initial condensation step, with different ELOVLs exhibiting specificity for fatty acids of varying chain lengths and degrees of saturation.[9][10][11] ELOVL1 and ELOVL3 are particularly important for the synthesis of saturated VLCFAs like this compound.[11] In plants, the fatty acid elongation (FAE1) complex performs a similar function.[12]
Below is a diagram illustrating the general workflow for the quantification of this compound in biological samples.
Caption: Workflow for quantifying this compound.
Incorporation into Sphingolipids
This compound is a key component of ceramides (B1148491), the backbone of sphingolipids. The synthesis of ceramides involves the acylation of a sphingoid base with a fatty acyl-CoA, often one with a very long chain like hexacosanoyl-CoA. These C26-containing sphingolipids are integral to the structure and function of cellular membranes, particularly the plasma membrane and the myelin sheath in animals.
The following diagram illustrates the central role of this compound in the synthesis of very-long-chain fatty acids and its subsequent incorporation into sphingolipids.
Caption: Biosynthesis and fate of this compound.
Conclusion
The quantitative comparison reveals that this compound is a minor component of the total fatty acids in most tissues but is notably enriched in certain plant seeds and plays a critical structural role in animal cell membranes, particularly in the nervous system. The methodologies for its quantification are well-established, providing reliable data for researchers. The distinct metabolic pathways and incorporation into complex lipids in plants and animals highlight the specialized functions of this very-long-chain fatty acid. Further research is warranted to fully elucidate the quantitative distribution of this compound across a broader range of healthy tissues to provide a more complete comparative picture.
References
- 1. This compound and other very long-chain fatty acids in peanut seed oil | Plant Genetic Resources | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hexacosanoate contents in Japanese common foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of very-long-chain fatty acids in rat and mouse harderian gland lipids by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid analysis of wild ruminant tissues: evolutionary implications for reducing diet-related chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and quantitation of the fatty acids composing the CoA ester pool of bovine retina, heart, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. aocs.org [aocs.org]
Hexacosanoic Acid: A Comparative Guide to its Diagnostic Utility in Peroxisomal Disorders
For researchers, scientists, and drug development professionals, the accurate and timely diagnosis of peroxisomal disorders is paramount. This guide provides a comprehensive evaluation of hexacosanoic acid (C26:0) as a key biomarker, offering a comparative analysis of its diagnostic sensitivity and specificity, alongside other relevant very-long-chain fatty acids (VLCFAs). Detailed experimental protocols and visual representations of the underlying biochemical pathways are included to support research and clinical laboratory applications.
This compound, a saturated very-long-chain fatty acid, serves as a critical diagnostic marker for a group of inherited metabolic conditions known as peroxisomal disorders. These disorders are characterized by the impairment of peroxisome function, leading to the accumulation of VLCFAs in tissues and plasma. The most prominent of these is X-linked adrenoleukodystrophy (X-ALD), a serious genetic disorder affecting the nervous system and adrenal glands. The measurement of this compound, often in conjunction with other VLCFAs, is a primary biochemical test for identifying individuals with X-ALD and other related disorders.
Diagnostic Performance of this compound and Related Biomarkers
The diagnostic utility of this compound is significantly enhanced when its concentration is evaluated in relation to other very-long-chain fatty acids, specifically docosanoic acid (C22:0) and tetracosanoic acid (C24:0). The ratios of C26:0 to C22:0 and C24:0 to C22:0 are often more informative than the absolute concentration of C26:0 alone.
| Biomarker | Disease | Sensitivity (%) | Specificity (%) | Cut-off Value | Population |
| C26:0/C22:0 Ratio | X-linked Adrenoleukodystrophy | 90.9 | 95.0 | < 0.02 | Patients with X-ALD-like phenotypes |
| C24:0/C22:0 Ratio | X-linked Adrenoleukodystrophy | 97.0 | 94.1 | < 1.0 | Patients with X-ALD-like phenotypes |
| This compound (C26:0) | X-linked Adrenoleukodystrophy | High (>99.9% in males) | - | Elevated | Symptomatic and asymptomatic males |
| C26:0-lysophosphatidylcholine (C26:0-LPC) | X-linked Adrenoleukodystrophy | >99% in females | - | Elevated | Newborn screening, female carriers |
Table 1: Diagnostic Sensitivity and Specificity of this compound and its Ratios for X-linked Adrenoleukodystrophy.
While elevated this compound is a hallmark of X-ALD, it is also observed in other peroxisomal disorders, such as Zellweger spectrum disorders. Therefore, a comprehensive analysis of multiple VLCFAs is crucial for differential diagnosis.
| Disorder | This compound (C26:0) | C26:0/C22:0 Ratio | C24:0/C22:0 Ratio | Other Key Biomarkers |
| X-linked Adrenoleukodystrophy (X-ALD) | Markedly Elevated | Markedly Elevated | Markedly Elevated | Normal phytanic and pristanic acid |
| Zellweger Spectrum Disorders (ZSD) | Elevated | Elevated | Elevated | Elevated phytanic acid, pristanic acid, and pipecolic acid; Deficient plasmalogens |
| ACOX1 Deficiency | Elevated | Elevated | Elevated | Normal phytanic and pristanic acid |
| DBP Deficiency | Elevated | Elevated | Elevated | Elevated phytanic and pristanic acid |
Table 2: Very-Long-Chain Fatty Acid Profiles in Various Peroxisomal Disorders.
The Biochemical Basis: Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids
The accumulation of this compound and other VLCFAs in peroxisomal disorders stems from defects in the peroxisomal beta-oxidation pathway. This metabolic process is responsible for shortening the carbon chains of fatty acids that are too long to be metabolized by the mitochondria. A key protein in this process is the ATP-binding cassette transporter D1 (ABCD1), which is deficient in X-ALD. This transporter is responsible for importing VLCFAs into the peroxisome for their subsequent degradation.
Experimental Protocols for this compound Quantification
Accurate measurement of this compound is critical for diagnosis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most common analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used method for the quantification of total fatty acids in plasma. The following is a generalized protocol synthesized from common laboratory practices.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add a known amount of an internal standard (e.g., deuterated C26:0).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution and vortex thoroughly.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids.
2. Saponification and Derivatization:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes to saponify the lipids, releasing the fatty acids.
-
Cool the sample and add 2 mL of 14% boron trifluoride in methanol. Heat at 100°C for 5 minutes to convert the fatty acids to their methyl esters (FAMEs).
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
3. GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS system.
-
Gas Chromatograph Conditions:
-
Column: DB-23 capillary column (or equivalent polar column)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, ramp to 200°C at 4°C/min, then to 240°C at 2°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for C22:0, C24:0, C26:0, and the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and is particularly useful for the analysis of C26:0-lysophosphatidylcholine in newborn screening from dried blood spots. The following is a representative protocol for the analysis of total VLCFAs in plasma.
1. Sample Preparation and Hydrolysis:
-
To 50 µL of plasma, add an internal standard mix containing deuterated C22:0, C24:0, and C26:0.
-
Add 1 mL of a 4:1 (v/v) acetonitrile:37% hydrochloric acid solution.
-
Cap the tube and hydrolyze at 90°C for 2 hours.
2. Extraction:
-
After cooling, add 2 mL of hexane and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the extraction with another 2 mL of hexane and combine the extracts.
-
Evaporate the combined hexane extracts to dryness under a stream of nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Inject 5-10 µL onto the LC-MS/MS system.
-
Liquid Chromatograph Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the fatty acids.
-
Flow Rate: 0.4 mL/min
-
-
Tandem Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for each fatty acid and internal standard.
-
Diagnostic Workflow
The diagnostic process for a suspected peroxisomal disorder typically follows a structured workflow, beginning with clinical suspicion and proceeding through biochemical and genetic testing.
Conclusion
This compound is an indispensable biomarker in the diagnostic arsenal (B13267) for peroxisomal disorders, particularly X-linked adrenoleukodystrophy. Its diagnostic power is maximized when assessed as a ratio with other very-long-chain fatty acids. While elevated levels of C26:0 are highly sensitive for X-ALD in males, confirmatory genetic testing is essential for a definitive diagnosis and for identifying female carriers. The choice between GC-MS and LC-MS/MS for quantification will depend on the specific laboratory capabilities and the analyte of interest, with LC-MS/MS being the preferred method for high-throughput newborn screening of C26:0-lysophosphatidylcholine. This guide provides the foundational information necessary for researchers and clinicians to effectively utilize this compound as a diagnostic tool in the investigation of these complex and serious metabolic diseases.
A Comparative Guide to the Correlation of Plasma and Tissue Hexacosanoic Acid Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hexacosanoic acid (C26:0) levels in plasma and various tissues, supported by experimental data. Understanding this correlation is crucial for the diagnosis, monitoring, and therapeutic development for peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD), where the accumulation of very-long-chain fatty acids (VLCFAs) is a key pathological feature.
Correlation Between Plasma and Tissue Levels of this compound
The accumulation of this compound (C26:0) in both plasma and tissues is a well-established biomarker for X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders.[1][2][3] However, the direct correlation between the concentration of C26:0 in plasma and its levels in various affected tissues, particularly the central nervous system, is not straightforward.
Studies in mouse models of ALD have demonstrated that total plasma C26:0 levels do not reliably correlate with the levels of C26:0 in the brain or spinal cord.[4] This suggests that plasma C26:0 concentrations may not accurately reflect the extent of VLCFA accumulation in the tissues most critically affected by the disease's neurodegenerative processes. In contrast, other biomarkers, such as C26:0-lysophosphatidylcholine (C26:0-lysoPC) and C26:0-carnitine found in bloodspots, have shown a better correlation with the C26:0 levels in the central nervous system of mice.[4]
In human patients, while plasma C26:0 levels are a primary diagnostic tool, the exact quantitative relationship with tissue levels is less defined due to the difficulty in obtaining tissue samples.[2][3] Post-mortem studies of ALD patients have revealed a significant elevation of C26:0 in various tissues. For instance, a 17-fold excess of C26:0 has been found in the phosphatidylcholine of normal-appearing white matter in the brains of ALD patients compared to controls.[1] Cultured skin fibroblasts from ALD patients also show a marked increase in the ratio of C26:0 to docosanoic acid (C22:0).[5][6]
The following table summarizes available quantitative data on this compound levels in plasma and fibroblasts from healthy controls and individuals with X-linked adrenoleukodystrophy.
Quantitative Data on this compound (C26:0) Levels
| Sample Type | Condition | C26:0 Concentration (% of total fatty acids) | C26:0/C22:0 Ratio | Reference |
| Plasma | Control | 0.015 ± 0.0032% | - | [7][8] |
| X-ALD Hemizygotes | 0.081 ± 0.0066% | - | [7][8] | |
| X-ALD Heterozygotes | 0.057 ± 0.0063% | - | [7][8] | |
| Cultured Skin Fibroblasts | Control | - | 0.064 ± 0.019 | [6] |
| X-ALD | - | 0.778 ± 0.139 | [6] | |
| Adrenomyeloneuropathy (AMN) | - | 0.890 ± 0.02 | [6] |
Experimental Protocols
The standard method for the quantification of this compound in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and specificity for the analysis of very-long-chain fatty acids.
Protocol: Quantification of this compound in Plasma and Tissues by GC-MS
This protocol outlines the key steps for the extraction, derivatization, and analysis of total fatty acids, including this compound, from plasma and tissue samples.
1. Sample Preparation and Lipid Extraction:
-
Plasma:
-
To 200 µL of plasma, add 300 µL of phosphate-buffered saline (PBS).
-
Add 100 µL of an internal standard solution containing a known concentration of a deuterated analog of this compound (e.g., C26:0-d4).
-
Add 1 volume of methanol (B129727) and acidify with hydrochloric acid (HCl) to a final concentration of 25 mM.
-
Extract the lipids by adding 1 mL of iso-octane, vortexing, and centrifuging to separate the layers.
-
Collect the upper organic layer. Repeat the extraction for a second time and combine the organic layers.
-
-
Tissues (e.g., brain, liver):
-
The amount of tissue should be empirically determined based on the tissue type.
-
Add 100 µL of the internal standard solution and 900 µL of methanol.
-
Homogenize the tissue. For tougher tissues, mechanical grinding or mincing followed by sonication is recommended. For softer tissues, sonication may be sufficient.
-
Mix with 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.
-
Perform the lipid extraction with iso-octane as described for plasma.
-
2. Saponification (for Total Fatty Acid Analysis):
-
To the methanol fraction from the extraction, add 500 µL of 1N potassium hydroxide (B78521) (KOH) and incubate for 1 hour to hydrolyze the fatty acid esters.
-
Acidify the solution with 1N HCl to a pH below 5.
-
Re-extract the free fatty acids with iso-octane as described above.
3. Derivatization:
-
Dry the combined organic extracts under a stream of nitrogen or using a vacuum centrifuge.
-
To the dried lipid extract, add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile (B52724) and 25 µL of 1% diisopropylethylamine in acetonitrile.
-
Incubate at room temperature for 20 minutes to form PFB esters of the fatty acids.
-
Dry the sample again under nitrogen or in a vacuum centrifuge.
-
Reconstitute the derivatized sample in 50 µL of iso-octane for GC-MS analysis.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography:
-
Column: A capillary column suitable for fatty acid methyl ester (FAME) or PFB ester analysis (e.g., SP-2560 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An appropriate temperature gradient to separate the fatty acid esters. For example, start at a lower temperature (e.g., 55°C), ramp up to a higher temperature (e.g., 190°C) to elute the very-long-chain fatty acids.
-
-
Mass Spectrometry:
-
Ionization: Negative Chemical Ionization (NCI) is often used for PFB derivatives for high sensitivity.
-
Detection Mode: Selected Ion Monitoring (SIM) to monitor the specific ions corresponding to the this compound-PFB ester and its deuterated internal standard.
-
-
Quantification: Create a standard curve using known concentrations of a this compound standard and the internal standard. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Correlation of plasma and bloodspot biomarkers with tissue C26:0 levels.
References
- 1. X‐linked adrenoleukodystrophy: Pathology, pathophysiology, diagnostic testing, newborn screening and therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hexacosanoic and docosanoic acids plasma levels in patients with cerebral childhood and asymptomatic X-linked adrenoleukodystrophy: Lorenzo's oil effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiles of very-long-chain fatty acids in plasma, fibroblasts, and blood cells in Zellweger syndrome, X-linked adrenoleukodystrophy, and rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adrenoleukodystrophy: elevated C26 fatty acid in cultured skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adrenoleukodystrophy: increased plasma content of saturated very long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
A Researcher's Guide to the Comparative Metabolomics of Hexacosanoic Acid Pathways
For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of hexacosanoic acid is critical for advancements in diagnosing and treating a range of metabolic disorders. This guide provides an objective comparison of the biosynthesis and degradation pathways of this compound, a very-long-chain fatty acid (VLCFA), supported by experimental data and detailed methodologies.
This compound (C26:0) metabolism is a delicate balance between its synthesis in the endoplasmic reticulum and its breakdown in peroxisomes.[1] Disruptions in these pathways can lead to the accumulation of VLCFAs, a hallmark of severe inherited disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSDs).[2][3] This guide will delve into the comparative aspects of these pathways, offering insights into their distinct enzymology, substrate specificities, and the resulting metabolomic signatures in health and disease.
Comparative Quantitative Data of this compound and Related Metabolites
The accumulation of this compound is a key biomarker in several peroxisomal disorders. The following tables summarize quantitative data from comparative metabolomic studies, highlighting the differences in VLCFA levels between healthy individuals and patients with these conditions.
Table 1: Plasma Very-Long-Chain Fatty Acid Concentrations in Healthy Controls vs. Peroxisomal Disorder Patients
| Analyte | Healthy Control Range (μmol/L) | X-linked Adrenoleukodystrophy (X-ALD) (μmol/L) | Zellweger Syndrome (μmol/L) |
| This compound (C26:0) | 0.20 - 0.71[2] | 1.61 - 3.34[2] | > 3.34[2] |
| Tetracosanoic Acid (C24:0) | 30.3 - 72.0[2] | - | - |
| C26:0 / C22:0 Ratio | 0.005 - 0.0139[4] | - | - |
| C24:0 / C22:0 Ratio | 0.75 - 1.28[2] | - | - |
Table 2: Acyl-CoA Species in Fibroblasts from Healthy Controls vs. X-ALD Patients
| Acyl-CoA Species | Control (pmol/mg protein) | Childhood Cerebral ALD (CCALD) (pmol/mg protein) | Adrenomyeloneuropathy (AMN) (pmol/mg protein) |
| Hexacosenoyl-CoA (C26:1-CoA) | Significantly lower than in X-ALD patients[4] | Significantly accumulated[5] | Most abundant acyl-CoA species[5] |
| Other VLCFA-CoA species (≥C24) | Significantly lower than in X-ALD patients[4] | Significantly accumulated[5] | Significantly accumulated[5] |
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate the biosynthesis and degradation of this compound, along with a typical experimental workflow for its quantification.
This compound Biosynthesis (Elongation) Pathway
The synthesis of this compound occurs in the endoplasmic reticulum through a four-step elongation cycle that adds two-carbon units to a pre-existing fatty acyl-CoA.[6]
This compound Degradation (Peroxisomal β-Oxidation) Pathway
The breakdown of this compound occurs exclusively in peroxisomes through a β-oxidation spiral that shortens the fatty acid chain.[7]
Experimental Workflow for VLCFA Quantification
The quantification of this compound and other VLCFAs in biological samples typically involves extraction, derivatization, and analysis by mass spectrometry.
Detailed Experimental Protocols
Accurate and reproducible quantification of this compound is paramount for research and clinical diagnostics. Below are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two common analytical techniques.
Protocol 1: Quantification of this compound by GC-MS
This method is suitable for the analysis of total fatty acids after conversion to their more volatile fatty acid methyl esters (FAMEs).
1. Sample Preparation (Hydrolysis and Extraction):
-
To 50 µL of plasma, add an internal standard solution containing a known amount of deuterated this compound.[8]
-
Perform acid hydrolysis by adding 1 mL of a 9:1 mixture of acetonitrile (B52724) and 6 N HCl and incubating at 100°C for 45 minutes.[8]
-
Follow with alkaline hydrolysis by adding 1 mL of a 9:1 mixture of methanol (B129727) and 10 N NaOH and incubating at 100°C for another 45 minutes.[8]
-
After cooling, neutralize the sample and extract the free fatty acids using an organic solvent like hexane (B92381).[2]
2. Derivatization to FAMEs:
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solution of 1.25 M HCl in methanol and incubate to form FAMEs.[9]
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or similar.[8]
-
Mass Spectrometer: Agilent 5977A MS or similar.[8]
-
Column: A polar capillary column suitable for FAME analysis (e.g., ZB-1 ms).[8]
-
Carrier Gas: Helium.[2]
-
Injector Temperature: 300°C.[8]
-
Oven Temperature Program: Start at 150°C, ramp to 200°C, then to 310°C.[8]
-
Ionization Mode: Negative Chemical Ionization (NCI).[8]
-
Detection Mode: Selected Ion Monitoring (SIM).[10]
4. Data Analysis:
-
Quantification is achieved by constructing a calibration curve using standards of known this compound concentrations.
-
The ratio of the peak area of the analyte to the internal standard is used for quantification.
Protocol 2: Quantification of this compound by LC-MS/MS
This method offers high sensitivity and selectivity, particularly for targeted analysis of specific VLCFAs.
1. Sample Preparation (Hydrolysis and Extraction):
-
Follow the same hydrolysis and extraction procedure as described for the GC-MS protocol.
2. Derivatization (Optional but Recommended):
-
While direct analysis is possible, derivatization can improve ionization efficiency. A common method is the formation of trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[11]
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system.[12]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[13]
-
Column: A C8 or C18 reversed-phase column.[14]
-
Mobile Phase: A gradient of water and acetonitrile containing an ion-pairing agent like tributylamine (B1682462) or a modifier like formic acid.[13][14]
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for derivatized fatty acids.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[13]
4. Data Analysis:
-
Quantification is performed using a calibration curve prepared with standards and an internal standard. The specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.[13]
Comparative Analysis of this compound Pathways
Biosynthesis (Elongation): This pathway is responsible for the de novo synthesis of this compound from shorter-chain fatty acids. The key regulatory enzymes are the fatty acid elongases (ELOVLs), with ELOVL1 showing specificity for the elongation of VLCFAs.[7] Dysregulation of this pathway, particularly increased ELOVL1 activity, can contribute to the accumulation of C26:0 in the cytosol, especially when its degradation is impaired.[7]
Degradation (Peroxisomal β-Oxidation): Unlike shorter-chain fatty acids that are metabolized in the mitochondria, this compound is exclusively broken down in peroxisomes.[7] This pathway involves a different set of enzymes compared to its mitochondrial counterpart.[15] The first and rate-limiting step is catalyzed by acyl-CoA oxidase 1 (ACOX1).[16] A defect in the transport of VLCFAs into the peroxisome, often due to mutations in the ABCD1 gene, is the primary cause of X-ALD and leads to the systemic accumulation of this compound.[4]
Mitochondrial vs. Peroxisomal β-Oxidation: A key difference lies in their substrate preference. Mitochondria preferentially oxidize short- to long-chain fatty acids (up to C22), while peroxisomes are specialized for the degradation of VLCFAs (>C22), branched-chain fatty acids, and dicarboxylic acids.[15] Furthermore, the initial dehydrogenation step in mitochondria is catalyzed by acyl-CoA dehydrogenases that transfer electrons to the electron transport chain for ATP production. In contrast, peroxisomal acyl-CoA oxidases transfer electrons directly to oxygen, producing hydrogen peroxide (H₂O₂).[15]
This comparative guide provides a foundational understanding of the metabolic pathways governing this compound. For researchers and drug development professionals, a deep comprehension of these pathways, their differences, and the analytical methods to study them is essential for developing effective diagnostic tools and therapeutic interventions for disorders of VLCFA metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Hexacosanoic and docosanoic acids plasma levels in patients with cerebral childhood and asymptomatic X-linked adrenoleukodystrophy: Lorenzo's oil effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 8. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 10. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Reproducibility of Hexacosanoic Acid Measurement Assays
For researchers, scientists, and drug development professionals engaged in the study of peroxisomal disorders and other metabolic diseases, the accurate and reproducible quantification of hexacosanoic acid (C26:0) is paramount. As a key biomarker for conditions such as X-linked adrenoleukodystrophy (X-ALD), reliable measurement is critical for diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. This guide provides an objective comparison of the two predominant analytical methods for this compound measurement: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a focus on assay reproducibility and supporting experimental data.
Data Presentation: A Quantitative Comparison of Assay Performance
The selection of an analytical method hinges on its performance characteristics. The following tables summarize key validation parameters for GC-MS and LC-MS/MS assays for the quantification of this compound and other very-long-chain fatty acids (VLCFAs), compiled from various validation studies.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Parameters
| Performance Parameter | Typical Value | Reference |
| Linearity (R²) | >0.99 | [1] |
| Limit of Detection (LOD) | 0.05 - 1.0 pg on column | [1] |
| Limit of Quantitation (LOQ) | 9 - 88 ng | [1] |
| Precision (Intra-assay CV%) | <15% | [1] |
| Precision (Inter-assay CV%) | <15% | [1] |
| Recovery | 88.0 - 99.2% | [1] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Parameters
| Performance Parameter | Typical Value | Reference |
| Linearity (R²) | >0.99 | [1][2] |
| Limit of Detection (LOD) | 0.8 - 10.7 nmol/L | [1] |
| Limit of Quantitation (LOQ) | 2.4 - 285.3 nmol/L | [1] |
| Precision (Intra-assay/Within-run CV%) | <10% | [1][2] |
| Precision (Inter-assay/Total CV%) | <10% | [1][2] |
| Recovery | 83.4 - 112.8% | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible results. Below are representative methodologies for the analysis of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of this compound requires a derivatization step to increase its volatility. The most common approach is the conversion of fatty acids to their fatty acid methyl esters (FAMEs).
-
Sample Preparation (Lipid Extraction and Hydrolysis):
-
To a biological sample (e.g., 100 µL of plasma or serum), add a known amount of an appropriate internal standard (e.g., deuterated C26:0).
-
Perform lipid extraction using a solvent mixture such as chloroform:methanol (B129727) (2:1, v/v).
-
The extracted lipids are then subjected to hydrolysis (e.g., using methanolic HCl or KOH) to release the fatty acids from their esterified forms.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
The free fatty acids are derivatized to FAMEs using a reagent like boron trifluoride (BF3) in methanol or by acidic methanolysis. This step converts the non-volatile fatty acids into volatile esters suitable for GC analysis.
-
-
GC-MS Instrumental Parameters:
-
Injection: 1 µL of the FAMEs extract is injected in splitless mode at an injector temperature of approximately 250°C.
-
Column: A capillary column suitable for FAME analysis, such as a DB-225, is typically used.
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. A representative program starts at a low temperature (e.g., 70°C), ramps up to intermediate temperatures to elute different fatty acids, and finally reaches a higher temperature (e.g., 220°C) to elute the very-long-chain fatty acids.
-
Mass Spectrometer: The mass spectrometer is often operated in selected ion monitoring (SIM) mode for targeted and sensitive quantification of the specific ions corresponding to this compound methyl ester.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
A significant advantage of LC-MS/MS is its ability to often analyze free fatty acids directly, simplifying the sample preparation workflow.
-
Sample Preparation (Extraction and Hydrolysis):
-
To a biological sample (e.g., 50-100 µL of plasma or serum), add an internal standard (e.g., deuterated C26:0).
-
For total fatty acid analysis, a hydrolysis step using an acid (e.g., HCl) is performed, often with heating, to release fatty acids from complex lipids.
-
The hydrolyzed sample is then subjected to liquid-liquid extraction (e.g., with hexane (B92381) or ethyl acetate) to isolate the fatty acids. The organic layer is collected and evaporated to dryness.
-
The dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumental Parameters:
-
Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile/isopropanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is in the range of 0.3 - 0.5 mL/min.
-
Mass Spectrometer: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.
-
Mandatory Visualization
To visually delineate the procedural differences between the two techniques, the following diagrams illustrate the typical experimental workflows for fatty acid analysis by GC-MS and LC-MS/MS.
Concluding Remarks
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. GC-MS is a well-established method that provides excellent chromatographic separation and is highly reproducible, though it requires a mandatory derivatization step.[1] In contrast, LC-MS/MS offers the advantage of higher throughput due to simpler sample preparation, often without the need for derivatization, and generally exhibits excellent precision with low coefficients of variation.[1][2]
The choice between these methods will depend on the specific requirements of the study, including sample throughput needs, available instrumentation, and the desire to analyze other fatty acids simultaneously. For high-throughput clinical screening, the streamlined workflow of LC-MS/MS may be preferable. For detailed metabolic studies where a broad range of fatty acids are of interest, the high resolving power of GC-MS remains a valuable tool. Ultimately, with proper validation, both methods can provide the accurate and reproducible data essential for advancing research and drug development in fields impacted by alterations in very-long-chain fatty acid metabolism.
References
A Comparative Guide to Hexacosanoic Acid Extraction: Established Protocols vs. Novel Methods
For Researchers, Scientists, and Drug Development Professionals
Hexacosanoic acid (C26:0), a very long-chain fatty acid (VLCFA), is a critical biomarker in the diagnosis and study of peroxisomal disorders, such as X-linked Adrenoleukodystrophy (ALD).[1][2] In these conditions, a failure of peroxisomal beta-oxidation leads to the accumulation of VLCFAs in tissues, particularly in the myelin of the central nervous system and the adrenal cortex.[2][3] Accurate quantification of this compound is therefore paramount for both clinical diagnostics and research into disease pathogenesis.
This guide provides an objective comparison of a classic, established extraction protocol—the Folch method—against a modern, more efficient alternative: Ultrasound-Assisted Extraction (UAE). We present a summary of quantitative performance metrics, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate method for their needs.
Data Presentation: Performance Metrics
The selection of an extraction method often involves a trade-off between yield, speed, and resource consumption. The following table summarizes key performance indicators for the established Folch method and the newer Ultrasound-Assisted Extraction (UAE) technique, synthesized from typical performance data in lipid extraction literature.
| Metric | Folch Method | Ultrasound-Assisted Extraction (UAE) | Rationale & Reference |
| Typical Yield | High (~95-99%) | Very High (Often comparable or slightly higher than Folch) | The Folch method is a gold standard for exhaustive lipid extraction.[4] UAE can enhance recovery by using ultrasonic waves to disrupt cell matrices more effectively.[5][6] |
| Purity of Extract | Good | Good to Excellent | Both methods effectively separate lipids from polar contaminants. UAE can sometimes offer cleaner extracts due to shorter processing times, reducing lipid degradation. |
| Extraction Time | Long (2-4 hours) | Short (15-40 minutes) | The Folch method requires lengthy homogenization, agitation, and phase separation steps.[7] UAE significantly accelerates the extraction process through the use of ultrasonic energy.[8][9] |
| Solvent Volume | High | Low to Medium | The Folch method is solvent-intensive, typically requiring a 20-fold volume of chloroform (B151607)/methanol to sample mass.[7][10] UAE protocols often use smaller solvent-to-sample ratios.[8][11] |
| Environmental/Safety | Low (uses chlorinated solvents) | High (uses less toxic solvents, reduced volume) | The use of chloroform in the Folch method is a significant environmental and health concern.[8] UAE is considered a "greener" technique.[5] |
Mandatory Visualizations
Metabolic Significance of this compound
The accurate measurement of this compound is crucial for understanding certain metabolic diseases. The diagram below illustrates the role of peroxisomes in the metabolism of very long-chain fatty acids (VLCFAs) and the metabolic block that occurs in X-linked Adrenoleukodystrophy (ALD), leading to C26:0 accumulation.
Comparison of Extraction Workflows
The choice of extraction method directly impacts laboratory workflow, from sample preparation to final lipid recovery. The following diagram provides a side-by-side comparison of the procedural steps involved in the Folch method versus Ultrasound-Assisted Extraction.
Experimental Protocols
Protocol 1: Established Method (Folch et al.)
This protocol is based on the classic method described by Folch, Lees, and Sloane Stanley for the exhaustive extraction of lipids from biological tissues.[7][10][12]
-
Homogenization: Weigh the tissue sample (e.g., 1 gram) and homogenize it in a 2:1 (v/v) mixture of chloroform and methanol.[7] The final volume should be 20 times the volume of the tissue sample (i.e., 1 gram of tissue in 20 mL of solvent).[10]
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[7][10]
-
Filtration/Centrifugation: Separate the solid residue by filtering the homogenate through a filter paper or by centrifugation to recover the liquid phase.[7]
-
Washing: Add 0.2 volumes of a wash solution (e.g., 0.9% NaCl in water) to the liquid extract. For 20 mL of extract, add 4 mL of the wash solution.[7]
-
Phase Separation: Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to achieve a clear separation of the two phases.[7]
-
Lipid Recovery: Carefully remove the upper aqueous phase by siphoning. The lower phase, which is the chloroform layer containing the lipids, is collected.[10]
-
Drying: Evaporate the chloroform from the collected phase under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.[7][10]
Protocol 2: New Method (Ultrasound-Assisted Extraction)
This protocol is a generalized procedure for UAE based on studies demonstrating its effectiveness for extracting free fatty acids from biological samples.[5][8]
-
Sample Preparation: Place the weighed sample (e.g., 200 mg of liver tissue) into a reaction vial.
-
Solvent Addition: Add the extraction solvent. A common mixture is 2 mL of isopropanol/n-hexane (3:2, v/v).[8] An internal standard can be added at this stage for quantification.
-
Ultrasonication: Place the vial in an ultrasonic bath and sonicate for a specified time and power. Optimal conditions from one study were 20 minutes at 80 W power and a frequency of 25 kHz.[8]
-
Centrifugation: After sonication, centrifuge the sample at approximately 3,500 rpm for 10 minutes to pellet any solid debris.[8]
-
Lipid Recovery: Collect the supernatant (the organic phase containing the extracted lipids).
-
Drying: Dry the organic phase under a stream of nitrogen to yield the total lipid extract. The extract is then ready for derivatization (e.g., conversion to fatty acid methyl esters, FAMEs) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).[8]
References
- 1. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenoleukodystrophy - Wikipedia [en.wikipedia.org]
- 3. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Ultrasound-assisted Extraction and Fatty Acid Composition of Biota Orientalis Seed Oil [spkx.net.cn]
- 10. Lipid extraction by folch method | PPTX [slideshare.net]
- 11. jppres.com [jppres.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Hexacosanoic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Hexacosanoic acid, a very long-chain saturated fatty acid, requires a meticulous disposal procedure to mitigate potential risks and adhere to regulatory standards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. While comprehensive toxicological properties have not been thoroughly investigated, it may be irritating to the mucous membranes and upper respiratory tract and may be harmful if inhaled, ingested, or absorbed through the skin.[1] Therefore, all handling and disposal operations must be conducted within a well-ventilated area, preferably a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1]
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the safe management and disposal of this compound waste in a laboratory setting. Adherence to these guidelines is critical for regulatory compliance and safety.
| Parameter | Value/Range | Notes |
| Maximum Waste Accumulation (Solid) | Up to 55 gallons (for total hazardous waste) | This is a general guideline for satellite accumulation areas. Specific limits for this compound are not defined, but it should contribute to the total allowable volume.[2][3] |
| Maximum Waste Accumulation (Acutely Toxic) | 1 quart (liquid) or 1 kilogram (solid) | While this compound is not currently classified as acutely toxic, this highlights the stringent requirements for more hazardous materials.[3] |
| Container Headspace | Leave at least 10% headspace | To accommodate expansion of contents due to temperature changes. |
| pH Range for Aqueous Solutions | N/A for direct disposal | As a solid, pH adjustment is not the primary disposal method. If dissolved, it should not be neutralized for drain disposal. |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the general principles of hazardous chemical waste management. The primary method is collection by a licensed hazardous waste disposal company.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.[4]
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently or release toxic gases.[5]
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from non-hazardous trash.
2. Waste Containment:
-
Use a designated, properly labeled, and compatible waste container. The container must be in good condition with a secure, leak-proof lid.[6]
-
Ensure the container is made of a material that does not react with this compound.
-
Keep the waste container closed at all times, except when adding waste.[2][4]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the first waste was added to the container.
-
List all constituents of the waste, including any solvents used.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][3][5]
-
The SAA must be under the control of laboratory personnel.
-
Ensure the SAA is inspected weekly for any signs of leakage.[5]
5. Arranging for Disposal:
-
Once the container is full or waste is no longer being generated, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3]
-
Do not dispose of this compound down the drain or by evaporation.[4]
-
For empty containers that held this compound, scrape out as much residue as possible into the hazardous waste container. Deface the label of the empty container before disposing of it as regular trash.[4]
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Hexacosanoic Acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Hexacosanoic Acid (also known as Cerotic Acid). Adherence to these procedural guidelines is critical for ensuring a safe laboratory environment and the integrity of your research.
This compound is a long-chain saturated fatty acid, appearing as a white, waxy solid. While not classified as a hazardous substance by a majority of reporting under the Globally Harmonized System (GHS), it is prudent to treat it with care as its toxicological properties have not been exhaustively investigated.[1] The primary potential hazards are irritation to the eyes, skin, and respiratory tract, particularly if the solid is in a fine powder form that can become airborne.
Essential Safety Information at a Glance
For quick reference, the following table summarizes the key safety data for this compound.
| Parameter | Details | Citations |
| Physical State | White, waxy solid or powder | [1] |
| Primary Hazards | May cause eye, skin, and respiratory irritation. May be harmful if inhaled, ingested, or absorbed through the skin. | [2][3] |
| GHS Classification | Not classified as hazardous by the majority of reports. | [1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [2] |
| Incompatibilities | Strong oxidizing agents. | [4] |
Operational Plan: Step-by-Step Handling Procedures
To minimize exposure and ensure safe handling, the following step-by-step procedures should be followed.
Engineering Controls: Your First Line of Defense
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a ventilated balance enclosure. This is crucial to prevent the inhalation of any airborne dust particles.
-
Containment: When weighing, use of a powder weighing station with horizontal airflow can enhance safety and accuracy. If a fume hood is used for weighing, be mindful that air currents can affect balance readings.
Personal Protective Equipment (PPE): Your Last Line of Defense
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to protect against any airborne particles.
-
Hand Protection: Nitrile gloves are recommended for their resistance to a variety of chemicals and are a good choice for handling this compound. Always inspect gloves for any tears or punctures before use.
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If working outside of a ventilated enclosure or if there is a potential for significant dust generation, a NIOSH-approved N95 respirator is recommended.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure your work area within the fume hood is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, containers) readily available.
-
Donning PPE: Put on your lab coat, safety glasses, and gloves. If required, fit-check your respirator.
-
Weighing the Substance:
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully use a clean spatula to transfer the desired amount of this compound to the weigh boat. Avoid creating dust by handling the solid gently.
-
If transferring to a flask or other vessel, use a powder funnel to prevent spills.
-
-
Dissolving the Substance: this compound is soluble in solvents like chloroform. When preparing solutions, add the solvent to the solid within the fume hood.
-
Cleaning Up: After handling, decontaminate the work surface with an appropriate solvent. Clean any spills immediately.
-
Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination: gloves first, then your lab coat, and finally your eye protection.
-
Hand Washing: Always wash your hands thoroughly with soap and water after handling any chemical, even if gloves were worn.
Disposal Plan: Responsible Waste Management
As this compound is not typically classified as a hazardous waste, disposal is generally straightforward. However, it is imperative to adhere to your institution's specific waste disposal protocols and local regulations.
Solid Waste
-
Uncontaminated this compound: Unused or expired solid this compound can typically be disposed of in the regular laboratory solid waste stream, provided it is not mixed with any hazardous materials.
-
Contaminated Materials: Items such as used weigh boats, gloves, and paper towels that are contaminated with this compound should also be disposed of in the solid waste stream.
-
Containment: All solid waste should be placed in a sealed, clearly labeled bag or container before being placed in the main laboratory waste bin.
Liquid Waste
-
Solutions: If this compound has been dissolved in a hazardous solvent (e.g., chloroform), the resulting solution must be disposed of as hazardous chemical waste.
-
Collection: Collect the hazardous liquid waste in a designated, properly labeled waste container. Do not mix with other incompatible waste streams.
-
Disposal: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Important Note: Never dispose of solid this compound or solutions containing it down the drain.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
